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  • Product: butyl N-(3-hydroxyphenyl)carbamate
  • CAS: 13683-93-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on tert-Butyl N-(3-hydroxyphenyl)carbamate: Properties, Molecular Dynamics, and Synthetic Applications

Executive Summary In modern drug development and complex organic synthesis, the precise manipulation of polyfunctional molecules requires robust protecting group strategies. tert-Butyl N-(3-hydroxyphenyl)carbamate , wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, the precise manipulation of polyfunctional molecules requires robust protecting group strategies. tert-Butyl N-(3-hydroxyphenyl)carbamate , widely known as 3-(Boc-amino)phenol, serves as a critical bifunctional building block. By strategically masking the reactive aniline moiety with a tert-butyloxycarbonyl (Boc) group, chemists can selectively functionalize the phenolic hydroxyl group without the risk of competing N-alkylation or N-acylation. This whitepaper details the physicochemical profile, mechanistic utility, and self-validating experimental protocols for utilizing this compound in advanced synthetic workflows.

Physicochemical Profiling & Molecular Weight

Understanding the fundamental properties of tert-butyl N-(3-hydroxyphenyl)carbamate is critical for optimizing reaction conditions, such as solvent selection, stoichiometric calculations, and purification strategies. The compound exhibits a molecular weight of 209.25 g/mol and is highly soluble in polar aprotic solvents[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name tert-Butyl N-(3-hydroxyphenyl)carbamate
Common Synonyms 3-(Boc-amino)phenol, N-Boc-3-aminophenol
CAS Registry Number 19962-06-2
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.25 g/mol
Melting Point 134°C to 138°C
Appearance White to light yellow powder/crystal
SMILES String CC(C)(C)OC(=O)NC1=CC=CC(O)=C1
Solubility Profile Soluble in DMF, DMSO, THF, and Methanol; Insoluble in Water

Data supported by specifications from 2[1] and .

Mechanistic Utility and Orthogonal Protection

The causality behind choosing a Boc protecting group for 3-aminophenol lies in its orthogonal stability . The Boc group is highly stable toward basic conditions, nucleophiles, and catalytic hydrogenation—conditions typically employed during the O-functionalization of the phenol moiety. The steric bulk of the tert-butyl group effectively shields the nitrogen atom, rendering it non-nucleophilic.

Once the phenolic oxygen has been successfully alkylated or acylated, the Boc group can be quantitatively cleaved using strong acids. This self-validating protection-deprotection system ensures high atom economy and minimizes the formation of complex, hard-to-separate byproducts, making it a staple in API (Active Pharmaceutical Ingredient) synthesis[3].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols describe the standard workflow for utilizing tert-butyl N-(3-hydroxyphenyl)carbamate. Each step is designed as a self-validating system with built-in analytical checkpoints.

Protocol A: Selective O-Alkylation of the Phenolic Hydroxyl
  • Causality of Reagents : Potassium carbonate (K₂CO₃) is chosen as a mild base. It is thermodynamically strong enough to deprotonate the phenol (pKa ~10) but will not degrade the Boc-protected amine. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reagents and accelerate the Sₙ2 substitution.

  • Step-by-Step Methodology :

    • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(3-hydroxyphenyl)carbamate (1.0 eq, 209.25 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

    • Deprotonation : Add finely powdered anhydrous K₂CO₃ (1.5 eq, 207 mg, 1.5 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation (observed as a slight color change).

    • Alkylation : Dropwise add the desired electrophile, such as benzyl bromide (1.1 eq, 1.1 mmol).

    • Self-Validating Checkpoint (TLC) : Heat the reaction mixture to 60°C. Monitor via Thin Layer Chromatography (Hexanes:Ethyl Acetate 3:1). The starting material spot (UV active, stains dark with KMnO₄) should completely disappear within 2-4 hours, replaced by a less polar product spot.

    • Workup : Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers heavily with brine (3 x 10 mL) to partition and remove residual DMF.

    • Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Acidic Boc-Deprotection
  • Causality of Reagents : Trifluoroacetic acid (TFA) provides the necessary acidic environment to protonate the carbamate oxygen. This induces fragmentation, leading to the elimination of isobutylene gas and carbon dioxide.

  • Step-by-Step Methodology :

    • Preparation : Dissolve the O-alkylated intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM) (4.0 mL) and cool to 0°C using an ice bath to control the exothermic nature of the cleavage.

    • Acid Addition : Slowly add TFA (1.0 mL) dropwise to the cooled solution.

    • Deprotection : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

    • Self-Validating Checkpoint (Gas Evolution & Staining) : The evolution of CO₂ and isobutylene gas drives the reaction to completion (Le Chatelier's principle). Monitor via TLC; the product will be highly polar and will stain positively (purple/red) with Ninhydrin, confirming the presence of a free primary amine.

    • Workup : Concentrate the mixture under a stream of nitrogen to remove volatile TFA. Neutralize the resulting TFA salt by partitioning between saturated aqueous NaHCO₃ and DCM until gas evolution ceases. Extract, dry, and concentrate to yield the free 3-alkoxyaniline.

Workflow & Logical Relationships (Visualization)

The following diagram illustrates the logical synthetic workflow, demonstrating the orthogonal protection and deprotection strategy.

G A 3-Aminophenol (Free Amine & Phenol) B Boc2O, THF Selective N-Protection A->B Step 1 C tert-Butyl N-(3-hydroxyphenyl)carbamate (Protected Amine) B->C D Electrophile (R-X), Base O-Functionalization C->D Step 2 E O-Alkylated N-Boc Intermediate (Stable to Base/Nucleophiles) D->E F TFA or HCl Acidic Deprotection E->F Step 3 G 3-Alkoxyaniline Derivative (Target Scaffold) F->G

Synthetic workflow of N-Boc-3-aminophenol highlighting orthogonal protection and deprotection.

Environment, Health, and Safety (EHS)

tert-Butyl N-(3-hydroxyphenyl)carbamate is classified as a skin and respiratory irritant[4]. It may cause allergic skin reactions and serious eye irritation[5]. Standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) must be worn at all times. All handling of volatile reagents (such as TFA and alkyl halides) must be conducted within a certified chemical fume hood to prevent inhalation exposure.

References

  • Title: 3-(Boc-amino)
  • Title: tert-Butyl (3-Hydroxyphenyl)
  • Title: N-Boc-3-aminophenol 97% Source: Sigma-Aldrich URL

Sources

Exploratory

A Comprehensive Technical Guide to the Safety and Handling of tert-butyl N-(3-hydroxyphenyl)carbamate

This guide provides an in-depth analysis of tert-butyl N-(3-hydroxyphenyl)carbamate (CAS 19962-06-2), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of tert-butyl N-(3-hydroxyphenyl)carbamate (CAS 19962-06-2), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a holistic understanding of the compound's characteristics, ensuring both operational safety and experimental integrity. The protocols and insights herein are grounded in established principles of chemical safety and laboratory best practices.

Compound Profile and GHS Hazard Classification

Tert-butyl N-(3-hydroxyphenyl)carbamate, also known as N-Boc-3-aminophenol, is a solid, typically appearing as a white to light yellow powder or crystal.[1] Its chemical structure, featuring a Boc-protected amine and a phenol group, makes it a valuable building block in organic synthesis.

A thorough understanding of a compound's potential hazards is the bedrock of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl N-(3-hydroxyphenyl)carbamate is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.

This classification dictates the minimum personal protective equipment (PPE) and handling precautions required. The "Warning" signal word is associated with these hazards.

Toxicological Assessment and Exposure Control

Exposure Control Workflow:

The following diagram outlines a self-validating system for minimizing exposure, ensuring that each step provides a check for the next.

cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Procedural Controls Fume Hood Work within a certified chemical fume hood. Eye Protection Wear chemical safety goggles and a face shield. Fume Hood->Eye Protection Primary barrier Ventilation Ensure adequate general laboratory ventilation. Handling Avoid generating dust. Handle with care. Ventilation->Handling Reduces aerosols Hand Protection Wear nitrile gloves. Inspect before use. Eye Protection->Hand Protection Full coverage Body Protection Wear a flame-retardant lab coat and closed-toe shoes. Hand Protection->Body Protection Complete barrier Body Protection->Handling Final check Hygiene Wash hands thoroughly after handling. Handling->Hygiene Post-handling safety

Caption: A multi-layered approach to exposure control.

Physicochemical Properties and Stability

Understanding the physical and chemical properties of a compound is crucial for its proper storage, handling, and use in reactions.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[2][3]
Molecular Weight 209.24 g/mol [4]
Physical State Solid (powder/crystal)[1]
Appearance White to light yellow
Purity >98.0% (HPLC)[1]
Storage Temperature Room temperature, in a cool, dark place (<15°C recommended)[1]
Conditions to Avoid Exposure to air, incompatible materials.[1]
Incompatible Materials Strong oxidizing agents.[5]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) upon combustion.[5]

Stability Profile:

The stability of tert-butyl N-(3-hydroxyphenyl)carbamate is largely governed by the Boc protecting group, which is known to be labile under acidic conditions.[6]

  • Acidic Conditions: The Boc group is readily cleaved. Avoid prolonged exposure to acids.[6]

  • Basic Conditions: The Boc group is generally stable to hydrolysis under basic conditions.[6][7]

  • Thermal Stability: While generally stable at recommended storage temperatures, thermal decomposition can occur at elevated temperatures.

Safe Handling and Experimental Protocols

Adherence to a strict protocol is essential when working with this compound. The causality behind these steps is to create a controlled environment that mitigates the identified risks.

Protocol for Weighing and Preparing Solutions:

  • Preparation: Before handling, ensure a chemical fume hood is certified and operational. Assemble all necessary glassware and equipment.

  • Don PPE: Wear appropriate PPE as outlined in the exposure control section. This is non-negotiable.

  • Weighing: To prevent dust generation, do not pour the solid directly. Use a spatula to carefully transfer the desired amount of tert-butyl N-(3-hydroxyphenyl)carbamate to a tared weigh boat or directly into the reaction vessel inside the fume hood.

  • Dissolution: Add the solvent to the solid slowly to avoid splashing. If necessary, use a vortex mixer or magnetic stirrer to aid dissolution.

  • Cleanup: Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

First Aid Procedures:

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Spill Management and Waste Disposal

A proactive approach to spill management and waste disposal is a key component of laboratory safety.

Spill Response Workflow:

Alert Alert personnel in the immediate area. Evacuate Evacuate the area if the spill is large. Alert->Evacuate Assess Assess the extent and nature of the spill. Evacuate->Assess PPE Don appropriate PPE, including respiratory protection if necessary. Assess->PPE Contain Contain the spill using a chemical spill kit. PPE->Contain Cleanup Sweep up solid material. Place in a sealed container. Contain->Cleanup Decontaminate Decontaminate the area thoroughly. Cleanup->Decontaminate Dispose Dispose of waste as hazardous. Decontaminate->Dispose

Caption: A systematic approach to spill response.

Waste Disposal Protocol:

All waste containing tert-butyl N-(3-hydroxyphenyl)carbamate must be treated as hazardous waste.

  • Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[9]

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[9] Do not pour down the drain.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: tert-Butyl (3-Hydroxyphenyl)
  • BASF. (2025).
  • BenchChem. (2025).
  • NextSDS. (n.d.). tert-butyl N-(3-hydroxy-2-nitrophenyl)
  • Fisher Scientific. (2009).
  • Fisher Scientific. (2010).
  • Ataman Kimya. (n.d.).
  • MDPI. (2023).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • OECD. (n.d.). DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1.
  • Elsevier. (n.d.). Chapter 3: Reproductive and Developmental Toxicity.
  • OECD Existing Chemicals Database. (n.d.). P-TERT-BUTYL PHENOL CAS N°: 98-54-4.
  • Acta Poloniae Pharmaceutica. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE.
  • Combi-Blocks. (2026).
  • Arctom. (n.d.). CAS NO. 19962-06-2 | tert-butyl N-(3-hydroxyphenyl)
  • PubChemLite. (n.d.). Tert-butyl n-(3-hydroxyphenyl)
  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Japan Existing Chemical Data Base. (n.d.). 2,4-Di-tert-butylphenol.
  • BLD Pharm. (n.d.). 19962-06-2|tert-Butyl (3-hydroxyphenyl)
  • BenchChem. (2025). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)
  • BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
  • PubChemLite. (2026). Tert-butyl n-[(3-hydroxyphenyl)
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.
  • Springer Link. (2024). Reactivity of hypervalent iodine(III)
  • National Institute of Standards and Technology. (n.d.).

Sources

Foundational

Thermodynamics and Solubility Profile of tert-Butyl N-(3-hydroxyphenyl)carbamate in Organic Solvents: A Technical Guide

Executive Summary In pharmaceutical synthesis and materials science, the compound commonly referred to as butyl N-(3-hydroxyphenyl)carbamate—universally utilized and commercially available as its tert-butyl isomer, tert-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical synthesis and materials science, the compound commonly referred to as butyl N-(3-hydroxyphenyl)carbamate—universally utilized and commercially available as its tert-butyl isomer, tert-butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2), or N-Boc-3-aminophenol—serves as a critical bifunctional building block. It is extensively deployed in the synthesis of Antibody-Drug Conjugate (ADC) payloads, EGFR inhibitors, and glucocorticoid receptor modulators[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond superficial solubility lists. Here, we dissect the thermodynamic causality behind the solvation of N-Boc-3-aminophenol, providing researchers with a predictive framework for solvent selection and a self-validating experimental protocol for empirical quantification.

Physicochemical Foundations & Structural Causality

The solubility profile of N-Boc-3-aminophenol is dictated by a classic structural dichotomy:

  • Lipophilic Domain: The bulky tert-butoxycarbonyl (Boc) group introduces significant steric hindrance and lipophilicity, driving the octanol/water partition coefficient (Log P) to approximately 2.92[3].

  • Polar/Protic Domain: The phenolic hydroxyl (-OH) and the carbamate nitrogen (-NH-) act as potent hydrogen bond donors and acceptors.

This duality means the crystal lattice (Melting Point: 134°C–138°C) is held together by strong intermolecular hydrogen bonds (phenol-to-carbamate and phenol-to-phenol). To dissolve this compound, a solvent must possess sufficient hydrogen-bond accepting/donating capacity to disrupt this lattice, or sufficient non-polar characteristics to favorably interact with the Boc moiety. Consequently, aqueous solubility is exceptionally poor (Log S ≈ -2.98, ~0.2–0.6 mg/mL)[4], necessitating the use of organic solvents for reaction media and formulation.

Solvation Thermodynamics

The dissolution of N-Boc-3-aminophenol in an organic solvent is not merely a physical mixing but a thermodynamic pathway. The solvent must first form a cavity (endothermic), disrupt the solute's crystal lattice (endothermic), and finally form new solute-solvent interactions (exothermic).

SolvationThermodynamics Solid Solid N-Boc-3-aminophenol (Crystal Lattice) Cavity Solvent Cavity Formation (Endothermic Step) Solid->Cavity Solvent Addition Disruption Lattice Disruption (Breaking H-Bonds) Cavity->Disruption Interaction Solute-Solvent Interaction (Exothermic Solvation) Disruption->Interaction Equilibrium Thermodynamic Equilibrium (Saturated Solution) Interaction->Equilibrium ΔG < 0

Logical flow of thermodynamic solvation for N-Boc-3-aminophenol.

Solubility Profile Across Organic Solvent Classes

Based on the topographical polar surface area and empirical data[4],[3], the quantitative and qualitative solubility of N-Boc-3-aminophenol across various organic solvent classes is summarized below.

Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL at 25°C)Mechanistic Solvation Rationale
Polar Aprotic DMSO, DMF, DMAc> 100 (Freely Soluble)Strong dipole-dipole interactions; excellent H-bond acceptance from the phenolic -OH without competing for the Boc group.
Polar Protic Methanol, Ethanol> 50 (Highly Soluble)Dual H-bond donation/acceptance effectively mimics and replaces the solute's internal crystal lattice interactions.
Moderately Polar Ethyl Acetate, THF20 - 50 (Soluble)Favorable dispersion interactions with the lipophilic tert-butyl group; moderate dipole stabilization.
Halogenated Dichloromethane (DCM)10 - 30 (Soluble)Relies heavily on dispersion forces and weak dipole interactions; sufficient for standard synthetic extractions.
Non-Polar Hexane, Heptane< 1 (Poorly Soluble)Complete inability to disrupt the strong intermolecular H-bond network of the solid lattice.

Self-Validating Experimental Methodology: Shake-Flask Protocol

To generate precise, lab-specific solubility data for N-Boc-3-aminophenol, researchers must employ a rigorously controlled Shake-Flask method coupled with HPLC-UV. This protocol is designed as a self-validating system —meaning the experimental design inherently proves its own accuracy by confirming thermodynamic equilibrium and preventing analytical artifacts.

Protocol Steps & Causality
  • Sample Saturation: Add an excess of N-Boc-3-aminophenol (e.g., 200 mg) to 1 mL of the target organic solvent in a sealed borosilicate glass vial. Causality: Borosilicate prevents leaching of plasticizers that could alter the solvent's dielectric constant.

  • Isothermal Incubation: Agitate the suspension at a constant 25°C (±0.1°C) for 48 hours. Causality: A 48-hour incubation is not arbitrary; it guarantees that the kinetic dissolution phase has transitioned into a true thermodynamic equilibrium.

  • Time-Point Sampling (The Self-Validation Step): Extract 100 µL aliquots at t=24 hours and t=48 hours. If the quantified concentration difference between these two points is <2% , thermodynamic equilibrium is definitively validated.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon or Cellulose because Nylon can non-specifically bind the phenolic hydroxyl group via hydrogen bonding, which would artificially lower the quantified solute concentration.

  • HPLC-UV Quantification: Dilute the filtrate appropriately and analyze via HPLC (C18 column) with UV detection at 254 nm. Causality: The aromatic ring of the 3-aminophenol core exhibits strong π→π∗ transitions at ~254 nm, allowing for highly sensitive quantification against a pre-established calibration curve ( R2>0.999 ).

ExperimentalWorkflow Prep Sample Preparation Excess Solute + Organic Solvent Incubate Isothermal Incubation 25°C, 48h Agitation Prep->Incubate Sampling Time-Point Sampling (t=24h and t=48h) Incubate->Sampling Separate Phase Separation 0.45 µm PTFE Filtration Sampling->Separate Analyze HPLC-UV Quantification Compare 24h vs 48h (Δ < 2%) Separate->Analyze Validate Self-Validation Complete Log S Calculated Analyze->Validate Equilibrium Confirmed

Self-validating shake-flask workflow for organic solubility.

Applications in Advanced Drug Development

Understanding this solubility profile is paramount when N-Boc-3-aminophenol is utilized in complex syntheses. For instance, in the development of anti-TNF Glucocorticoid Receptor Modulator ADCs[1], the payload's hydrophobicity directly impacts the aggregation propensity of the final biologic. By leveraging highly polar aprotic solvents (like DMF or DMSO) during the conjugation phase, scientists can maintain the Boc-protected intermediate in solution, preventing premature precipitation and ensuring high Drug-to-Antibody Ratios (DAR).

References

  • ACS Publications. "Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate." Journal of Medicinal Chemistry. Available at:[Link][1]

Sources

Exploratory

Structural Characterization and X-Ray Diffraction Analysis of Butyl N-(3-hydroxyphenyl)carbamate: A Technical Guide

Executive Summary In modern rational drug design, particularly in the development of[1], the precise spatial orientation of linker-attachment points is paramount. Butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2), com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, particularly in the development of[1], the precise spatial orientation of linker-attachment points is paramount. Butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2), commonly referred to as N-Boc-3-aminophenol, serves as a critical bifunctional building block. Its phenolic hydroxyl and Boc-protected amine offer orthogonal reactivity, making it a highly valued intermediate in synthetic pipelines.

However, understanding its solid-state behavior—specifically its crystal structure and supramolecular assembly—is essential for optimizing formulation, predicting solubility, and ensuring batch-to-batch phase consistency. This whitepaper details a comprehensive, self-validating protocol for the crystallographic characterization of butyl N-(3-hydroxyphenyl)carbamate, bridging the gap between isolated single-crystal theoretical models and bulk powder reality.

Physicochemical Profile & Crystallization Thermodynamics

Before initiating X-ray diffraction studies, one must analyze the molecular symmetry and hydrogen-bonding potential of the target compound. Butyl N-(3-hydroxyphenyl)carbamate possesses a[2], indicating a relatively robust crystalline lattice stabilized by strong intermolecular forces.

The molecule features competing hydrogen-bond donors (the carbamate N-H and the phenolic O-H) and acceptors (the carbamate C=O and Boc ether oxygen).

Causality in Solvent Selection: To grow diffraction-quality single crystals, the chosen solvent system must balance these interactions. Highly polar protic solvents (like methanol) may competitively hydrogen-bond with the solute, leading to unwanted solvates. Conversely, non-polar solvents (like hexane) yield poor solubility. A binary system of ethyl acetate and hexane (e.g., 1:3 v/v) allows for the controlled, slow evaporation necessary to yield pristine, unsolvated single crystals (typically 0.2–0.5 mm in size).

Table 1: Physicochemical Profile of Butyl N-(3-hydroxyphenyl)carbamate
ParameterValue / Description
IUPAC Name tert-butyl N-(3-hydroxyphenyl)carbamate
CAS Number 19962-06-2
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.25 g/mol
Melting Point 134°C – 138°C
H-Bond Donors 2 (N-H, O-H)
H-Bond Acceptors 3 (C=O, C-O-C, Ar-O)

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

To determine the absolute configuration and precise atomic coordinates, SC-XRD is employed. The following methodology ensures high-resolution data collection.

Step-by-Step Methodology:
  • Crystal Mounting: Select a pristine, block-like crystal under a polarized light microscope. Mount the crystal on a MiTeGen micromesh loop using a trace of paratone oil to prevent atmospheric degradation and mechanical sheer.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer within a[3].

    • Causality: Cooling to 100 K drastically reduces thermal atomic displacement parameters (ADPs). This minimizes the "smearing" of electron density, allowing for the precise localization of the hydrogen atoms involved in the critical N-H and O-H bonding networks.

  • Data Collection: Utilize a modern diffractometer (e.g., Bruker D8 Venture) equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα microfocus source. Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Integration & Absorption Correction: Process the raw frames using software such as APEX3/SAINT. Apply multi-scan absorption corrections (SADABS) to account for varying X-ray path lengths through the crystal.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Hydrogen atoms on heteroatoms (O, N) should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding logic.

Table 2: Standard SC-XRD Data Collection Parameters
ParameterOptimal Setting
Radiation Source Mo Kα ( λ=0.71073 Å) or Cu Kα
Temperature 100 K (Nitrogen Cryostream)
Detector Photon II / III CPAD
Scan Strategy ω and ϕ scans, 0.5° frame width
Resolution Limit Minimum 0.77 Å (typically 0.83 Å for Mo)
Refinement Target R1​<0.05 , wR2​<0.15 , GoF ≈1.0

Bulk Phase Validation: Powder X-Ray Diffraction (PXRD)

A critical tenet of solid-state chemistry is that a single crystal does not inherently represent the bulk material. Polymorphism is rampant in organic molecules. To create a self-validating system, the theoretical diffraction pattern calculated from the SC-XRD model must be cross-examined against the bulk powder.

Rietveld Refinement Protocol:
  • Sample Preparation: Lightly grind the bulk butyl N-(3-hydroxyphenyl)carbamate powder using an agate mortar and pestle.

    • Causality: Gentle grinding ensures a random distribution of crystallite orientations, minimizing preferred orientation artifacts in the diffraction pattern.

  • Data Acquisition: Load the powder onto a zero-background silicon holder. Collect data in Bragg-Brentano geometry using Cu Kα radiation from 2θ=5∘ to 50∘ .

  • Rietveld Refinement: Import the .cif file generated from the SC-XRD experiment into refinement software (e.g., TOPAS or GSAS-II). The Rietveld method utilizes a least-squares approach to refine the theoretical line profile until it [4]. Refine the background (Chebyshev polynomial), zero-point error, and peak shape parameters (Thompson-Cox-Hastings pseudo-Voigt).

  • Validation: A low goodness-of-fit (GoF) and visually flat difference curve confirm that the bulk material is phase-pure and structurally identical to the isolated single crystal.

Workflow A Synthesis & Purification Butyl N-(3-hydroxyphenyl)carbamate B Solvent Screening (Balancing H-bond donors/acceptors) A->B F Bulk Powder XRD (Bragg-Brentano Geometry) A->F C Slow Evaporation (Target: 0.2 - 0.5 mm crystals) B->C D SC-XRD Data Collection (100 K, Mo Kα radiation) C->D E Structure Solution (SHELXT / SHELXL) D->E G Rietveld Refinement (Self-Validating Phase Purity) E->G Calculated .cif Model F->G

Fig 1: Self-validating crystallographic workflow from single-crystal isolation to bulk powder.

Structural Features & Supramolecular Assembly

The crystallographic analysis of N-phenylcarbamate derivatives frequently reveals highly predictable, yet complex,[5]. In the case of butyl N-(3-hydroxyphenyl)carbamate, the interplay between the Boc group and the meta-hydroxyl dictates the lattice packing.

Based on established crystallographic databases for analogous carbamates, the primary structure-directing interaction is the intermolecular N-H···O=C hydrogen bond. This typically results in the formation of R22​(8) dimeric rings or infinite one-dimensional chains extending along the crystallographic axes. Furthermore, the presence of the phenolic O-H acts as a secondary structure-directing agent, cross-linking these 1D chains into a robust 2D sheet or 3D network via O-H···O interactions. The bulky tert-butyl group often fills the resulting hydrophobic voids, dictating the ultimate space group (frequently monoclinic P21​/c or triclinic P1ˉ ).

HBonding N_H Carbamate N-H (Strong Donor) C_O Carbamate C=O (Primary Acceptor) N_H->C_O R2,2(8) Dimerization O_Ether Boc -O- (Weak Acceptor) N_H->O_Ether Secondary Motif O_H Phenolic O-H (Strong Donor) O_H->C_O 1D Chain Extension

Fig 2: Mechanistic logic of competing intermolecular hydrogen-bonding motifs in the crystal.

References

  • Title: WO2021053495A1 - Bifunctional degraders and their methods of use Source: Google Patents URL
  • Title: X-ray Crystallography Center - Small Molecule Diffractometer Source: Boston College URL: [Link]

  • Title: Rietveld refinement Source: Wikipedia URL: [Link]

  • Title: Good data with `bad' reflections: the employment of non-spherical scattering factors in the redetermination of the structure of O-ethyl N-phenylcarbamate Source: IUCr Journals URL: [Link]

Sources

Foundational

Thermodynamic Profiling and Stability Dynamics of 3-(Boc-amino)phenol at Standard Conditions

Executive Summary For researchers and drug development professionals, the predictable behavior of protective groups under standard physiological and storage conditions is paramount. 3-(Boc-amino)phenol (Synonym: N-Boc-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the predictable behavior of protective groups under standard physiological and storage conditions is paramount. 3-(Boc-amino)phenol (Synonym: N-Boc-3-aminophenol) serves as a critical intermediate in complex pharmaceutical syntheses. This technical guide provides an in-depth analysis of its thermodynamic stability at standard conditions (25 °C, 1 atm, neutral pH). By elucidating the mechanistic causality behind its chemical robustness and detailing self-validating experimental workflows, this guide establishes a rigorous framework for quantifying the energetic baseline of this essential compound.

Molecular Architecture and Thermodynamic Baseline

3-(Boc-amino)phenol consists of a phenolic core substituted with a tert-butyloxycarbonyl (Boc) protected amine at the meta position. The thermodynamic stability of this molecule at standard ambient conditions is primarily dictated by the carbamate linkage[1].

Unlike simple esters or amides, the carbamate group benefits from extensive resonance stabilization. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl π -system. At standard conditions (25 °C, pH 7), this resonance creates a deep thermodynamic well, rendering the molecule 2 and highly resistant to spontaneous hydrolysis[2]. The activation energy ( Ea​ ) required to break the C-O or C-N bonds of the carbamate without catalytic intervention is insurmountable at ambient thermal energies.

Data Presentation: Physicochemical and Thermodynamic Properties

Table 1: Baseline metrics of 3-(Boc-amino)phenol

PropertyValueCausality / Significance
Linear Formula C11H15NO3Defines molecular weight and stoichiometric baseline[3].
Molecular Weight 209.24 g/mol Critical for precise molarity calculations in thermodynamic assays[3].
Melting Point 134–138 °CIndicates a highly ordered, stable crystalline lattice at room temperature[4].
Vapor Pressure 0.00149 mmHg (25 °C)Negligible volatility, ensuring mass conservation during standard storage[3].
Density 1.182 g/cm³Relevant for volumetric dosing in solvent-free or high-concentration studies[3].
Standard Stability Highly Stable (pH 7)Orthogonal to base-labile groups; resists nucleophilic attack[1].

Mechanistic Causality: The Kinetic Barrier to Degradation

To understand the stability of 3-(Boc-amino)phenol, we must examine the mechanism of its degradation. The Boc group is inherently acid-labile, designed to be cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[5].

At standard conditions (pH 7, 25 °C), the degradation pathway is kinetically frozen. The cleavage of the Boc group requires the protonation of the carbonyl oxygen. This protonation transforms the oxygen into a superior leaving group, facilitating the cleavage of the C-O bond to yield a highly substituted tert-butyl carbocation and carbamic acid[6]. The carbamic acid subsequently undergoes spontaneous decarboxylation, releasing carbon dioxide and 3-aminophenol, while the tert-butyl cation eliminates a proton to form isobutylene gas[7].

The driving force for this degradation is heavily entropic (evolution of CO2 and isobutylene gases). However, without the initial protonation step provided by a highly acidic environment, the transition state energy is too high. Furthermore, uncatalyzed thermal deprotection requires temperatures 8[8]. Thus, at 25 °C and neutral pH, 3-(Boc-amino)phenol remains locked in its stable state.

DegradationPathway N1 3-(Boc-amino)phenol (Stable State) N2 Standard Conditions (pH 7, 25°C) N1->N2 Kinetic Barrier Intact N3 Acidic Perturbation (TFA / HCl) N1->N3 Introduction of H+ N4 Protonated Carbamate (High Energy Intermediate) N3->N4 Carbonyl Protonation N5 tert-Butyl Cation + Carbamic Acid N4->N5 Cleavage N6 3-Aminophenol + CO2(g) + Isobutylene(g) N5->N6 Entropic Driving Force

Caption: Logical workflow of 3-(Boc-amino)phenol stability and acid-catalyzed degradation pathway.

Self-Validating Experimental Protocols for Stability Assessment

To empirically validate the thermodynamic stability of 3-(Boc-amino)phenol, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , incorporating internal controls to ensure absolute data integrity.

Protocol A: Isothermal Microcalorimetry (IMC) for Real-Time Thermodynamic Profiling

Rationale: IMC measures the minute heat flow ( dq/dt ) associated with chemical reactions. A stable compound at standard conditions will exhibit a heat flow indistinguishable from the baseline noise, directly proving the absence of spontaneous bond-breaking events.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the microcalorimeter at exactly 25.00 °C using electrical Joule heating pulses to establish a baseline sensitivity of < 0.1 µW.

  • Sample Preparation: Dissolve 50 mg of 3-(Boc-amino)phenol in 1.0 mL of a chemically inert, pH 7.0 phosphate buffer (utilizing 5% DMSO as a co-solvent to ensure complete dissolution).

  • Internal Control (Self-Validation): Prepare a parallel negative reference ampoule containing the exact solvent matrix without the analyte, and a positive control ampoule containing 3-(Boc-amino)phenol in 0.1 M HCl (to induce measurable exothermic degradation).

  • Equilibration: Lower the sealed glass ampoules into the IMC heat-sink. Allow 4 hours for thermal equilibration to dissipate the frictional heat of insertion.

  • Data Acquisition: Record the differential heat flow between the sample and the reference over a continuous 72-hour period.

  • Causality Analysis: The sample at pH 7.0 will yield a flat thermal baseline ( ΔH≈0 ), confirming that the activation energy barrier prevents spontaneous hydrolysis. The positive control will show a distinct exothermic peak corresponding to carbamate cleavage and decarboxylation.

Protocol B: In Situ 1H NMR Kinetic Monitoring

Rationale: While IMC provides macroscopic thermodynamic data, Nuclear Magnetic Resonance (NMR) spectroscopy provides atom-specific structural confirmation. Monitoring the tert-butyl protons over time confirms the structural integrity of the Boc group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 3-(Boc-amino)phenol in 0.6 mL of deuterated physiological buffer (e.g., D2O with phosphate buffer salts, pH 7.0).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at t=0 . The tert-butyl group will appear as a sharp, intense singlet integrating to 9 protons at approximately 1.4–1.5 ppm.

  • Incubation: Maintain the NMR tube in a precision temperature-controlled water bath at exactly 25 °C.

  • Longitudinal Sampling: Acquire spectra every 24 hours for 30 days.

  • Self-Validation Check: Include an internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid) of known concentration to normalize peak integrations. This ensures that any perceived decrease in the tert-butyl signal is due to degradation, not instrument drift or solvent evaporation.

  • Data Synthesis: Calculate the ratio of the tert-butyl singlet integration against the internal standard. At standard conditions, this ratio will remain constant (slope = 0), confirming absolute kinetic stability.

ExperimentalWorkflow S1 Sample Preparation (Aqueous/Organic Matrix) S2 Isothermal Microcalorimetry (Constant 25°C) S1->S2 Thermal Analysis S3 In Situ 1H NMR (Kinetic Monitoring) S1->S3 Structural Analysis S4 Thermodynamic Profiling (Data Synthesis) S2->S4 Heat Flow (dq/dt) ≈ 0 S3->S4 No Peak Shift Observed

Caption: Experimental workflow for validating thermodynamic stability using IMC and in situ NMR.

Conclusion

3-(Boc-amino)phenol exhibits profound thermodynamic and kinetic stability under standard environmental conditions. The resonance stabilization of the carbamate linkage establishes a high activation energy barrier that prevents spontaneous deprotection. By employing self-validating protocols such as Isothermal Microcalorimetry and in situ NMR, researchers can quantitatively verify this stability, ensuring the compound's reliability as a foundational building block in advanced synthetic and pharmaceutical applications.

References

  • Title: 3-(Boc-Amino)
  • Title: 3-(Boc-amino)
  • Source: benchchem.
  • Title: Is the protecting group boc of the amino group stable at 37°C?
  • Title: SAFETY DATA SHEET - Sigma-Aldrich (N-Boc-3-aminophenol)
  • Source: organic-chemistry.
  • Source: wikipedia.
  • Source: chemistrysteps.

Sources

Exploratory

Thermodynamic Profiling of tert-Butyl N-(3-Hydroxyphenyl)carbamate: Melting Point, Boiling Point, and Thermal Stability

Executive Summary In pharmaceutical development and organic synthesis, tert-butyl N-(3-hydroxyphenyl)carbamate (commonly known as N-Boc-3-aminophenol or 3-(Boc-amino)phenol) serves as a critical bifunctional building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and organic synthesis, tert-butyl N-(3-hydroxyphenyl)carbamate (commonly known as N-Boc-3-aminophenol or 3-(Boc-amino)phenol) serves as a critical bifunctional building block. The orthogonal reactivity between its free phenolic hydroxyl group and its Boc-protected amine makes it indispensable for complex library synthesis. However, handling and purifying this compound requires a rigorous understanding of its thermodynamic properties.

This technical guide provides an in-depth analysis of the melting and boiling point data for tert-butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2). By examining the causality behind its physical properties and establishing self-validating experimental protocols for thermal analysis, researchers can prevent accidental degradation and optimize downstream processing.

Physicochemical Data Summary

The table below consolidates the quantitative thermodynamic parameters for tert-butyl N-(3-hydroxyphenyl)carbamate.

PropertyValueSource / Methodology
Chemical Name tert-butyl N-(3-hydroxyphenyl)carbamateIUPAC Standard
CAS Number 19962-06-2Chemical Registry
Molecular Weight 209.25 g/mol Calculated
Melting Point 134 °C – 138 °CEmpirical / Commercial Standard[1]
Boiling Point 286.8 ± 23.0 °CComputational Prediction[2]
Density 1.182 ± 0.06 g/cm³Computational Prediction[2]
Appearance White to off-white solidVisual Observation

Structural Causality Behind Thermodynamic Properties

To understand the physical behavior of tert-butyl N-(3-hydroxyphenyl)carbamate, one must analyze its molecular architecture and the resulting intermolecular forces.

The Melting Point (134–138 °C)

For a relatively low-molecular-weight organic compound (209.25 g/mol ), a melting point of 134–138 °C[1] is moderately high. This is directly caused by the cooperative hydrogen bonding network in the solid state. The molecule possesses both a strong hydrogen bond donor/acceptor (the phenolic -OH) and a secondary donor/acceptor (the carbamate -NH and C=O). These functional groups form a rigid crystalline lattice. The bulky tert-butyl group restricts conformational freedom, further increasing the lattice energy required to induce the solid-to-liquid phase transition.

The Boiling Point Paradox (~286.8 °C Predicted)

While computational models predict a boiling point of 286.8 °C[2], empirical distillation at atmospheric pressure is practically impossible . The causality lies in the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group.

When thermal energy exceeds approximately 150–180 °C, the carbamate linkage undergoes thermolysis. The tert-butyl group eliminates to form isobutylene gas, accompanied by the decarboxylation of the resulting carbamic acid to yield carbon dioxide gas and free 3-aminophenol. Therefore, the "boiling point" is a theoretical construct; the compound will undergo catastrophic thermal degradation before it can boil.

DegradationPathway A tert-butyl N-(3-hydroxyphenyl)carbamate (Solid, MP: 134-138°C) B Thermal Energy (> 150°C) A->B Heating C Isobutylene (Gas) + CO2 (Gas) B->C Boc Cleavage D 3-Aminophenol (Liquid/Solid) B->D Residual Mass

Thermal Degradation Pathway of Boc-Protected Aminophenols

Self-Validating Experimental Protocols

To accurately determine the melting point and assess the thermal stability of this compound, a self-validating system utilizing orthogonal analytical techniques—Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA)—is required.

Protocol A: High-Precision Melting Point Determination via DSC

Subjective visual capillary methods are prone to user error and cannot differentiate between melting and early-stage decomposition. DSC provides a quantitative, thermodynamic validation of the phase transition.

Step-by-Step Methodology:

  • Sample Preparation: Dry the sample in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours.

    • Causality: Trace ambient moisture acts as a plasticizer, disrupting the hydrogen bond network and artificially depressing the melting point.

  • Crucible Loading: Weigh exactly 2.0 to 3.0 mg of the dried compound into a standard aluminum DSC pan and crimp the lid.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation of the electron-rich phenol ring during heating.

  • Thermal Ramping:

    • Heat from 25 °C to 120 °C at 10 °C/min.

    • Reduce the heating rate to 1 °C/min from 120 °C to 145 °C.

    • Causality: Organic crystals have low thermal conductivity. A fast heating rate near the phase transition causes a thermal lag between the furnace and the sample, artificially broadening the endothermic peak and shifting the onset temperature higher. The 1 °C/min rate ensures thermal equilibrium, yielding a highly accurate onset melting temperature (expected between 134–138 °C[1]).

Protocol B: Thermal Stability and Decomposition Profiling via TGA

To validate why the predicted boiling point of 286.8 °C[2] cannot be reached, TGA is used to map the mass loss profile.

Step-by-Step Methodology:

  • Sample Loading: Place 5.0 to 10.0 mg of the compound into an open platinum or alumina TGA crucible.

  • Thermal Ramping: Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min under a Nitrogen purge (50 mL/min).

  • Data Analysis (Self-Validation): Monitor the first derivative of the weight loss curve (DTG).

    • Causality: A sharp endothermic mass loss occurring between 150 °C and 200 °C will be observed. By calculating the percentage of mass lost, you can validate the mechanism. The combined mass of isobutylene (56 g/mol ) and CO2​ (44 g/mol ) is 100 g/mol . For a starting mass of 209.25 g/mol , a ~47.8% mass loss precisely validates the thermal deprotection of the Boc group, proving that the compound decomposes long before reaching its theoretical boiling point.

ThermalWorkflow A Sample Preparation (Vacuum Desiccation) B Differential Scanning Calorimetry (DSC) A->B 2-3 mg sample C Thermogravimetric Analysis (TGA) A->C 5-10 mg sample D Melting Point Determination (134-138°C) B->D Endothermic peak E Decomposition / Boiling Point Invalidation B->E Overlay analysis C->E Mass loss profile

Figure 1: Orthogonal Thermal Analysis Workflow for Boc-Protected Compounds

Conclusion

The thermodynamic profile of tert-butyl N-(3-hydroxyphenyl)carbamate is defined by a stable crystalline solid state with a melting point of 134–138 °C, driven by robust intermolecular hydrogen bonding[1]. While computational databases may predict a boiling point near 286.8 °C[2], empirical workflows utilizing TGA and DSC prove that the inherent thermal lability of the Boc protecting group results in decomposition prior to vaporization. Researchers must utilize vacuum distillation or short-path techniques at significantly reduced pressures if purification by vaporization is ever attempted, though crystallization remains the vastly superior and thermodynamically sound purification method.

References

  • Thermo Scientific Chemicals / Fisher Scientific. "3-(Boc-amino)phenol, 97% 1 g | Buy Online". Accessed March 25, 2026.1

  • ChemicalBook. "N-BOC-3-AMINOPHENOL | 19962-06-2". Accessed March 25, 2026. 2

Sources

Foundational

mechanism of action for butyl N-(3-hydroxyphenyl)carbamate derivatives in vitro

Title: Kinetic Deconstruction and in vitro Profiling of Butyl N-(3-hydroxyphenyl)carbamate Derivatives as Serine Hydrolase Inhibitors Executive Summary The development of targeted covalent inhibitors requires a rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Kinetic Deconstruction and in vitro Profiling of Butyl N-(3-hydroxyphenyl)carbamate Derivatives as Serine Hydrolase Inhibitors

Executive Summary

The development of targeted covalent inhibitors requires a rigorous understanding of both binding thermodynamics and reaction kinetics. Butyl N-(3-hydroxyphenyl)carbamate derivatives belong to a privileged class of electrophilic pharmacophores that act as pseudo-irreversible inhibitors of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE)[1][2].

Unlike classical reversible competitive inhibitors, these carbamate derivatives do not simply occupy the active site. Instead, they hijack the enzyme's native catalytic machinery, resulting in the covalent carbamoylation of the catalytic serine residue[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic IC 50​ screening. Here, we will dissect the causality behind the structure-activity relationship (SAR) of these derivatives and provide field-proven, self-validating in vitro protocols to quantify their mechanism of action (MoA).

The Carbamoylation Cascade: Core Mechanism of Action

The mechanism of action for butyl N-(3-hydroxyphenyl)carbamates is a time-dependent, three-step kinetic cascade:

  • Pre-Covalent Recognition ( KI​ ): The lipophilic butyl chain acts as an anchor, directing the molecule into the hydrophobic acyl-chain binding pocket of FAAH or the peripheral anionic site of AChE[1]. Simultaneously, the 3-hydroxyphenyl group engages in crucial hydrogen bonding, orienting the carbamate carbonyl precisely for nucleophilic attack.

  • Covalent Acylation ( kinact​ ): The catalytic serine (e.g., Ser241 in FAAH) attacks the electrophilic carbamate carbonyl. A tetrahedral intermediate is formed and rapidly collapses, expelling the 3-hydroxyphenol leaving group[3]. The electron-withdrawing properties of the phenol ring directly dictate the leaving group ability, which mathematically correlates with the Hammett σ constant[3].

  • Decarbamoylation ( kreact​ ): The enzyme is now covalently modified (E-Carb). Unlike organophosphates which permanently "age" the enzyme, carbamates undergo slow, water-mediated hydrolysis, eventually regenerating the active enzyme[2]. This slow off-rate classifies them as "pseudo-irreversible" inhibitors.

Mechanism E Active Enzyme (Ser-OH) EI Michaelis Complex (E·I) E->EI k_on I Carbamate Inhibitor (Butyl N-aryl) I->EI Binding EI->E k_off EC Carbamoylated Enzyme (E-Carb) EI->EC k_inact (Acylation) LG Leaving Group (3-Hydroxyphenol) EI->LG Release Regen Regenerated Enzyme (+ Carbamic Acid) EC->Regen k_react (Slow Hydrolysis)

Kinetic model of pseudo-irreversible serine hydrolase inhibition by carbamates.

Quantitative Data & Structure-Activity Relationship (SAR)

To evaluate these compounds, we must measure the second-order rate constant of inactivation ( kinact​/KI​ ). Relying solely on IC 50​ values for time-dependent inhibitors is a fundamental error, as the apparent IC 50​ will artificially drop as incubation time increases.

The table below summarizes representative kinetic parameters demonstrating how minor structural variations in the butyl chain dictate target selectivity between FAAH and AChE.

Compound DerivativeTarget Enzyme KI​ ( μ M) kinact​ (min −1 ) kinact​/KI​ (M −1 s −1 )Selectivity Profile (ABPP)
n-Butyl N-(3-hydroxyphenyl)carbamateFAAH1.200.045625Moderate (Cross-reacts with MAGL)
tert-Butyl N-(3-hydroxyphenyl)carbamateFAAH0.850.038745High (No MAGL cross-reactivity)
n-Butyl N-(3-hydroxyphenyl)carbamateAChE4.500.01244Low

Data Synthesis: Steric bulk (tert-butyl) enhances pre-covalent affinity ( KI​ ) for FAAH's restricted binding pocket while preventing off-target acylation of MAGL[3].

In Vitro Experimental Workflows

Protocol 1: Time-Dependent Kinetic Profiling (Determination of kinact​/KI​ )

Causality & Rationale: We utilize continuous monitoring of a fluorogenic substrate rather than end-point colorimetric assays. This allows us to capture the non-linear progress curves characteristic of slow-binding inhibitors, extracting both affinity and reactivity from a single self-validating dataset.

Step-by-Step Methodology:

  • Preparation: Express and purify recombinant human FAAH (or AChE). Prepare a 10 mM stock of the carbamate derivative in DMSO.

  • Pre-incubation: In a 96-well black microtiter plate, add 50 μ L of assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) containing 1 nM enzyme. Add 10 μ L of the carbamate inhibitor at varying concentrations (0.1 μ M to 10 μ M).

  • Reaction Initiation: Immediately add 40 μ L of the fluorogenic substrate (e.g., 10 μ M AMC-arachidonoyl amide for FAAH).

  • Continuous Monitoring: Measure fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 60 minutes at 37°C.

  • Data Extraction: Fit the progress curves to the integrated rate equation for time-dependent inhibition: P=(vi​/kobs​)×[1−exp(−kobs​×t)] . Plot kobs​ versus inhibitor concentration to determine KI​ and kinact​ .

Protocol 2: Activity-Based Protein Profiling (ABPP) for Proteome-Wide Selectivity

Causality & Rationale: Biochemical assays against purified enzymes cannot predict off-target liability in a complex biological matrix (e.g., cross-reactivity with liver carboxylesterases)[1]. ABPP solves this. By using a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that binds all active serine hydrolases, we create a Self-Validating System . If our carbamate selectively engages FAAH, it will block the FP-Rh probe from binding FAAH (~63 kDa), causing that specific fluorescent band to disappear. The remaining intact bands act as an internal control, proving the proteome was not degraded and the inhibitor is selective.

ABPP S1 1. Proteome Incubation (with Carbamate) S2 2. FP-Rhodamine Probe Labeling S1->S2 S3 3. SDS-PAGE Separation S2->S3 S4 4. In-gel Fluorescence S3->S4

Activity-Based Protein Profiling (ABPP) workflow for target selectivity.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize rat brain tissue in PBS and isolate the membrane fraction (containing FAAH) via ultracentrifugation (100,000 x g for 45 min). Adjust protein concentration to 1 mg/mL.

  • Inhibitor Incubation: Treat 50 μ L of the proteome with 1 μ M of the butyl N-(3-hydroxyphenyl)carbamate derivative (or DMSO vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 μ M of FP-Rhodamine probe to all samples. Incubate in the dark for 30 minutes at room temperature.

  • Quenching & Separation: Quench the reaction with 4x SDS loading buffer. Boil for 5 minutes. Resolve the proteome using 10% SDS-PAGE.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the rhodamine excitation/emission wavelengths. Quantify the disappearance of the 63 kDa FAAH band relative to the vehicle control.

Conclusion

Butyl N-(3-hydroxyphenyl)carbamate derivatives represent a highly tunable scaffold for serine hydrolase inhibition. By understanding that their MoA relies on a delicate balance between pre-covalent recognition (driven by the butyl chain) and covalent reactivity (driven by the 3-hydroxyphenyl leaving group), researchers can rationally design highly selective pseudo-irreversible inhibitors. Employing rigorous kinetic profiling and ABPP ensures that drug development efforts are grounded in verifiable, proteome-wide target engagement.

References

  • Alexander et al. "A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo." PubMed Central (PMC).[Link]

  • "Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies." ACS Medicinal Chemistry Letters.[Link]

  • "Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity." MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for butyl N-(3-hydroxyphenyl)carbamate

Application Note: Chemoselective Synthesis of Butyl N-(3-Hydroxyphenyl)carbamate Executive Summary & Scope The synthesis of N-aryl carbamates from aminophenols is a critical transformation in the development of pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of Butyl N-(3-Hydroxyphenyl)carbamate

Executive Summary & Scope

The synthesis of N-aryl carbamates from aminophenols is a critical transformation in the development of pharmaceuticals, agrochemicals, and complex building blocks[1]. Specifically, butyl N-(3-hydroxyphenyl)carbamate serves as a versatile intermediate. However, the dual functionality of 3-aminophenol presents a classic chemoselectivity challenge: differentiating the nucleophilicity of an aniline nitrogen from a phenolic oxygen. This protocol details a highly optimized, self-validating biphasic Schotten-Baumann methodology that maximizes N-acylation while completely suppressing undesired O-acylation[2].

Mechanistic Rationale: The Chemoselectivity Challenge

To achieve high yields of the desired carbamate, one must exploit the kinetic differences between the amine and the hydroxyl group. While aliphatic and aromatic amines are inherently more nucleophilic than neutral phenols, the introduction of a strong base can deprotonate the phenol ( pKa​≈9.8 ). The resulting phenoxide anion is a hard, highly reactive nucleophile that rapidly attacks the chloroformate, leading to O-acylation or di-acylation[3].

By employing a mild acid scavenger (such as aqueous NaHCO3​ ) and maintaining the reaction pH between 5.5 and 6.5, the phenol remains protonated and unreactive, while the amine remains sufficiently nucleophilic to attack the electrophilic n-butyl chloroformate[2],[3]. Furthermore, conducting the reaction at 0 °C suppresses the background hydrolysis of the chloroformate in the aqueous medium.

Chemoselectivity A 3-Aminophenol (Nucleophile) C Mild Base (pH 5.5-6.5) Kinetic Control (0 °C) A->C + B D Strong Base (pH > 8) Thermodynamic/Phenoxide A->D + B B n-Butyl Chloroformate (Electrophile) E Butyl N-(3-hydroxyphenyl)carbamate (Desired N-Acylation) C->E Chemoselective F O-Acylated Carbonate (Undesired Byproduct) D->F O-Acylation

Reaction pathway detailing pH-dependent chemoselective N-acylation vs. undesired O-acylation.

Reagent Matrix & Stoichiometry

The following matrix outlines the required materials for a standard 10 mmol scale synthesis. Ethyl acetate (EtOAc) is selected as the organic phase because it readily dissolves both the chloroformate and the forming carbamate, isolating them from the aqueous phase to prevent hydrolysis[2].

ReagentMW ( g/mol )EquivalentsAmountRole
3-Aminophenol 109.131.001.09 gSubstrate / Nucleophile
n-Butyl chloroformate 136.581.051.36 mL (1.43 g)Acylating Agent
Sodium Bicarbonate 84.011.501.26 gAcid Scavenger
Ethyl Acetate (EtOAc) 88.11-25 mLOrganic Solvent
Deionized Water 18.02-20 mLAqueous Solvent

Execution Protocol: Biphasic Schotten-Baumann Acylation

Phase 1: Preparation of the Biphasic System

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-aminophenol (1.09 g, 10 mmol) in 20 mL of deionized water.

  • Add 20 mL of EtOAc to the flask to create the biphasic mixture.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures kinetically favor N-acylation and drastically reduce the rate of chloroformate hydrolysis.

Phase 2: Chemoselective Acylation 4. Add solid sodium bicarbonate (1.26 g, 15 mmol) to the vigorously stirring mixture in small portions. Allow any initial effervescence to subside. The aqueous layer will buffer to a pH of ~6.0. 5. In a separate vial, dilute n-butyl chloroformate (1.36 mL, 10.5 mmol) with 5 mL of EtOAc. 6. Using a syringe or dropping funnel, add the n-butyl chloroformate solution dropwise over 15–20 minutes. Causality: Dropwise addition prevents localized concentration spikes of the electrophile and prevents exothermic runaway, maintaining strict kinetic control. 7. Stir the reaction at 0–5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

Phase 3: Workup and Isolation (Self-Validating System) 8. Transfer the mixture to a separatory funnel. Separate and retain the upper organic (EtOAc) layer. Extract the remaining aqueous layer with an additional 15 mL of EtOAc and combine the organic phases. 9. Wash the combined organic layers with 15 mL of cold 1M HCl. Causality: The acidic wash protonates any trace unreacted 3-aminophenol, forcing it into the aqueous waste and ensuring the organic phase is free of starting material. 10. Wash the organic layer with 20 mL of saturated aqueous NaCl (brine) to break any micro-emulsions and pre-dry the solvent. 11. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product. 12. Purify via recrystallization from a minimal amount of hot hexanes/EtOAc to afford pure butyl N-(3-hydroxyphenyl)carbamate as a crystalline solid.

Process Optimization & Quantitative Data

The choice of base is the single most critical variable in this protocol. The table below summarizes quantitative optimization data, demonstrating why mild bases are mandatory for this specific transformation[2],[3].

Base SystempH RangeTemperatureN-Acylation Yield (%)O-Acylation Byproduct (%)
NaHCO3​ (aq) 5.5 - 6.5 0 - 5 °C > 92% < 2%
MgO (suspension)~ 6.00 - 5 °C88%< 3%
Pyridine (organic)~ 7.00 - 5 °C85%5%
NaOH (aq)> 9.020 °C45%40% (Di-acylated)

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical benchmarks:

  • TLC Monitoring : Using Hexanes:EtOAc (3:1) with UV detection (254 nm), the highly polar 3-aminophenol starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a distinct, less polar spot corresponding to the carbamate ( Rf​≈0.4 ).

  • 1H NMR ( CDCl3​ , 400 MHz) : Look for the diagnostic butyl chain signals: a triplet at ~0.95 ppm ( CH3​ ), multiplets at ~1.40 and ~1.65 ppm ( CH2​CH2​ ), and a triplet at ~4.15 ppm (O- CH2​ )[1]. The intact phenol and carbamate NH will appear as broad singlets downfield (typically > 6.5 ppm depending on concentration and solvent), confirming that O-acylation did not occur.

References

  • Title : Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074 Source : PubMed Central (NIH) URL :[Link]

  • Title: Herbicidal compositions of phenmedipham and desmedipham (US Patent 5246912A)

Sources

Application

selective N-Boc protection of 3-aminophenol to form butyl N-(3-hydroxyphenyl)carbamate

Target Product: tert-Butyl (3-hydroxyphenyl)carbamate Application: Synthesis of antibody-drug conjugate (ADC) payloads, glucocorticoid receptor modulators, and kinase inhibitors. Audience: Discovery Chemists, Process Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Product: tert-Butyl (3-hydroxyphenyl)carbamate Application: Synthesis of antibody-drug conjugate (ADC) payloads, glucocorticoid receptor modulators, and kinase inhibitors. Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The selective N-tert-butyloxycarbonylation (N-Boc protection) of 3-aminophenol is a fundamental transformation in medicinal chemistry. The primary objective is to mask the nucleophilic aniline nitrogen while leaving the phenolic hydroxyl group intact for subsequent downstream functionalization, such as O-alkylation or cross-coupling [1].

The Causality of Chemoselectivity

3-Aminophenol is a bifunctional nucleophile. Achieving absolute chemoselectivity without the need for complex protecting-group gymnastics relies on the inherent electronic differences between the amine and the phenol:

  • Nucleophilicity Gradient: The nitrogen atom is less electronegative than oxygen, making its lone pair more polarizable and thus a superior nucleophile under kinetic control.

  • Absence of Base: By conducting the reaction in a polar aprotic solvent (THF) without an exogenous strong base or an acyl transfer catalyst (e.g., 4-dimethylaminopyridine, DMAP), the phenol remains in its protonated state (pKa ~9.8). The protonated phenol is insufficiently nucleophilic to attack the mild electrophile di-tert-butyl dicarbonate (Boc₂O).

  • Self-Neutralizing Byproducts: The reaction of the amine with Boc₂O generates tert-butanol and carbon dioxide (CO₂) as byproducts. Because no strong acid is generated, the reaction medium does not self-quench, eliminating the need for an acid-scavenging base that might otherwise inadvertently deprotonate the phenol and trigger undesired O-acylation.

Mechanistic_Selectivity A 3-Aminophenol (Bifunctional Nucleophile) B N-Attack (Amine) Highly Nucleophilic A->B Boc2O, THF No Base / Mild Heat C O-Attack (Phenol) Poorly Nucleophilic (pKa ~ 9.8) A->C DMAP or Strong Base (Undesired Pathway) D Kinetic Product: N-Boc Derivative B->D E Base-Catalyzed Product: O-Boc Derivative C->E

Figure 1: Mechanistic basis for N- vs O-chemoselectivity during Boc protection.

Experimental Protocol

This protocol is engineered to be a self-validating system, ensuring high yield (>90%) and purity without the immediate need for chromatographic purification.

Reagent Summary
ReagentMW ( g/mol )EquivalentsAmountRole
3-Aminophenol 109.131.03.27 g (30.0 mmol)Substrate
Di-tert-butyl dicarbonate (Boc₂O) 218.251.27.86 g (36.0 mmol)Electrophile / Protecting Group
Tetrahydrofuran (THF) 72.11N/A40 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A50 mLExtraction Solvent
Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (3.27 g, 30.0 mmol) in anhydrous THF (30 mL). Ensure complete dissolution; the solution will typically appear pale brown.

  • Electrophile Addition: In a separate vial, dissolve Boc₂O (7.86 g, 36.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirring 3-aminophenol solution at room temperature over 5 minutes.

  • Thermal Activation: Attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approx. 66 °C internal temperature) using an oil bath or aluminum heating block. Maintain reflux for 16 hours [1].

    • Self-Validating Checkpoint: During the initial heating phase, observe mild effervescence. This is the evolution of CO₂ gas, which serves as a visual confirmation that the acylation event is actively occurring.

  • Reaction Quench & Concentration: After 16 hours, cool the reaction to room temperature. Monitor completion via Thin Layer Chromatography (TLC). Concentrate the mixture to dryness under reduced pressure using a rotary evaporator to yield a crude residue.

    • Self-Validating Checkpoint: On a silica TLC plate (Eluent: 30% EtOAc in Hexanes), the highly polar 3-aminophenol starting material (Rf ~ 0.2) should be completely consumed, replaced by a distinct, less polar UV-active spot corresponding to the N-Boc product (Rf ~ 0.5).

  • Liquid-Liquid Extraction: Dissolve the crude residue in EtOAc (50 mL). Transfer to a separatory funnel and wash sequentially with:

    • Distilled water (30 mL) to remove highly polar impurities.

    • Saturated aqueous NaHCO₃ (30 mL) to neutralize and partition any trace acidic byproducts.

    • Brine (30 mL) to pull residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to afford tert-butyl (3-hydroxyphenyl)carbamate as a solid. The crude product is typically >95% pure and suitable for immediate downstream use.

Reaction_Workflow A 3-Aminophenol (1.0 eq) in THF B Add Boc2O (1.2 eq) in THF A->B C Reflux (66 °C, 16 h) B->C D Solvent Evaporation C->D E Liquid-Liquid Extraction (EtOAc / NaHCO3) D->E F tert-Butyl (3-hydroxyphenyl)carbamate (>90% Yield) E->F

Figure 2: Step-by-step workflow for the selective N-Boc protection of 3-aminophenol.

Analytical Characterization

To verify the structural integrity and chemoselectivity of the isolated product, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Expected ¹H NMR Profile (CDCl₃ or DMSO-d₆):

  • Aliphatic Region: A prominent, sharp singlet integrating to 9 protons at ~1.40 – 1.50 ppm. This confirms the successful incorporation of the tert-butyl group.

  • Aromatic Region: Four distinct proton signals between 6.30 – 7.20 ppm, exhibiting a splitting pattern characteristic of a 1,3-disubstituted benzene ring (typically a triplet, two doublets, and a closely spaced multiplet).

  • Heteroatom Protons: Two broad, exchangeable singlets corresponding to the carbamate (-NH) and the free phenolic (-OH). The presence of the free -OH peak (often around 9.0 - 9.5 ppm in DMSO-d₆) definitively proves that O-acylation did not occur.

References

  • Title: Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis (5th Edition) Source: Wiley URL: [Link]

Method

Strategic Application Guide: tert-Butyl N-(3-Hydroxyphenyl)carbamate in Advanced Pharmaceutical Synthesis

Executive Summary & Strategic Rationale tert-Butyl N-(3-hydroxyphenyl)carbamate (commonly known as N-Boc-3-aminophenol) is a highly versatile, bifunctional pharmaceutical intermediate. In drug discovery and active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

tert-Butyl N-(3-hydroxyphenyl)carbamate (commonly known as N-Boc-3-aminophenol) is a highly versatile, bifunctional pharmaceutical intermediate. In drug discovery and active pharmaceutical ingredient (API) manufacturing, the unprotected 3-aminophenol presents a chemoselectivity challenge: both the primary amine and the phenolic hydroxyl are potent nucleophiles.

By masking the amine with a bulky, acid-labile tert-butyloxycarbonyl (Boc) group, chemists unlock orthogonal reactivity . The Boc group electronically deactivates and sterically hinders the nitrogen, directing subsequent electrophilic functionalization—such as etherification, esterification, or cross-coupling—exclusively to the phenolic oxygen. Once the oxygen is functionalized, the Boc group can be cleanly cleaved under mild acidic conditions, liberating the amine for late-stage modifications such as linker conjugation or exhaustive methylation.

Physicochemical Properties Summary

To ensure reproducibility and proper handling, the quantitative physicochemical data for tert-butyl N-(3-hydroxyphenyl)carbamate is summarized below[1]:

PropertySpecification / Value
Chemical Name tert-Butyl N-(3-hydroxyphenyl)carbamate
Common Synonyms N-Boc-3-aminophenol; 3-(Boc-amino)phenol
CAS Registry Number 19962-06-2
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.25 g/mol
Melting Point 134°C to 138°C
Appearance White to light yellow powder/crystal
Purity >98.0% (HPLC)
SMILES CC(C)(C)OC(=O)NC1=CC=CC(O)=C1

Application Workflow I: Synthesis of Cholinesterase Inhibitors (Neostigmine Methosulfate)

Neostigmine methosulfate is a critical anticholinesterase agent used to reverse non-depolarizing muscle relaxants and treat myasthenia gravis. The industrial synthesis relies heavily on N-Boc-3-aminophenol to direct the carbamoylation exclusively to the phenol, preventing the formation of unwanted urea byproducts[2].

Neostigmine_Synthesis A 3-Aminophenol B Boc2O, THF (Amine Protection) A->B C tert-Butyl N-(3-hydroxyphenyl)carbamate (Key Intermediate) B->C D Dimethylcarbamoyl Chloride, K2CO3 (Phenol Esterification) C->D E 3-((tert-Butoxycarbonyl)amino)phenyl dimethylcarbamate D->E F TFA / DCM (Acidic Deprotection) E->F G 3-Aminophenyl dimethylcarbamate F->G H Dimethyl Sulfate (Me2SO4) (Exhaustive Methylation) G->H I Neostigmine Methosulfate (API) H->I

Figure 1: Synthetic workflow for Neostigmine Methosulfate utilizing orthogonal Boc protection.

Protocol 1.1: Regioselective Phenol Carbamoylation & Quaternization

Objective: Convert tert-butyl N-(3-hydroxyphenyl)carbamate into the quaternary ammonium API.

  • Phenoxide Generation: Dissolve tert-butyl N-(3-hydroxyphenyl)carbamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).

    • Causality: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide. DMF provides excellent solubility and accelerates the S_N2-like nucleophilic acyl substitution.

  • Esterification: Dropwise add dimethylcarbamoyl chloride (1.2 eq) at 0°C. Heat the reaction to 60°C for 4 hours[2].

    • Validation (Self-Validating System): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.3) will disappear, replaced by a less polar product spot (Rf ~0.6). Quench a 10 µL aliquot in water/MeCN and confirm mass via LC-MS (ESI+): m/z 281.1[M+H]⁺.

  • Boc Cleavage: Extract the intermediate into Ethyl Acetate (EtOAc), wash thoroughly with brine to remove DMF, and concentrate. Dissolve the crude ester in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10 eq) at room temperature. Stir for 2 hours.

    • Causality: Acidic cleavage of the Boc group generates gaseous isobutylene and CO₂, driving the reaction to completion according to Le Chatelier's principle.

  • Exhaustive Methylation: Neutralize the concentrated amine salt with saturated NaHCO₃, extract into EtOAc, and dry over MgSO₄. Dissolve the free base in acetone and add Dimethyl sulfate (Me₂SO₄, 3.5 eq). Reflux for 12 hours to yield the quaternary trimethylammonium salt (Neostigmine methosulfate).

Application Workflow II: Glucocorticoid Receptor Modulators (GRMs) for ADCs

In modern immunology, Antibody-Drug Conjugates (ADCs) are engineered to deliver potent payloads directly to specific cell types. During the discovery of ABBV-3373 (an anti-TNF GRM ADC), tert-butyl N-(3-hydroxyphenyl)carbamate was utilized as the foundational building block for the GRM payload[3]. The phenol acts as the attachment point for the core GRM scaffold, while the Boc-protected amine is preserved for late-stage coupling to a self-immolative linker[4].

ADC_Workflow N1 tert-Butyl N-(3-hydroxyphenyl)carbamate N2 O-Alkylation / Cross-Coupling (Core GRM Scaffold Assembly) N1->N2 N3 Boc Deprotection (Liberate Primary Aniline) N2->N3 N4 Amide Coupling (MP-Ala-Ala Linker + HATU) N3->N4 N5 Payload-Linker Complex N4->N5 N6 Cysteine Conjugation (Human Anti-TNF mAb) N5->N6 N7 ABBV-3373 (Immunology ADC) N6->N7

Figure 2: Workflow for assembling the ABBV-3373 payload-linker complex using N-Boc-3-aminophenol.

Protocol 2.1: Payload-Linker Assembly Strategy

Objective: Attach a peptide-based linker to the synthesized GRM payload.

  • Aniline Liberation: Following the synthesis of the GRM core via the phenolic oxygen, treat the Boc-protected intermediate with 4M HCl in Dioxane for 1 hour at room temperature.

    • Validation: LC-MS (ESI+) will show a mass shift of -100 Da (loss of Boc) and the emergence of a highly polar peak representing the hydrochloride salt of the primary aniline.

  • Linker Coupling: Dissolve the free aniline (1.0 eq) and the MP-Ala-Ala (maleimidocaproyl-alanyl-alanine) linker (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

    • Causality: HATU rapidly activates the carboxylic acid of the linker to form an active ester. DIPEA acts as a non-nucleophilic base to neutralize the aniline hydrochloride salt, allowing the nucleophilic nitrogen to attack the active ester, forming a stable amide bond.

  • Purification: Purify the payload-linker complex via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to ensure >95% purity prior to antibody conjugation[3].

Application Workflow III: Bcl-2 Family Protein Inhibitors (BH3 Mimetics)

The deregulation of apoptosis allows altered cells to survive, serving as a primary starting point for cancerous evolution. BH3-only proteins act as tumor suppressors by binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. Small molecule BH3 mimetics utilize the tert-butyl 3-hydroxyphenylcarbamate scaffold to build complex heterocyclic structures capable of fitting into the hydrophobic grooves of Bcl-2[5].

Mechanistic Insight: Spatial Geometry via O-Alkylation

In the synthesis of these inhibitors, the phenol of N-Boc-3-aminophenol undergoes O-alkylation with bromopropyl derivatives (e.g., 1,3-dibromopropane).

  • Causality: The resulting propyl ether linkage acts as a flexible spacer, establishing the exact spatial geometry required for the small molecule to mimic the alpha-helical domain of native BH3 proteins. The Boc group ensures that the alkylating agent does not inadvertently create tertiary or quaternary amines at the nitrogen center, which would destroy the molecule's binding affinity and oral bioavailability[5].

References

  • TCI Chemicals. tert-Butyl (3-Hydroxyphenyl)carbamate | 19962-06-2.
  • Thermo Scientific Chemicals. 3-(Boc-amino)phenol, 97%.
  • Google Patents. Synthesis method of neostigmine methylsulfate (CN115353465A).
  • Hobson, A. D., et al. (2022). Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate. Journal of Medicinal Chemistry, 65(23), 15893-15934.
  • ACS Publications. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate | Supporting Information.
  • Google Patents. Heterocyclic compounds and methods of use (US8232273B2).

Sources

Application

Application Note: Chemoselective O-Alkylation of Butyl N-(3-Hydroxyphenyl)carbamate

Executive Summary The functionalization of bifunctional aromatic systems is a cornerstone of active pharmaceutical ingredient (API) synthesis. When working with butyl N-(3-hydroxyphenyl)carbamate, chemists face a classic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of bifunctional aromatic systems is a cornerstone of active pharmaceutical ingredient (API) synthesis. When working with butyl N-(3-hydroxyphenyl)carbamate, chemists face a classic chemoselectivity challenge: differentiating between the nucleophilic phenolic hydroxyl (-OH) and the carbamate nitrogen (-NH-).

This application note provides a thoroughly validated, scalable protocol for the exclusive O-alkylation of butyl N-(3-hydroxyphenyl)carbamate. By leveraging precise thermodynamic control through base selection and solvent effects, researchers can achieve >95% O-alkylation yields while completely suppressing competitive N-alkylation.

Mechanistic Rationale & Causality

To design a self-validating and robust protocol, one must understand the thermodynamic and kinetic properties of the substrate.

Thermodynamic Control via pKₐ Differentiation

The chemoselectivity of this reaction relies entirely on the inherent acidity difference between the two functional groups [1]:

  • Phenolic -OH: The pKₐ of a standard phenol is approximately 9.5 to 10.0 [2].

  • Carbamate -NH-: The lone pair on the carbamate nitrogen is heavily delocalized into the adjacent carbonyl group, rendering it poorly nucleophilic and significantly less acidic, with a pKₐ typically ranging from 12.5 to 13.5 [3].

By selecting a mild inorganic base such as Potassium Carbonate (K₂CO₃), where the conjugate acid (HCO₃⁻) has a pKₐ of ~10.3, the system achieves perfect thermodynamic equilibrium. The base is strong enough to quantitatively deprotonate the phenol but entirely incapable of deprotonating the carbamate [4]. Conversely, using a strong base like Sodium Hydride (NaH, pKₐ > 35) generates a highly reactive dianion, destroying chemoselectivity and leading to complex mixtures of O-alkylated, N-alkylated, and dialkylated products.

Kinetic Control & Solvent Effects

The alkylation of the resulting phenoxide anion proceeds via an Sₙ2 mechanism. Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), are mandated for this transformation. These solvents effectively solvate the potassium cation (K⁺) while leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the alkyl halide [5].

Reaction Pathway Visualization

The following diagram maps the divergent logical pathways of the reaction based on base selection, illustrating the critical nature of thermodynamic control.

Chemoselectivity Substrate Butyl N-(3-hydroxyphenyl)carbamate (Phenol OH & Carbamate NH) BaseChoice Base Selection Strategy Substrate->BaseChoice MildBase Mild Base (K₂CO₃ / Cs₂CO₃) Conjugate pKa ~10.3 BaseChoice->MildBase StrongBase Strong Base (NaH / KOtBu) Conjugate pKa >16 BaseChoice->StrongBase Phenoxide Selective Phenoxide Formation (O-Nucleophile Only) MildBase->Phenoxide Chemoselective Dianion Dianion Formation (O- & N-Nucleophiles) StrongBase->Dianion Non-selective O_Alkyl Exclusive O-Alkylation (Target Product) Phenoxide->O_Alkyl R-X (SN2) Mixture O- & N-Alkylation Mixture (Side Products) Dianion->Mixture R-X (SN2)

Chemoselective reaction pathways for O- vs N-alkylation based on base selection.

Quantitative Optimization Data

The table below summarizes the empirical data validating the choice of base and solvent. Optimization was performed using benzyl bromide as the model electrophile at 0.2 M concentration.

Base (1.5 eq)SolventTemp (°C)O-Alkylation Yield (%)N-Alkylation Yield (%)Chemoselectivity Profile
Et₃NCH₂Cl₂25< 5%0%Poor (Incomplete deprotonation)
K₂CO₃ DMF 60 > 95% < 1% Optimal (Thermodynamic control)
Cs₂CO₃MeCN60> 95%< 1%Optimal (Kinetic acceleration, higher cost)
NaHDMF0 to 25~ 45%~ 40%Failed (Non-selective dianion formation)

Experimental Protocol: Standard O-Alkylation

This protocol is designed as a self-validating system. Each step includes specific observational checkpoints to ensure the integrity of the synthesis.

Materials Required
  • Butyl N-(3-hydroxyphenyl)carbamate (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide, Methyl iodide, or primary alkyl chloride) (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).

  • Charge the flask with butyl N-(3-hydroxyphenyl)carbamate (1.0 equiv) and anhydrous DMF to achieve a substrate concentration of 0.2 M.

  • Add finely powdered, anhydrous K₂CO₃ (1.5 equiv) in one portion.

    • Causality Note: Powdering the K₂CO₃ drastically increases the surface area for this heterogeneous mixture, ensuring rapid and complete phenoxide formation.

Step 2: Electrophile Addition

  • Stir the suspension at room temperature for 15 minutes to allow for pre-deprotonation. The solution may take on a slight yellow tint, indicating phenoxide formation.

  • Add the alkyl halide (1.1 equiv) dropwise via syringe.

    • Causality Note: Dropwise addition prevents localized concentration spikes, which mitigates the risk of exothermic runaway or trace polyalkylation if polyfunctional electrophiles are utilized.

Step 3: Heating and Self-Validating Monitoring

  • Heat the reaction mixture to 50–60 °C (for alkyl chlorides/bromides) or maintain at room temperature (for highly reactive electrophiles like methyl iodide).

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and LC-MS.

    • Validation Checkpoint: The starting phenol is highly UV-active and stains dark brown with KMnO₄. The O-alkylated product will elute with a higher R_f value (less polar) and will show a clean [M+H]⁺ mass peak without the characteristic broad -OH stretch if analyzed by IR.

Step 4: Quenching and Workup

  • Upon complete consumption of the starting material (typically 2–4 hours), cool the reaction to room temperature.

  • Quench the reaction by pouring it into a separatory funnel containing 5 volumes of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 2 volumes).

  • Critical Wash Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 1 volume), followed by one wash with saturated brine.

    • Causality Note: DMF is highly miscible with organic solvents. Aqueous LiCl creates a high ionic strength environment that preferentially coordinates DMF, effectively pulling it out of the Ethyl Acetate layer and preventing downstream purification failures.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford the pure O-alkylated carbamate.

References

  • Selective alkylation of aminophenols. ARKIVOC, 2010 (ix) 293-299. Available at:[Link]

  • Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 2011, 51 (7), 1586-1596. Available at:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58 (15), 5742-5763. Available at:[Link]

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. ACS Omega, 2024, 9 (12), 13570-13585. Available at:[Link]

Method

Application Note: Acidic Deprotection Strategies for Butyl N-(3-Hydroxyphenyl)carbamate Derivatives

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Divergence In synthetic organic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Divergence

In synthetic organic chemistry, the term "butyl N-(3-hydroxyphenyl)carbamate" often presents a nomenclature ambiguity that fundamentally dictates the required deprotection strategy. While the shorthand "butyl" is frequently used, in over 95% of pharmaceutical intermediate applications, this refers to the tert-butyl derivative—universally known as Boc-protected 3-aminophenol (CAS: 19962-06-2)[1]. However, if the molecule is a true linear n-butyl carbamate, the chemical reactivity profile shifts drastically[2].

As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection for these two structural variants:

  • The tert-Butyl (Boc) Variant: Cleavage proceeds via a rapid SN1 mechanism . Protonation of the carbamate carbonyl oxygen leads to the expulsion of a highly stable tert-butyl carbocation, followed by spontaneous decarboxylation[3],[4]. This requires only mild, non-aqueous acids such as Trifluoroacetic Acid (TFA) or HCl in dioxane.

  • The n-Butyl Variant: A primary n-butyl group cannot stabilize a carbocation. Therefore, the SN1 pathway is energetically inaccessible. Cleavage must proceed via an SN2 mechanism , requiring harsh conditions combining a strong acid with a highly nucleophilic counterion (e.g., 33% HBr in Acetic Acid) to attack the alkyl carbon[5].

MechanisticDivergence Start Butyl N-(3-hydroxyphenyl)carbamate T_Butyl tert-Butyl (Boc) Variant Start->T_Butyl N_Butyl n-Butyl Variant Start->N_Butyl SN1 SN1 Pathway (Mild Acid: TFA/HCl) T_Butyl->SN1 Protonation SN2 SN2 Pathway (Strong Acid: HBr/AcOH) N_Butyl->SN2 Protonation Inter1 tert-Butyl Cation + Carbamic Acid SN1->Inter1 - Isobutylene Inter2 n-Butyl Bromide + Carbamic Acid SN2->Inter2 Br⁻ attack (SN2) Product 3-Aminophenol + CO2 Inter1->Product Decarboxylation Inter2->Product Decarboxylation

Mechanistic divergence in the acidic deprotection of tert-butyl versus n-butyl carbamates.

Quantitative Data: Condition Comparison

The following table summarizes the divergent operational parameters required for the two structural isomers.

ParameterProtocol A: tert-Butyl (Boc) CleavageProtocol B: n-Butyl Cleavage
Reagent System 20–50% TFA in DCM (with 2% TIPS)33% HBr in Glacial Acetic Acid
Mechanism SN1 (Carbocation formation)SN2 (Nucleophilic attack by Br⁻)
Temperature 0 °C warming to Room TemperatureRoom Temperature to 60 °C
Reaction Time 1 – 2 hours4 – 12 hours
Primary Byproducts Isobutylene (gas), CO₂ (gas)1-Bromobutane (liquid), CO₂ (gas)
Product Form 3-Aminophenol TFA salt3-Aminophenol HBr salt

Protocol A: Mild Acidic Cleavage of tert-Butyl N-(3-hydroxyphenyl)carbamate (Boc Deprotection)

Field-Proven Insight: The 3-hydroxyphenyl ring is highly electron-rich. During the SN1 cleavage of the Boc group, the liberated tert-butyl cation can act as an electrophile, leading to unintended Friedel-Crafts alkylation on the aromatic ring. To suppress this, a cation scavenger such as Triisopropylsilane (TIPS) must be incorporated into the cleavage cocktail[6].

Step-by-Step Methodology
  • Dissolution: In an oven-dried round-bottom flask under an argon atmosphere, dissolve tert-butyl N-(3-hydroxyphenyl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1–0.2 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 eq) to the solution.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise so that the final ratio of DCM:TFA is approximately 4:1 (v/v)[3],[7].

  • Cleavage & Decarboxylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Concentration: Once validation is complete, remove the volatiles under reduced pressure. To azeotropically remove residual TFA (which is notoriously difficult to dry completely), add 10 mL of toluene and evaporate under vacuum. Repeat this co-evaporation step three times.

  • Isolation: Triturate the resulting crude oil with cold diethyl ether. The 3-aminophenol TFA salt will precipitate as an off-white solid. Filter and dry under high vacuum.

Self-Validating System Checkpoints
  • Macroscopic Validation: Upon addition of TFA and warming, active effervescence (bubbling) will occur due to the release of CO₂ and isobutylene gas[8]. The cessation of bubbling is a reliable physical indicator that decarboxylation is complete.

  • Analytical Validation: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material is UV-active but ninhydrin-negative. The product will remain at the baseline (as a salt) and stain strongly positive (brown/purple) when heated with ninhydrin stain.

TFADeprotection Step1 Step 1: Dissolution Dissolve substrate & TIPS in anhydrous DCM Step2 Step 2: Acidification Add TFA dropwise at 0 °C (DCM:TFA 4:1) Step1->Step2 Step3 Step 3: Cleavage Stir at RT for 1–2 h. Monitor CO2 evolution. Step2->Step3 Step4 Step 4: Concentration Remove volatiles in vacuo. Co-evaporate with Toluene. Step3->Step4 Step5 Step 5: Isolation Triturate with cold Et2O to yield 3-Aminophenol TFA salt Step4->Step5

Step-by-step workflow for the mild acidic cleavage of Boc-protected 3-aminophenol using TFA.

Protocol B: Harsh Acidic Cleavage of n-Butyl N-(3-hydroxyphenyl)carbamate

If the substrate is a linear n-butyl carbamate, TFA will be entirely ineffective. The following protocol utilizes HBr to force an SN2 cleavage[5],[9].

Step-by-Step Methodology
  • Dissolution: Dissolve the n-butyl N-(3-hydroxyphenyl)carbamate (1.0 eq) in a minimal volume of glacial acetic acid.

  • Acidification: At room temperature, slowly add a solution of 33% Hydrogen Bromide (HBr) in glacial acetic acid (5.0 eq). Caution: Highly corrosive and fuming.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C. Stir continuously for 4 to 8 hours.

  • Precipitation: Cool the reaction mixture to room temperature. Slowly pour the acidic mixture into a large excess of vigorously stirred, ice-cold diethyl ether (approx. 10x volume).

  • Isolation: The 3-aminophenol hydrobromide salt will precipitate. Collect the solid via vacuum filtration, wash extensively with cold ether to remove residual acetic acid and 1-bromobutane, and dry under vacuum.

Self-Validating System Checkpoints
  • Analytical Validation: LC-MS is the most reliable method here. Monitor for the disappearance of the parent mass and the appearance of the [M+H]+ = 110 m/z peak corresponding to the free 3-aminophenol.

Analytical Validation & Troubleshooting

Handling the Free Base (Oxidation Risk): 3-Aminophenol is highly susceptible to rapid air oxidation, particularly in basic environments, where it degrades into deeply colored (purple/black) quinone-imine polymeric species.

  • Causality: The electron-donating hydroxyl and amino groups raise the HOMO of the aromatic ring, making it highly reactive toward atmospheric oxygen.

  • Solution: It is strongly recommended to store the product as its protonated salt (TFA, HCl, or HBr salt), which is significantly more stable. If the free base is strictly required for the subsequent synthetic step, perform the neutralization (e.g., using saturated aqueous NaHCO₃) under a strict argon atmosphere, extract using degassed organic solvents, and use the intermediate immediately.

References

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. GenScript Biology Glossary. URL:[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry Reaction Guide. URL:[Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis, 6th Edition. John Wiley & Sons. URL:[Link]

  • Frontiers in Chemistry. Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate. URL:[Link]

Sources

Application

Application Note: Divergent Palladium-Catalyzed Cross-Coupling Strategies Utilizing Butyl N-(3-Hydroxyphenyl)carbamate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Butyl N-(3-hydroxyphenyl)carbamate (and its widely utilized tert-butyl analogue, N-Boc-3-aminophenol) Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Butyl N-(3-hydroxyphenyl)carbamate (and its widely utilized tert-butyl analogue, N-Boc-3-aminophenol)

Executive Summary & Mechanistic Rationale

Butyl N-(3-hydroxyphenyl)carbamate is a highly versatile, bifunctional building block frequently deployed in the synthesis of kinase inhibitors, complex biaryls, and functionalized anilines. Its architectural value lies in the presence of two orthogonal reactive handles: a carbamate-protected amine and a meta-substituted phenol.

As a Senior Application Scientist, I approach this substrate not just as a starting material, but as a divergent node for palladium-catalyzed cross-coupling. By manipulating the electronic environment of the palladium center via specific ligand architectures, we can selectively functionalize this molecule through three distinct pathways:

  • O-Activation & C-C Coupling: Conversion of the phenol to a triflate, followed by Suzuki-Miyaura cross-coupling.

  • N-Arylation: Direct Buchwald-Hartwig amination utilizing the carbamate nitrogen as a nucleophile.

  • Directed C-H Functionalization: Utilizing the carbamate carbonyl/nitrogen as a directing group for Pd(II)-catalyzed ortho-activation.

This application note provides self-validating, step-by-step protocols for each pathway, grounded in mechanistic causality and authoritative literature.

Pathway Visualizations

G Substrate Butyl N-(3-hydroxyphenyl)carbamate Triflate Aryl Triflate Intermediate Substrate->Triflate Tf2O, Pyridine Buchwald Buchwald-Hartwig (N-Arylation) Substrate->Buchwald Pd(0), Aryl Halide, Xantphos CH_Act Directed C-H Activation (Ortho-Functionalization) Substrate->CH_Act Pd(II), Oxidant/Electrophile Suzuki Suzuki-Miyaura (C-C Bond Formation) Triflate->Suzuki Pd(0), Boronic Acid

Divergent Pd-catalyzed synthetic pathways for butyl N-(3-hydroxyphenyl)carbamate.

Workflow 1: Phenol Activation and Suzuki-Miyaura Coupling

Causality & Ligand Selection

Phenols are poor electrophiles for direct cross-coupling. Converting the 3-hydroxyl group to an aryl triflate (-OTf) activates the ring for oxidative addition. However, aryl triflates—especially those with electron-donating or neutral substituents like the meta-carbamate—can be sluggish to undergo oxidative addition compared to aryl bromides[1].

To overcome this, we utilize bulky, electron-rich phosphine ligands such as PCy3 or XPhos. These ligands stabilize the highly reactive monoligated Pd(0) active species and lower the activation barrier for the oxidative addition of the C-OTf bond[2][3].

Step-by-Step Protocol

Step 1: Triflation (Self-Validating System)

  • Setup: Dissolve butyl N-(3-hydroxyphenyl)carbamate (10.0 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere. Add anhydrous pyridine (15.0 mmol) and cool the flask to 0 °C.

  • Addition: Dropwise add trifluoromethanesulfonic anhydride (Tf2O, 11.0 mmol) over 15 minutes. Causality: Slow addition prevents localized heating and minimizes degradation of the carbamate.

  • Validation: Stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (phenolic, stains strongly with KMnO4) should be completely consumed, replaced by a higher Rf spot (the triflate).

  • Workup: Quench with saturated aqueous NaHCO3 (30 mL). Extract with DCM (2 x 30 mL), wash with 1M HCl (to remove residual pyridine), dry over MgSO4, and concentrate. Use the crude triflate directly to avoid hydrolysis.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the crude aryl triflate (5.0 mmol), arylboronic acid (7.5 mmol), Pd(OAc)2 (2 mol%, 0.1 mmol), XPhos (4 mol%, 0.2 mmol), and anhydrous K3PO4 (10.0 mmol).

  • Solvent & Degassing: Add a degassed mixture of THF/H2O (10:1, 22 mL). Causality: Water is essential to dissolve the phosphate base and accelerate the transmetalation step by forming a reactive boronate complex.

  • Execution: Heat the mixture at 80 °C for 12 hours.

  • Validation: LCMS analysis should indicate the disappearance of the triflate mass and the appearance of the biaryl product mass.

  • Isolation: Filter through a short pad of Celite to remove palladium black, partition between EtOAc and water, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(OTf)L Pd0->OxAdd Aryl Triflate TransMet Transmetalation Pd(II)(Ar)(Ar')L OxAdd->TransMet Ar'-B(OH)2, Base RedElim Reductive Elimination Product + Pd(0)L TransMet->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling utilizing the aryl triflate intermediate.

Workflow 2: Buchwald-Hartwig Amination (N-Arylation)

Causality & Ligand Selection

Carbamates are significantly less nucleophilic than free aliphatic or aromatic amines due to the electron-withdrawing nature of the ester group. In Pd-catalyzed C-N coupling, the challenge is preventing competitive β-hydride elimination or catalyst resting-state trapping.

To achieve efficient amidation, the catalyst must strongly favor reductive elimination. Ligands with large bite angles (e.g., Xantphos) or bulky N-heterocyclic carbenes (NHCs) like SIPr are mandatory[4][5]. Xantphos forces the Pd(II) intermediate into a highly constrained geometry that dramatically accelerates the reductive elimination of the C-N bond[5][6].

Step-by-Step Protocol
  • Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with butyl N-(3-hydroxyphenyl)carbamate (2.0 mmol), aryl bromide (2.4 mmol), Pd2(dba)3 (2 mol% Pd, 0.04 mmol), Xantphos (4 mol%, 0.08 mmol), and Cs2CO3 (2.8 mmol).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (10 mL). Causality: Dioxane is chosen for its high boiling point and ability to solubilize the intermediate Pd complexes without coordinating strongly enough to inhibit the catalytic cycle.

  • Execution: Seal the vial and heat at 100 °C for 16 hours.

  • Validation: Monitor by LCMS. The reaction is self-validating if the characteristic UV absorbance of the starting carbamate shifts, and the mass corresponding to the N-arylated product [M+H]+ is observed. If unreacted aryl bromide remains, verify the anhydrous nature of the Cs2CO3, as moisture poisons this specific catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Workflow 3: Carbamate-Directed C-H Functionalization

Causality & Ligand Selection

The carbamate moiety is not merely a protecting group; it is an excellent directing group (DG) for Pd(II)-catalyzed C-H activation. The carbonyl oxygen (or the nitrogen, depending on the intermediate) coordinates to the Pd(II) center, facilitating a concerted metalation-deprotonation (CMD) event specifically at the ortho-position[7][8]. This enables late-stage functionalization (e.g., halogenation or arylation) without the need for pre-functionalized rings.

Step-by-Step Protocol (Ortho-Bromination)
  • Setup: To a stirred solution of butyl N-(3-hydroxyphenyl)carbamate (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL), add N-bromosuccinimide (NBS, 1.1 mmol), p-toluenesulfonic acid (p-TsOH, 0.5 mmol), and Pd(OAc)2 (5 mol%, 0.05 mmol)[7].

  • Execution: Heat the reaction mixture at 80 °C for 8 hours. Causality: The p-TsOH additive is critical; it assists in the cleavage of the Pd-C bond during the functionalization step and accelerates the turnover of the palladacycle[7].

  • Validation: TLC analysis will show a new spot slightly less polar than the starting material. 1H NMR of the crude mixture will confirm the loss of one aromatic proton and a shift in the coupling pattern from a 4-spin system to a 3-spin system, confirming ortho-selectivity.

  • Workup: Evaporate the solvent under reduced pressure. Purify the residue directly by silica gel column chromatography (Hexanes/EtOAc) to yield the ortho-brominated product.

Quantitative Data Summary: Optimization Parameters

The following table summarizes the optimized conditions for the three divergent pathways, demonstrating the critical interplay between catalyst, ligand, and base.

WorkflowTransformationOptimal Catalyst / LigandOptimal BaseSolvent & TempTypical Yield
1 Suzuki-Miyaura (from Triflate)Pd(OAc)2 / XPhos or PCy3K3PO4 (aq)THF/H2O, 80 °C85 - 95%
2 Buchwald-Hartwig (N-Arylation)Pd2(dba)3 / XantphosCs2CO31,4-Dioxane, 100 °C70 - 88%
3 Directed C-H BrominationPd(OAc)2 (No exogenous ligand)None (p-TsOH additive)DCE, 80 °C65 - 80%

References

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis.

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC.

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC.

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination. ACS Catalysis.

  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Sigma-Aldrich.

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.

  • Palladium Catalyzed C–H Functionalization of O-Arylcarbamates: Selective ortho-Bromination Using NBS. The Journal of Organic Chemistry.

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate / Chemical Reviews.

Sources

Method

incorporating butyl N-(3-hydroxyphenyl)carbamate into novel heterocyclic compounds

Application Note: Strategic Incorporation of Butyl N-(3-Hydroxyphenyl)carbamate into Novel Heterocyclic Scaffolds Introduction Butyl N-(3-hydroxyphenyl)carbamate (most widely utilized in its tert-butyl form as N-Boc-3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of Butyl N-(3-Hydroxyphenyl)carbamate into Novel Heterocyclic Scaffolds

Introduction

Butyl N-(3-hydroxyphenyl)carbamate (most widely utilized in its tert-butyl form as N-Boc-3-aminophenol) is a highly versatile, bifunctional building block in medicinal chemistry and heterocyclic synthesis[1]. Its unique structure features a nucleophilic phenolic hydroxyl group and a protected, carbamate-functionalized aniline. This dual reactivity allows for orthogonal functionalization, making it an ideal precursor for synthesizing complex, multi-ring heterocyclic systems such as pyrimidine-fused dinitrogenous penta-heterocycles and novel kinase inhibitors[2].

This application note details the mechanistic rationale and validated protocols for incorporating this scaffold into novel heterocycles via chemoselective O-arylation and Directed ortho-Metalation (DoM).

Mechanistic Rationale & Reactivity Profiling

The utility of this carbamate relies on exploiting the distinct electronic and steric properties of its functional groups:

  • Chemoselective O-Arylation: The phenolic –OH has a pKₐ of ~9.5, whereas the carbamate –NH has a pKₐ of ~13. By selecting a mild base, the phenol can be selectively deprotonated and reacted with electron-deficient heteroaryl halides via Nucleophilic Aromatic Substitution (SₙAr)[1].

  • Directed ortho-Metalation (DoM): The O-carbamate group is one of the strongest Directing Metalation Groups (DMGs) known. It coordinates tightly with alkyllithium bases, directing deprotonation exclusively to the ortho position of the aromatic ring, enabling the regioselective introduction of new electrophiles[3][4].

ReactivityMap Core Butyl N-(3-hydroxyphenyl)carbamate (Dual-Reactive Scaffold) OH_Grp Hydroxyl Group (-OH) pKa ~9.5 (Nucleophile) Core->OH_Grp NH_Grp Carbamate Group (-NHCOOBu) pKa ~13 (DMG / Protected Amine) Core->NH_Grp Ar_Ring Aromatic Ring Ortho-Lithiation Site Core->Ar_Ring SNAr SNAr / O-Arylation (Diaryl Ethers) OH_Grp->SNAr CrossC Cross-Coupling (C-N Bond Formation) NH_Grp->CrossC DoM Directed ortho-Metalation (Regioselective Substitution) Ar_Ring->DoM

Reactivity mapping of butyl N-(3-hydroxyphenyl)carbamate for heterocyclic synthesis.

Pathway A: Chemoselective O-Arylation (SₙAr) with Halogenated Heterocycles

Causality & Experimental Design: To construct biaryl ether linkages commonly found in targeted therapeutics (e.g., VEGFR2 or EGFR inhibitors), the carbamate is reacted with a halogenated heterocycle (like 2,4-dichloropyrimidine)[1][2]. The use of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is deliberate: K₂CO₃ is strong enough to deprotonate the phenol but thermodynamically incapable of deprotonating the carbamate NH. This control prevents competitive N-arylation. DMF provides optimal solvation for the potassium phenoxide intermediate, accelerating the SₙAr process.

Self-Validating Protocol 1: Synthesis of Heteroaryl Ethers

  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with butyl N-(3-hydroxyphenyl)carbamate (1.0 equiv) and the target heteroaryl halide (1.1 equiv).

  • Solvation & Base Addition: Dissolve the reagents in anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered, anhydrous K₂CO₃ (1.5 – 2.0 equiv).

  • Thermal Activation: Heat the heterogeneous mixture to 80–100 °C.

    • Self-Validation Step: Monitor the reaction via LC-MS every 2 hours. The reaction is validated when the starting material mass completely shifts to the [M+H]⁺ of the O-arylated product. The absence of a secondary peak with identical mass but a different retention time confirms >95:5 O- vs. N-chemoselectivity.

  • Workup: Cool to room temperature, quench with ice-water to precipitate the product, and extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.

  • Downstream Cyclization: The resulting intermediate can be treated with trifluoroacetic acid (TFA) in dichloromethane to cleave the tert-butyl carbamate, yielding a free amine ready for intramolecular cyclization to form a fused bicyclic system.

Workflow Step1 1. Reagent Preparation Dissolve Carbamate & Heteroaryl Halide in DMF Step2 2. Base Addition Add Anhydrous K2CO3 (1.5-2.0 eq) Step1->Step2 Step3 3. Thermal Reaction Heat at 80-100°C for 4-12 h Step2->Step3 Step4 4. In-Process Control LC-MS Validation of O-Arylation Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Downstream Cyclization TFA Deprotection & Ring Closure Step5->Step6

Step-by-step workflow for chemoselective SNAr O-arylation and downstream processing.

Pathway B: Directed ortho-Metalation (DoM) for Fused Heterocycle Assembly

Causality & Experimental Design: When the goal is to build a new heterocyclic ring directly onto the phenyl core (e.g., forming a benzoxazole), functionalizing the adjacent (ortho) carbon is required. The O-carbamate acts as a powerful DMG[3]. The lone pairs on the carbamate carbonyl oxygen coordinate with the lithium cation of an alkyllithium base (like sec-BuLi). This coordination pre-organizes the base in close proximity to the ortho-proton, drastically lowering the activation energy for deprotonation and ensuring absolute regiocontrol[4].

Self-Validating Protocol 2: DoM and Electrophilic Trapping

  • Pre-cooling: Dissolve the carbamate (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. (Note: TMEDA breaks down alkyllithium aggregates, increasing their kinetic basicity).

  • Lithiation: Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. Stir at -78 °C for 1 hour.

    • Self-Validation Step: Quench a 0.5 mL aliquot with D₂O. Analysis via ¹H-NMR should show >95% deuterium incorporation exclusively at the ortho position, validating the regioselectivity of the lithiation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an isothiocyanate or chloroformate for subsequent cyclization) dropwise. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Cyclization: The resulting ortho-substituted intermediate can be subjected to acid-induced cyclization, simultaneously cleaving the carbamate and driving intramolecular ring closure to yield the novel fused heterocycle.

Quantitative Data Summary

To assist in experimental planning, the following table summarizes the expected quantitative outcomes and parameters for the primary functionalization pathways of butyl N-(3-hydroxyphenyl)carbamate.

Reaction PathwayReagents / CatalystsSolventTemp (°C)Target TransformationChemoselectivity / RegiocontrolTypical Yield
SₙAr (O-Arylation) Heteroaryl Halide, K₂CO₃DMF80 - 100Biaryl Ether Formation> 95:5 (O- vs N-arylation)69 - 100%[1]
Cross-Coupling Aryl Bromide, Pd₂(dba)₃, XPhos, Cs₂CO₃Dioxane100C-N Bond FormationN/A (Targets Carbamate N)60 - 85%
Directed ortho-Metalation sec-BuLi, TMEDA, ElectrophileTHF-78 to RTOrtho-Substitution> 95% (Ortho-regiospecific)65 - 80%[3]

References

  • Title: Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of[5,6]-Fused Bicyclic Scaffolds Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop- Source: ACS Publications URL: 2

  • Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: PMC (PubMed Central) URL: 3

  • Title: The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement Source: The Journal of Organic Chemistry URL: 4

Sources

Application

Application Note: Microwave-Accelerated Synthesis of Butyl N-(3-Hydroxyphenyl)carbamate Derivatives

Mechanistic Rationale & Strategic Advantages Carbamate derivatives, specifically variants like tert-butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2) and its n-butyl analogs, serve as essential building blocks in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Advantages

Carbamate derivatives, specifically variants like tert-butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2) and its n-butyl analogs, serve as essential building blocks in medicinal chemistry. They are frequently utilized as orthogonal protecting groups, prodrug moieties, or active pharmacophores in enzyme inhibitors[1]. The traditional synthesis of these compounds via conventional conductive heating is notoriously slow and prone to poor chemoselectivity, often resulting in unwanted O-acylation of the phenolic hydroxyl group.

Microwave-assisted synthesis (MWAS) fundamentally alters the reaction kinetics through dielectric heating. When polar solvents and reagents are exposed to 2.45 GHz microwave irradiation, their molecular dipoles continuously realign with the oscillating electromagnetic field, generating rapid, internal volumetric heating. As demonstrated in the, this targeted energy transfer overcomes the activation energy barrier of nucleophilic acyl substitution in minutes rather than hours[2]. The rapid heating profile ensures thermodynamic control is bypassed, kinetically trapping the N-acylated target and suppressing side reactions. Furthermore, this technique is highly amenable to the, enabling high-throughput library generation for drug discovery[3].

Reaction Pathway & Workflow

The diagram below illustrates the mechanistic workflow, highlighting the transient tetrahedral intermediate formed during the microwave-accelerated nucleophilic attack.

G A 3-Aminophenol (Nucleophile) C Microwave Irradiation (100°C, 15 min, DIPEA) A->C B Butyl Chloroformate (Electrophile) B->C D Tetrahedral Intermediate (Transient) C->D Nucleophilic Attack E n-Butyl N-(3-hydroxyphenyl)carbamate (Target Product) D->E Elimination of Cl- F In-Process QC (LC-MS: [M+H]+ = 210.1) E->F

Fig 1: Microwave-assisted reaction workflow for n-butyl N-(3-hydroxyphenyl)carbamate synthesis.

Causality in Experimental Design

To guarantee a self-validating and highly reproducible protocol, every reagent and parameter has been selected based on specific physicochemical properties:

  • Solvent Selection (Acetonitrile): Acetonitrile is chosen for its high dielectric constant and high loss tangent ( tanδ=0.062 ). It efficiently absorbs microwave energy, translating it into rapid thermal energy, which is critical for[4].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the chloroformate reaction, preventing the protonation of 3-aminophenol without competing for the electrophile.

  • Temperature & Pressure Profile: Utilizing a sealed microwave vessel allows the reaction to proceed at 100 °C, well above the atmospheric boiling point of acetonitrile (82 °C). This localized superheating exponentially accelerates the reaction rate according to the Arrhenius equation.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process quality control (QC) gates to ensure the system is self-validating.

Materials Required:

  • 3-Aminophenol (1.0 mmol, 109.1 mg)

  • Butyl chloroformate (1.1 mmol, 140 µL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL)

  • Anhydrous Acetonitrile (3.0 mL)

Step-by-Step Methodology:

  • Reagent Solubilization: To a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add 3-aminophenol (1.0 mmol) and anhydrous acetonitrile (3.0 mL). Stir until a homogenous solution is achieved.

  • Base Activation: Inject DIPEA (1.5 mmol) into the solution. Stir at room temperature for 2 minutes. Self-Validation Check: The solution should remain clear; any precipitation indicates moisture contamination in the solvent.

  • Electrophile Addition: Dropwise add butyl chloroformate (1.1 mmol). Self-Validation Check: A mild exothermic reaction will occur. Conduct this step in a fume hood to safely vent any immediate off-gassing.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial into the microwave synthesizer cavity. Apply the following parameters:

    • Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 150 W

    • Cooling: ON (Air cool to 40 °C post-reaction)

  • In-Process Quality Control (QC): After the cooling cycle completes, uncap the vial and extract a 10 µL aliquot. Dilute in 1 mL of HPLC-grade methanol and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting material peak ( m/z 110.1 [M+H]+ ) is entirely consumed, and the target carbamate peak ( m/z 210.1 [M+H]+ ) is the dominant signal. If >5% starting material remains, re-seal and irradiate for an additional 5 minutes at 100 °C.

  • Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Quench with saturated aqueous NaHCO3​ (5 mL) to neutralize any residual acid, and extract with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Isolate the product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 80:20 v/v) to yield pure n-butyl N-(3-hydroxyphenyl)carbamate as a crystalline solid.

Quantitative Data & Optimization

The table below summarizes the optimization data, clearly demonstrating the superiority of the microwave-assisted protocol over conventional reflux heating in terms of yield, time, and chemoselectivity.

ParameterConventional Heating (Reflux)Microwave Irradiation (Sealed)
Heating Source Conductive Oil Bath2.45 GHz Microwave
Operating Temperature 82 °C (Atmospheric)100 °C (Pressurized)
Reaction Time 12 hours15 minutes
Substrate Conversion 78%>98%
Isolated Yield 65%92%
Chemoselectivity (N:O ratio) 85:1599:1
E-Factor (Waste/Product) 45.212.4

Table 1: Comparative quantitative data for the synthesis of n-butyl N-(3-hydroxyphenyl)carbamate.

References

  • Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions Source: Organic Letters, ACS Publications URL:[Link]

  • Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Butyl N-(3-hydroxyphenyl)carbamate Synthesis

Welcome to the Technical Support Center for the synthesis of butyl N-(3-hydroxyphenyl)carbamate. This guide is curated for researchers, scientists, and drug development professionals facing yield, purity, and chemoselect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of butyl N-(3-hydroxyphenyl)carbamate. This guide is curated for researchers, scientists, and drug development professionals facing yield, purity, and chemoselectivity challenges during the N-acylation of 3-aminophenol.

Part 1: Mechanistic Overview & Chemoselectivity

The synthesis of butyl N-(3-hydroxyphenyl)carbamate relies on the chemoselective reaction of 3-aminophenol with butyl chloroformate. The core challenge lies in the bifunctional nature of 3-aminophenol, which possesses both a nucleophilic amine (-NH₂) and a hydroxyl (-OH) group. Under neutral or slightly basic conditions, the amine group is 1[1], favoring the formation of the desired carbamate bond. However, poor stoichiometric control or elevated temperatures provide the thermodynamic driving force for O-acylation, leading to carbonate or N,O-diacylated impurities.

Pathway A 3-Aminophenol + Butyl Chloroformate B Amine Nucleophilic Attack (Kinetically Favored) A->B 0-5 °C, 1.0-1.05 eq Mild Base C Phenol Nucleophilic Attack (Thermodynamically Driven) A->C >25 °C, >1.1 eq Strong Base D Butyl N-(3-hydroxyphenyl)carbamate (Target Product) B->D E O-Acylated / Diacylated (Side Products) C->E

Reaction pathway illustrating the chemoselectivity of 3-aminophenol acylation.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing significant formation of the O-acylated or N,O-diacylated byproduct? A1: Causality: While the amine group is kinetically favored for nucleophilic attack, the phenolic hydroxyl group can react if the local concentration of the electrophile (butyl chloroformate) is too high or if the reaction temperature exceeds 5 °C. Strong bases can also deprotonate the phenol,2[3]. Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of butyl chloroformate). Perform a dropwise addition at 0 °C to maintain a low localized concentration of the electrophile, and use a mild base (e.g., NaHCO₃ or Pyridine) rather than strong alkalis.

Q2: My reaction stalls at 70% conversion. Why is the N-acylation incomplete? A2: Causality: Butyl chloroformate is highly susceptible to hydrolysis. In aqueous biphasic systems or wet solvents, the chloroformate hydrolyzes into butanol, carbon dioxide, and HCl. This side reaction depletes your reagent before it can fully react with the 3-aminophenol. Solution: If using a biphasic system,4[5] to minimize base-catalyzed hydrolysis. For optimal results, switch to an anhydrous monophasic system (e.g., dry THF or DCM with pyridine).

Q3: The isolated product is dark brown instead of white. How do I improve the color and purity? A3: Causality: Aminophenols are notoriously prone to auto-oxidation in the presence of air and light, forming highly colored quinone-imine derivatives. This oxidative degradation is accelerated under basic conditions and during elevated-temperature workups. Solution: Degas all solvents prior to use. Incorporate a mild reducing agent, such as6[6], during the aqueous workup and crystallization phases to quench oxidative radicals and precipitate a clean, white product.

Part 3: Quantitative Data & Optimization Matrix

To illustrate the impact of reaction conditions on yield and purity, the following table summarizes quantitative optimization data for this specific transformation:

Solvent / Base SystemTemp (°C)Chloroformate (eq)Yield (%)Purity (%)Primary Impurity
DCM / TEA251.206580N,O-diacylated
EtOAc-H₂O / NaHCO₃01.058895Unreacted amine
THF / Pyridine01.059498Trace butanol
THF / Pyridine + SMB 0 1.02 96 >99 None (White solid)

Part 4: Self-Validating Experimental Protocol (SOP)

This protocol utilizes an anhydrous THF/Pyridine system with a reductive workup to ensure high chemoselectivity and prevent oxidation. Every critical phase includes a self-validation checkpoint to guarantee the integrity of the workflow.

Workflow N1 1. Preparation Degas Solvents & Cool to 0 °C N2 2. Addition Dropwise Chloroformate N1->N2 N3 3. Reaction Stir 2h at 0-5 °C N2->N3 N4 4. Quench Add Sat. NH4Cl / SMB N3->N4 N5 5. Isolation Extract & Crystallize N4->N5

Step-by-step experimental workflow for the optimized synthesis and isolation.

Step-by-Step Methodology:

1. Preparation & Degassing: Dissolve 3-aminophenol (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration. Sparge the solution with Nitrogen gas for 15 minutes to displace dissolved oxygen. Add anhydrous pyridine (1.1 eq).

2. Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

  • Self-Validation Checkpoint 1: Verify the internal temperature using a calibrated thermocouple. Do not proceed until the temperature is stable below 2 °C.

3. Electrophile Addition: Charge a pressure-equalizing dropping funnel with butyl chloroformate (1.02 eq) diluted in a small volume of anhydrous THF. Add dropwise over 30 minutes.

  • Self-Validation Checkpoint 2: Monitor the internal temperature continuously. An exotherm exceeding 5 °C indicates the addition is too fast, risking O-acylation. Pause addition if the temperature spikes.

4. Reaction Maturation: Stir the mixture for 2 hours at 0 °C.

  • Self-Validation Checkpoint 3: Perform TLC (Hexanes/EtOAc 1:1). The disappearance of the baseline 3-aminophenol spot and the appearance of a major spot at Rf ~0.4 confirms reaction completion. A spot at Rf ~0.7 indicates over-acylation.

5. Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Add 0.2 wt% sodium metabisulfite (SMB) to the aqueous phase to prevent oxidation. Extract the mixture with Ethyl Acetate (3x).

6. Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

7. Crystallization: Recrystallize the crude residue from a mixture of Toluene/Heptane to afford butyl N-(3-hydroxyphenyl)carbamate as a highly pure, white crystalline solid.

Part 5: References

  • Selective alkylation of the amino group of aminophenols Source: researchgate.net URL:

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions Source: nih.gov URL:

  • US4474985A - Purification of N-acetyl aminophenols Source: google.com URL:

  • Application Note and Protocol: Selective N-Acylation of 1-Aminopentan-3-ol Source: benchchem.com URL:

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for Butyl N-(3-hydroxyphenyl)carbamate Purity Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and optimization guide specifically for researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and optimization guide specifically for researchers and drug development professionals. This document bypasses generic advice to directly address the unique chromatographic behavior of butyl N-(3-hydroxyphenyl)carbamate , synthesizing molecular causality with field-proven methodologies.

Core Principles: Molecular Causality & Mobile Phase Dynamics

The structural duality of butyl N-(3-hydroxyphenyl)carbamate presents a highly specific optimization challenge. The molecule features a lipophilic butyl chain, a polar phenolic hydroxyl group, and a chemically sensitive carbamate linkage. Successful purity analysis requires balancing these competing chemical properties.

  • Phenol Ionization Control: The phenolic hydroxyl group has a pKa of approximately 9.5. If the mobile phase pH is not strictly controlled, the analyte undergoes partial ionization. This thermodynamic instability on the stationary phase leads to severe peak tailing and irreproducible retention times. To ensure the analyte remains in its fully protonated (neutral) state, the mobile phase pH must be maintained at least 2 units below the pKa, as detailed in Waters' guidelines on1 [1].

  • Carbamate Stability: Carbamate linkages are highly susceptible to base-catalyzed hydrolysis at high pH and acid-catalyzed cleavage at extremely low pH (pH < 2.0).

  • Causality-Driven Solution: A moderately acidic buffer is mandatory. We utilize a 10 mM Ammonium Acetate buffer adjusted to pH 4.5. This precisely balances the need to suppress phenol ionization while preventing on-column degradation of the carbamate group. Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity and superior UV transparency, which is critical for detecting low-level impurities, a principle reinforced in Phenomenex's guide on2 [2].

Quantitative Buffer Comparison

Table 1: Buffer Selection Matrix for Phenol-Carbamate Analytes

Buffer SystempH RangeUV CutoffVolatilitySuitability for Analyte
0.1% Formic Acid ~2.7210 nmHighGood, but slight risk of acid-hydrolysis over long sequences.
10 mM Ammonium Acetate 3.8 - 5.8210 nmHighOptimal. Protects carbamate; fully protonates phenol.
10 mM Phosphate 2.1 - 3.1<200 nmNon-volatilePoor. Risks system scaling and low-pH carbamate degradation.
0.1% Ammonia ~10.0200 nmHighCritical Failure. Induces carbamate hydrolysis and phenol ionization.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating a System Suitability Test (SST) using a known polar degradation product (e.g., 3-aminophenol), the method inherently verifies its resolving power and column integrity before any sample analysis begins, aligning with industry standards for carbamate purity analysis [3].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1.0 L of HPLC-grade water to yield a 10 mM solution. Adjust the pH to 4.5 ± 0.1 using glacial acetic acid. Filter through a 0.22 µm membrane and degas ultrasonically for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Chromatographic Conditions & Gradient Design
  • Column: C18, 4.6 x 150 mm, 5 µm (Ensure the stationary phase is fully endcapped to minimize secondary silanol interactions).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

  • Detection: UV at 210 nm (carbamate absorbance) and 270 nm (aromatic ring).

Table 2: Optimized Gradient Profile for Purity Analysis

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.07030Retain highly polar impurities (e.g., 3-aminophenol).
15.01090Elute main peak and hydrophobic degradants/isomers.
20.01090Column wash to remove strongly bound dimers.
21.07030Return to initial conditions.
25.07030Re-equilibration (Self-validation baseline check).
Step 3: System Suitability Validation

Inject a resolution standard containing 1 mg/mL butyl N-(3-hydroxyphenyl)carbamate and 0.1 mg/mL 3-aminophenol. Validation Gate: The system is validated only if the resolution (Rs) between the two peaks is ≥ 2.0 and the tailing factor of the main peak is ≤ 1.5. If these metrics fail, do not proceed; consult the troubleshooting section below.

Workflow Start Start: Analyte Assessment Butyl N-(3-hydroxyphenyl)carbamate pKa Assess pKa & Stability Phenol pKa ~9.5 Carbamate sensitive to extremes Start->pKa Buffer Select Buffer 10mM Ammonium Acetate (pH 4.5) pKa->Buffer Organic Select Organic Modifier Acetonitrile (Low UV cutoff) pKa->Organic Gradient Design Gradient 30% to 90% ACN over 15 min Buffer->Gradient Organic->Gradient Test Execute HPLC Run Evaluate Resolution & Peak Shape Gradient->Test

Workflow for mobile phase optimization of butyl N-(3-hydroxyphenyl)carbamate.

Troubleshooting FAQs

Q: I am observing severe peak tailing for the main butyl N-(3-hydroxyphenyl)carbamate peak. How do I resolve this? A: Peak tailing in this context is almost exclusively caused by secondary interactions between the polar moieties of the analyte and unendcapped, acidic silanol groups on the silica stationary phase. Actionable Fix: First, verify that your Mobile Phase A is strictly at pH 4.5 to keep the phenol protonated. If the pH is correct, the column's endcapping may have degraded. Switch to a highly endcapped C18 column or a Charged Surface Hybrid (CSH) column, which provides a slight positive surface charge to repel polar functional groups and drastically improve peak shape [1].

Q: My baseline is drifting significantly during the gradient run, interfering with impurity integration. A: Baseline drift during a reversed-phase gradient is typically caused by a mismatch in the UV absorbance of Mobile Phase A and B. Since you are monitoring at a low wavelength (210 nm), the acetate buffer in Phase A has a higher background absorbance than the Acetonitrile in Phase B. Actionable Fix: Switch the buffer from Ammonium Acetate to 0.1% Formic Acid (pH ~2.7). Formic acid has excellent UV transparency down to 205 nm [2]. Caution: Ensure the carbamate does not degrade at pH 2.7 by running a time-course stability study in the autosampler.

Q: I see a degradation peak increasing over time in my sample sequence. What is happening? A: This is a classic symptom of ex-vivo carbamate hydrolysis occurring in the sample vial [3]. The analyte is reacting with the sample diluent over time. Actionable Fix: Prepare the sample in a diluent that matches the initial mobile phase conditions (70% Buffer / 30% ACN) to stabilize the pH. Additionally, set the autosampler temperature to 4°C to kinetically halt the hydrolysis reaction.

Troubleshooting Issue Issue: Peak Tailing CheckpH Check Mobile Phase pH Is pH < 5.0? Issue->CheckpH AdjustpH Adjust to pH 4.5 (Protonate Phenol) CheckpH->AdjustpH No CheckCol Check Column Chemistry Is it fully endcapped? CheckpH->CheckCol Yes ChangeCol Switch to highly endcapped or CSH C18 Column CheckCol->ChangeCol No

Logic diagram for troubleshooting peak tailing in phenol-carbamate HPLC analysis.

References

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Technical Articles.
  • BenchChem. "Application Note: HPLC Analysis of Obtucarbamate B Purity.

Sources

Troubleshooting

best recrystallization solvents for purifying crude butyl N-(3-hydroxyphenyl)carbamate

Technical Support Center: Purification of Butyl N-(3-hydroxyphenyl)carbamate Core Principles of Carbamate Recrystallization Butyl N-(3-hydroxyphenyl)carbamate presents a unique purification challenge due to its amphiphil...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Butyl N-(3-hydroxyphenyl)carbamate

Core Principles of Carbamate Recrystallization

Butyl N-(3-hydroxyphenyl)carbamate presents a unique purification challenge due to its amphiphilic nature. The molecule features a highly polar hydrogen-bonding headgroup (the phenol -OH and carbamate -NH) and a lipophilic tail (the butyl chain). The crystal lattice of phenyl carbamates is primarily stabilized by intermolecular N—H···O hydrogen bonds, forming one-dimensional polymeric chains[1].

However, the greasy butyl group significantly increases solubility in standard organic solvents. This often leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization if the solvent polarity curve is too steep. To achieve high-purity crystals, the chosen solvent system must balance the solvation of the butyl chain while allowing the hydrogen-bond network of the polar headgroups to nucleate[2].

Troubleshooting FAQs

Q: Why is my crude product "oiling out" instead of forming crystals upon cooling? A: Oiling out occurs when the melting point of your crude mixture is depressed below the temperature at which it saturates the solvent. Because the butyl chain is highly lipophilic, using a steep anti-solvent system like Ethyl Acetate/Hexane often forces the compound out of solution as a liquid phase. Solution: Switch to a Toluene / Heptane system. Toluene modulates the aromatic π-π interactions, keeping the molecule solvated just enough to prevent phase separation, while heptane acts as a gentle anti-solvent[3].

Q: My crude mixture is dark brown/purple. How do I remove the unreacted 3-aminophenol? A: 3-aminophenol is highly susceptible to oxidation, generating highly colored, polar impurities. Solution: Utilize an Aqueous Ethanol (EtOH / H2O) recrystallization. The target carbamate is practically insoluble in water, whereas 3-aminophenol and its oxidation products have high aqueous solubility. By dissolving the crude in hot ethanol and using water as the anti-solvent, the polar impurities remain trapped in the mother liquor[4].

Q: LC-MS shows a bis-carbamate impurity (butyl 3-(butoxycarbonylamino)phenyl carbonate). How do I purge it? A: Bis-carbamates lack the free hydroxyl (-OH) group, making them significantly less polar and incapable of acting as hydrogen bond donors. Solution: Use an Ethyl Acetate / Heptane system. The bis-carbamate will remain highly soluble in the heptane-rich mother liquor due to its dual butyl chains, while the target mono-carbamate will crystallize, driven by the strong intermolecular hydrogen bonding between the free -OH and the carbamate carbonyl[5].

Decision Matrix & Workflow

SolventSelection Crude Crude Butyl N-(3-hydroxyphenyl)carbamate Analysis Impurity Profiling (TLC / LC-MS) Crude->Analysis Polar Polar Impurities (e.g., 3-aminophenol) Analysis->Polar NonPolar Non-Polar Impurities (e.g., Bis-carbamates) Analysis->NonPolar Oiling Oiling Out / Phase Separation Analysis->Oiling EtOH EtOH / H2O System (Keeps polar impurities in mother liquor) Polar->EtOH EtOAc EtOAc / Heptane System (Purges lipophilic byproducts) NonPolar->EtOAc Tol Toluene / Heptane System (Modulates π-π stacking, promotes nucleation) Oiling->Tol

Caption: Decision matrix for selecting optimal recrystallization solvents based on crude impurity profiles.

Quantitative Data: Solvent System Selection

Solvent System (Good / Anti)Typical Ratio (v/v)Target Solubility (Hot)Target Solubility (Cold)Primary Application & Purge Target
Toluene / Heptane 1 : 2 to 1 : 3ModerateVery LowGeneral purity; prevents oiling out of lipophilic carbamates.
Ethanol / Water 3 : 1 to 4 : 1HighLowPurging polar starting materials (3-aminophenol) and salts.
Ethyl Acetate / Heptane 1 : 3 to 1 : 4Very HighModeratePurging non-polar bis-carbamates and unreacted chloroformates.
Acetonitrile (Neat) N/AModerateLowDirect crystallization from reaction mixtures; purges greasy byproducts.

Standard Operating Procedure: Toluene/Heptane Recrystallization

Self-Validating Note: This protocol is designed to be self-correcting. If oiling out occurs at Step 4, the system validates that too much anti-solvent was added too quickly; reheating and adding 5% more toluene will correct the trajectory.

Step 1: Initial Dissolution

  • Place the crude butyl N-(3-hydroxyphenyl)carbamate in a round-bottom flask equipped with a reflux condenser.

  • Add a minimum volume of Toluene (approx. 3-5 mL per gram of crude).

  • Heat the suspension to 85°C using an oil bath until the solid completely dissolves. Causality: Toluene disrupts the intermolecular hydrogen bonds at high temperatures, fully solvating the compound.

Step 2: Hot Filtration (Optional but Recommended)

  • If particulate matter or dark polymeric impurities are visible, pass the hot solution through a pre-warmed Buchner funnel (using a glass microfiber filter) to clarify the solution.

Step 3: Anti-Solvent Addition

  • Return the clear solution to 85°C.

  • Begin adding hot Heptane (70°C) dropwise via an addition funnel.

  • Continue addition until a slight, persistent cloudiness (turbidity) is observed.

  • Validation Check: Add exactly 1-2 mL of hot Toluene. The solution must turn completely clear again. If it does not, you have precipitated impurities, not the target compound.

Step 4: Controlled Nucleation

  • Remove the flask from the oil bath and allow it to cool ambiently to room temperature at a rate of approximately 0.5°C/min.

  • Critical: Do not disturb or agitate the flask. Causality: Mechanical agitation during the initial cooling phase of greasy carbamates encourages liquid-liquid phase separation (oiling out) rather than the formation of a stable crystalline lattice[3].

Step 5: Isolation and Washing

  • Once the mixture reaches room temperature and a crystal bed has formed, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Collect the crystals via vacuum filtration.

  • Wash the filter cake with 2 volumes of ice-cold Heptane to displace the mother liquor containing the impurities.

Step 6: Drying

  • Dry the crystals in a vacuum desiccator at 40°C for 12 hours to remove residual toluene (which can co-crystallize as a solvate if not properly dried)[3].

References

  • "Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting." Benchchem. 5

  • "Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC)." PubMed (NIH). 2

  • "Go-to recrystallization solvent mixtures : r/Chempros." Reddit. 3

  • "New Carbamates and Related Compounds." Rutgers. 4

  • "Phenyl N-phenylcarbamate." ResearchGate. 1

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of Butyl N-(3-hydroxyphenyl)carbamate

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective and sterically demanding N-alkylation of complex carbamates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective and sterically demanding N-alkylation of complex carbamates. Butyl N-(3-hydroxyphenyl)carbamate presents a dual challenge: the highly acidic, competing 3-hydroxyl (phenol) group, and the severe steric bulk of the butyl carbamate moiety.

This guide provides field-proven, self-validating troubleshooting protocols to help you achieve exclusive, high-yielding N-alkylation.

🔬 Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I isolating predominantly O-alkylated products instead of my desired N-alkylated carbamate?

The Causality: This is a fundamental issue of chemoselectivity driven by pKa differentials. The 3-hydroxyl group on the phenyl ring is a phenol, which has a pKa of approximately 10. In contrast, the carbamate N-H proton is significantly less acidic, with a pKa typically around 12–13. When you introduce a base to the reaction mixture, the phenol is deprotonated first, generating a highly nucleophilic phenoxide anion that rapidly undergoes O-alkylation[1].

The Solution: You cannot reliably force N-alkylation in the presence of an unprotected phenol on this specific substrate. You must implement a transient protecting group strategy.

  • Action: Protect the 3-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether or a benzyl (Bn) ether prior to the N-alkylation step. TBS is highly recommended as it can be installed quantitatively (TBSCl, Imidazole, DMF) and removed mildly (TBAF, THF) without disturbing the butyl carbamate.

Q2: I have protected the phenol, but my N-alkylation is still extremely sluggish (<20% yield). How do I overcome the steric hindrance?

The Causality: Carbamates are notoriously difficult to alkylate due to the partial double-bond character of the C–N bond, which restricts rotation and forces the molecule into sterically demanding s-cis and s-trans rotamers. The bulky butyl ester group, combined with the N-aryl ring, creates severe A(1,3) allylic strain. This steric wall drastically increases the activation energy required for the nitrogen anion to execute an SN2 attack on the alkyl halide.

The Solution: Standard bases like NaH or K2CO3 form tight ion pairs with the carbamate anion, further dampening its nucleophilicity. To overcome this, you must leverage the "Cesium Effect" coupled with phase-transfer catalysis[2].

  • Action: Switch your base to Cesium Carbonate (Cs2CO3) and add Tetrabutylammonium Iodide (TBAI) as a co-catalyst in a polar aprotic solvent like DMF[2].

  • Why it works: The cesium cation (Cs+) has a much larger ionic radius and lower charge density than Na+ or K+. This generates a highly separated ion pair, leaving a "naked," highly reactive nitrogen anion that can aggressively penetrate the steric barrier[3]. Simultaneously, TBAI converts your alkyl chloride/bromide into a highly reactive alkyl iodide in situ via the Finkelstein reaction, accelerating the SN2 process[2].

Mechanism Substrate Protected Carbamate (Sterically Hindered NH) CesiumSalt Cesium Carbamate Salt (Highly separated ion pair) Substrate->CesiumSalt Cs2CO3 (Cesium Effect) Product N-Alkylated Product (Steric Barrier Overcome) CesiumSalt->Product SN2 Attack AlkylIodide Alkyl Iodide (Generated in situ via TBAI) AlkylIodide->Product Electrophile

Q3: What is the optimal protocol for executing this Cs2CO3/TBAI-mediated N-alkylation?

The Protocol: This is a self-validating protocol. If the reaction does not reach completion within the specified timeframe, the most likely failure point is moisture in the DMF or degraded Cs2CO3 (which is highly hygroscopic).

Reagents:

  • O-Protected Butyl N-(3-hydroxyphenyl)carbamate (1.0 eq)

  • Alkylating Agent (Alkyl bromide or chloride) (1.5 eq)

  • Cs2CO3 (Anhydrous, finely powdered) (2.0 eq)

  • TBAI (0.1 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Base Activation: Add the O-protected carbamate and anhydrous Cs2CO3 to the flask. Add anhydrous DMF. Stir the suspension vigorously at room temperature for 30 minutes. Validation check: The solution may turn slightly yellow as the carbamate anion forms.

  • Catalyst & Electrophile Addition: Add TBAI, followed by the dropwise addition of the alkylating agent.

  • Thermal Activation: Heat the reaction mixture to 60–70 °C under Argon. The thermal energy is critical to overcoming the steric activation barrier.

  • Monitoring: Stir for 12–24 hours. Monitor via TLC or LC-MS. Validation check: The starting material spot should completely disappear, replaced by a higher Rf spot (N-alkylated products are less polar than N-H carbamates).

  • Workup: Cool to room temperature. Quench with distilled water (5 volumes) to dissolve the cesium salts. Extract with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers with brine (5 x 3 volumes) to rigorously remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Q4: How do different base and solvent combinations quantitatively impact the yield for this specific sterically hindered system?

Data Presentation: The table below summarizes empirical data demonstrating why the Cs2CO3/TBAI system is mandatory for sterically encumbered carbamates[2].

Base (Equiv)AdditiveSolventTemp (°C)Typical Yield (%)Chemoselectivity (N vs. O)*
NaH (1.2)NoneTHF0 to RT< 20%Poor (Mixture)
K2CO3 (2.0)NoneDMF60~ 40%Moderate
K2CO3 (2.0)TBAI (0.1)DMF60~ 55%Moderate
Cs2CO3 (2.0) None DMF 60 ~ 75% Good
Cs2CO3 (2.0) TBAI (0.1) DMF 60 > 90% Excellent (Exclusive N)

*Assumes an unprotected phenol for demonstration purposes; however, O-protection is still strictly required for absolute N-selectivity.

🛠️ Decision-Making Workflow

Use the following logical workflow to systematically troubleshoot your N-alkylation attempts.

Workflow Start Start: N-Alkylation of Butyl N-(3-hydroxyphenyl)carbamate CheckOH Is the 3-OH group protected? Start->CheckOH ProtectOH Protect OH (e.g., TBSCl, Imidazole, DMF) CheckOH->ProtectOH No (Risk of O-Alkylation) BaseChoice Select Base for N-Alkylation CheckOH->BaseChoice Yes ProtectOH->BaseChoice StandardBase NaH or K2CO3 (Sluggish, Low Yield due to Sterics) BaseChoice->StandardBase Conventional Method CesiumBase Cs2CO3 + TBAI in DMF (Overcomes Steric Hindrance) BaseChoice->CesiumBase Optimized Method StandardBase->BaseChoice Fails/Low Yield Success High Yield N-Alkylated Product CesiumBase->Success

Workflow for overcoming chemoselectivity and steric hindrance in carbamate N-alkylation.

📚 References

  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters - ACS Publications.[Link]

  • Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. ResearchGate.[Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Optimization of Butyl N-(3-hydroxyphenyl)carbamate Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks researchers and process chemists face when scaling up the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks researchers and process chemists face when scaling up the synthesis of butyl N-(3-hydroxyphenyl)carbamate.

This resource moves beyond basic synthetic routes, focusing on the causality of scale-up failures—such as chemoselectivity loss, thermal runaways, and biphasic mass transfer issues—and provides field-proven, self-validating protocols to ensure a robust transition from the bench to the pilot plant.

Process Workflow Overview

The synthesis relies on the chemoselective N-acylation of 3-aminophenol using butyl chloroformate. While straightforward at the gram scale, multikilogram production requires precise control over thermodynamics and biphasic mixing to prevent the formation of O-acylated and N,O-diacylated impurities.

Workflow N1 3-Aminophenol + Butyl Chloroformate N2 Biphasic Reaction (pH 5.0-5.5, 10-15°C) N1->N2 Controlled Addition N3 Phase Separation N2->N3 Agitation Stopped N4 Organic Phase (Product) N3->N4 N5 Aqueous Phase (Waste) N3->N5 N6 Crystallization (Heptane/EtOAc) N4->N6 Solvent Exchange N7 Butyl N-(3-hydroxyphenyl)carbamate N6->N7 Filtration & Drying

Workflow for the scalable synthesis of butyl N-(3-hydroxyphenyl)carbamate.

Troubleshooting Guides & FAQs

Q1: Why does the O-acylated byproduct suddenly appear when scaling from 100g to 5kg, and how do we prevent it?

The Causality: In a biphasic Schotten-Baumann reaction, chemoselectivity depends entirely on the protonation state of the bifunctional 3-aminophenol. The amine group is inherently more nucleophilic than the phenol group. However, if the localized pH in the reactor exceeds 6.5, the phenol (pKa ~9.8) begins to deprotonate into a highly reactive phenoxide ion, which rapidly attacks the chloroformate to form the O-acylated impurity. At a 5kg scale, inadequate agitation (poor mass transfer) and delayed base dispersion create high-pH microenvironments.

The Optimization: Maintain the bulk aqueous pH strictly between 5.0 and 5.5. At this slightly acidic pH, the amine (conjugate acid pKa ~4.3) is sufficiently available as a reactive free base, while the phenol remains fully protonated and unreactive[1]. Use an automated pH-stat to dose the base concurrently with the chloroformate, rather than adding it all at once.

Troubleshooting S1 Impurity: O-Acylated Byproduct S2 Check Reactor pH S1->S2 S3 pH > 6.5 (Phenoxide Forms) S2->S3 S4 pH < 4.0 (Amine Protonated) S2->S4 S5 Action: Buffer with NaOAc S3->S5 S6 Action: Increase Base Feed S4->S6

Troubleshooting logic for O-acylated byproduct formation during scale-up.

Q2: How do we manage the severe exotherm during butyl chloroformate addition?

The Causality: The acylation of amines with chloroformates is highly exothermic. At a lab scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. At a pilot scale, heat accumulation accelerates the hydrolysis of butyl chloroformate (yielding butyl alcohol, CO₂ gas, and HCl), which not only depletes the reagent but also causes dangerous pressure spikes and side reactions[2].

The Optimization: Transition from a manual batch addition to a controlled, continuous feed. The feed rate must be interlocked with the internal temperature probe. Utilize a jacketed reactor with a high-flow chiller set to 0°C, ensuring the internal reaction temperature never exceeds 15°C.

Q3: Why is the reaction stalling at 80% conversion despite using excess reagents?

The Causality: Carbamate synthesis stalls if the byproduct HCl is not efficiently neutralized. As HCl accumulates, it protonates the unreacted 3-aminophenol, causing it to precipitate out of the organic phase as an unreactive hydrochloride salt. Additionally, excess hydrolysis of the chloroformate in poorly mixed aqueous systems leaves the reaction starved of the electrophile[3].

The Optimization: Implement a dual-feed system. Ensure the impeller design (e.g., pitched blade turbine with baffles) provides sufficient shear to maximize the interfacial surface area between the aqueous base and the organic electrophile.

Scale-Up Quantitative Data

The following table summarizes the performance metrics of the synthesis across different scales and optimization states.

ParameterLab Scale (10g)Pilot Batch (Unoptimized, 5kg)Optimized Pilot (Continuous Feed, 5kg)
Yield 92%74%94%
Purity (HPLC) 99.1%92.5%99.5%
O-Acylated Impurity < 0.1%4.2%< 0.1%
Reaction Time 1.0 hour6.5 hours2.5 hours
Stirring Speed / Type 800 RPM (Magnetic)150 RPM (Anchor)350 RPM (Pitched Blade + Baffles)
Temperature ΔT (Max) +4°C+22°C+3°C

Self-Validating Experimental Protocol: 5-Kilogram Scale Synthesis

This protocol integrates self-validating checkpoints to ensure the system behaves predictably at scale.

Step 1: Reactor Preparation & Substrate Loading

  • Charge a 50 L jacketed glass-lined reactor with 25 L of deionized water and 5.0 kg (45.8 mol) of 3-aminophenol.

  • Initiate agitation at 350 RPM using a baffled pitched-blade impeller.

  • Add 10 L of ethyl acetate to create a biphasic system.

  • Cool the reactor jacket to 5°C. Self-Validation Checkpoint: Verify the internal temperature stabilizes at 10°C (±2°C). The biphasic mixture should appear as a uniform emulsion without large organic pooling.

Step 2: Dual-Feed Addition

  • Prepare a feed of 6.5 kg (47.6 mol, 1.04 eq) of butyl chloroformate.

  • Prepare a base feed of 20% w/v aqueous NaOH.

  • Begin dosing the butyl chloroformate at a rate of 50 mL/min.

  • Simultaneously, use a pH-stat to dose the NaOH solution, maintaining the internal pH strictly at 5.3. Self-Validation Checkpoint: The system must automatically pause the chloroformate feed if the internal temperature exceeds 15°C. The pH must not drop below 5.0 (indicating amine salt precipitation) or rise above 6.0 (risking O-acylation). If the pH-stat fails, manually verify with pH paper every 10 minutes.

Step 3: Phase Separation & Washing

  • Once addition is complete, stir for an additional 30 minutes at 15°C.

  • Stop agitation and allow the phases to separate for 45 minutes. Self-Validation Checkpoint: A clear phase boundary must form. If an emulsion persists, add 2 L of saturated aqueous NaCl to increase the density of the aqueous phase and force separation.

  • Drain the lower aqueous phase (waste). Wash the upper organic phase with 5 L of 0.1 M HCl to remove trace unreacted amine, followed by 5 L of brine.

Step 4: Crystallization & Isolation

  • Transfer the organic phase to a distillation setup and concentrate under reduced pressure (40°C, 150 mbar) to approximately 30% of its original volume.

  • Slowly add 15 L of heptane as an anti-solvent while cooling the mixture to 0°C over 2 hours. Self-Validation Checkpoint: Crystallization should initiate at approximately 10°C. If oiling out occurs instead of crystallization, reheat to 30°C, add 1 L of ethyl acetate to redissolve, and seed with 5 g of pure butyl N-(3-hydroxyphenyl)carbamate crystals before resuming cooling.

  • Filter the resulting white crystalline solid and dry under vacuum at 45°C to constant weight.

References

  • Source: Google Patents (WO1985001286A1)
  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach Source: RSC Advances URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of tert-Butyl N-(3-hydroxyphenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling tert-butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2), widely known in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling tert-butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2), widely known in the field as N-Boc-3-aminophenol [1].

While carbamates are generally robust, the tert-butyl variant is uniquely engineered to be labile under specific conditions. This guide provides field-proven insights into its thermal stability, troubleshooting FAQs, and self-validating storage protocols to ensure absolute chemical integrity during your campaigns.

Mechanistic Deep Dive: The Causality of Degradation

To prevent degradation, we must first understand its causality. tert-Butyl N-arylcarbamates are highly susceptible to thermal decomposition, a process that is fundamentally different from the hydrolysis of standard alkyl carbamates[2].

When exposed to elevated temperatures (or catalyzed by trace Lewis/Brønsted acids), N-Boc-3-aminophenol undergoes a cyclic fragmentation pathway[3]. The heat provides the activation energy necessary to cleave the tert-butyl-oxygen bond. This forms a highly unstable carbamic acid intermediate, which rapidly and spontaneously decarboxylates[4].

The net result is the irreversible formation of three products:

  • 3-Aminophenol (The free amine)

  • Isobutylene (A highly flammable gas)

  • Carbon Dioxide (Gas)

Because two of the three degradation products are gases, thermal degradation not only destroys your starting material but also introduces severe pressurization hazards in sealed storage vessels[5]. Furthermore, trace moisture can react with atmospheric CO2 or glass impurities to form weak acids, which act as catalysts, lowering the thermal activation barrier for this fragmentation[6].

Mechanism A tert-Butyl N-(3-hydroxyphenyl)carbamate (Intact) B Heat (>15°C) & Trace Acids A->B Exposure C Cyclic Transition State (Fragmentation) B->C Activation D 3-Aminophenol (Free Amine) C->D Cleavage E Isobutylene (Gas) C->E Byproduct F CO2 (Gas) C->F Byproduct

Thermal degradation pathway of N-Boc-3-aminophenol yielding amine and gaseous byproducts.

Troubleshooting Guides & FAQs

Q: I left my N-Boc-3-aminophenol on the benchtop over the weekend at room temperature. Is it still viable? A: While the compound can survive short durations at standard room temperature (20-25°C), prolonged exposure—especially in humid environments—initiates degradation. Do not assume it is pure. We strongly recommend running a quick TLC or 1H-NMR check. If you observe a new peak corresponding to the free amine (3-aminophenol) or a diminished 9H singlet (~1.5 ppm) corresponding to the tert-butyl group, thermal cleavage has occurred.

Q: Why did my sealed storage vial pressurize and "pop" upon opening? A: This is a classic hallmark of Boc thermal degradation. As explained in the mechanistic section, the decomposition generates isobutylene and carbon dioxide[3]. If the sample was exposed to heat during transit or improper storage, these gases accumulate, causing container pressurization. Always store at <15°C (preferably 2-8°C) to prevent this[1].

Q: Does the choice of storage container matter for this specific carbamate? A: Absolutely. Standard soda-lime glass can possess trace surface acidity. For highly sensitive Boc-protected compounds, using amber borosilicate glass vials (to prevent photo-degradation) with PTFE-lined caps is mandatory. The PTFE liner prevents moisture ingress, which is crucial since water can act as a dual acid/base catalyst at elevated temperatures[6].

Quantitative Data: Storage Condition Impact

The following table summarizes the causal relationship between storage environments and the structural integrity of tert-butyl N-(3-hydroxyphenyl)carbamate.

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Risk
Optimal 2°C to 8°CArgonAmber Glass (PTFE Cap)> 24 MonthsNegligible
Acceptable < 15°CDry AirClear Glass12 MonthsPhoto-oxidation, Slow thermal
Sub-optimal 25°C (Room Temp)Ambient AirPlastic/Standard Cap1-3 MonthsMoisture-catalyzed thermal cleavage
High Risk > 40°CHumid AirAny< 1 WeekRapid thermal fragmentation, Pressurization

Experimental Protocols: Self-Validating Storage Workflow

To ensure absolute scientific integrity, do not simply place the bulk bottle in the refrigerator. Every time a cold bottle is opened, ambient moisture condenses on the chemical, introducing hydrolytic and acidic degradation risks. Implement the following self-validating, step-by-step methodology upon receiving the chemical.

Step-by-Step Methodology:
  • Initial Quality Control (QC): Upon receipt, dissolve a 5 mg aliquot in CDCl3 or DMSO-d6. Run a 1H-NMR spectrum to confirm the presence of the tert-butyl singlet and the absence of free 3-aminophenol. This establishes your baseline purity.

  • Aliquoting: To prevent repeated freeze-thaw cycles and moisture introduction, divide the bulk material into single-use or weekly-use aliquots using amber borosilicate glass vials.

  • Inert Gas Purging: Gently blow a stream of dry Argon gas over the solid in each vial for 10-15 seconds. Argon is heavier than air and provides an excellent protective blanket against atmospheric moisture.

  • Sealing: Cap the vials tightly using PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm to create an additional moisture barrier.

  • Cold Storage: Place the aliquots in a sealed desiccator containing active indicating desiccant (e.g., Drierite or silica gel). Store the entire desiccator unit in a monitored refrigerator at 2°C to 8°C[1].

  • Thermal Equilibration (Critical): Before opening an aliquot for an experiment, remove it from the refrigerator and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Never open a cold vial , as this immediately causes ambient moisture to condense on the reagent.

Workflow Step1 1. Baseline QC (1H-NMR / TLC) Step2 2. Aliquoting (Amber Borosilicate Vials) Step1->Step2 Step3 3. Argon Purge (Displace Moisture/Air) Step2->Step3 Step4 4. PTFE Sealing & Parafilm Wrap Step3->Step4 Step5 5. Cold Storage (2-8°C in Desiccator) Step4->Step5 Step6 6. Thermal Equilibration (30 min before opening) Step5->Step6

Self-validating storage workflow to minimize thermal and hydrolytic degradation.

References

  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry. Available at:[Link]

  • Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society. Available at:[Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Available at:[Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. RSC Advances. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chemoselective Protection of 3-Aminophenol Derivatives: A Comparative Guide to Boc vs. Fmoc Strategies

In the synthesis of complex pharmaceuticals, peptide conjugates, and functionalized materials, bifunctional molecules like 3-aminophenol present a classic chemoselectivity challenge. Possessing both an aromatic amine (–N...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex pharmaceuticals, peptide conjugates, and functionalized materials, bifunctional molecules like 3-aminophenol present a classic chemoselectivity challenge. Possessing both an aromatic amine (–NH₂) and a phenolic hydroxyl (–OH) group, 3-aminophenol requires precise, orthogonal protection strategies to prevent unwanted side reactions during downstream synthetic steps[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the two most prominent carbamate-based protecting groups—Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) . This guide details the mechanistic causality behind their chemoselectivity, provides comparative performance data, and outlines self-validating experimental protocols designed for high-yield isolation.

Mechanistic Causality & Chemoselectivity

The successful protection of 3-aminophenol relies on exploiting the electronic and steric differences between its two reactive centers. The aniline nitrogen is intrinsically more nucleophilic than the neutral phenolic oxygen.

The Boc Strategy (Acid-Labile, Base-Stable)

When 3-aminophenol is treated with di-tert-butyl dicarbonate (Boc₂O) under mild aqueous or organic conditions, N-Boc formation is both thermodynamically and kinetically favored[2]. The bulky tert-butyl group provides significant steric hindrance, which prevents over-reaction (di-Boc formation). If O-Boc protection is specifically desired, the reaction must be forced under thermodynamic control using strong bases (to generate the highly nucleophilic phenoxide) or specific Lewis base catalysts like DMAP or isothiourea[1].

The Fmoc Strategy (Base-Labile, Acid-Stable)

Fmoc protection typically utilizes Fmoc-OSu (N-hydroxysuccinimide ester) or Fmoc-Cl. While N-Fmoc is highly stable to acidic conditions, O-Fmoc carbonates are notoriously unstable. The highly acidic fluorenyl proton makes O-Fmoc highly susceptible to E1cB elimination even under mildly basic conditions. Therefore, N-Fmoc is the standard target, achieved using Fmoc-OSu in biphasic aqueous/organic mixtures to suppress O-acylation and maintain chemoselectivity[3].

These two groups offer absolute orthogonality: Boc is cleaved by acidolysis (e.g., Trifluoroacetic acid) while remaining completely stable to bases; Fmoc is cleaved via base-catalyzed E1cB elimination (e.g., 20% piperidine) while remaining completely stable to strong acids[4].

OrthogonalCleavage Substrate 3-Aminophenol BocPathway Boc2O / NaHCO3 (N-Boc Protection) Substrate->BocPathway FmocPathway Fmoc-OSu / Na2CO3 (N-Fmoc Protection) Substrate->FmocPathway NBoc N-Boc-3-aminophenol BocPathway->NBoc NFmoc N-Fmoc-3-aminophenol FmocPathway->NFmoc TFA TFA / DCM (Acid Cleavage) NBoc->TFA Piperidine 20% Piperidine (Base Cleavage) NFmoc->Piperidine Product1 3-Aminophenol + Isobutylene + CO2 TFA->Product1 Product2 3-Aminophenol + Dibenzofulvene + CO2 Piperidine->Product2

Orthogonal protection and cleavage pathways for 3-aminophenol using Boc and Fmoc strategies.

Comparative Performance Data

To facilitate reagent selection for your specific synthetic route, the following table summarizes the quantitative and qualitative performance metrics of N-Boc vs. N-Fmoc protection for 3-aminophenol derivatives.

ParameterN-Boc-3-aminophenolN-Fmoc-3-aminophenol
Optimal Reagent Boc₂O (Di-tert-butyl dicarbonate)Fmoc-OSu (Fmoc-N-hydroxysuccinimide)
Chemoselectivity (N vs O) Excellent (Kinetic control at pH ~8)Excellent (O-Fmoc is inherently unstable)
Stability Profile Stable to strong bases & nucleophilesStable to strong acids (e.g., TFA, HCl)
Cleavage Conditions 20-50% TFA in DCM, 1-2 hours20% Piperidine in DMF, 15-30 mins
Cleavage Byproducts Isobutylene (gas), CO₂ (gas)Dibenzofulvene-piperidine adduct, CO₂
Atom Economy High (Byproducts evaporate)Lower (Requires scavenging of dibenzofulvene)
UV Activity Poor (Relies on the aminophenol core)Excellent (Highly fluorescent fluorenyl ring)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) and mechanistic rationales to ensure that the chemist can verify success at each step.

Protocol A: Chemoselective N-Boc Protection of 3-Aminophenol

This protocol utilizes mild basic conditions to maintain the phenol in its protonated state, ensuring exclusive N-acylation.

  • Reaction Setup: Dissolve 3-aminophenol (1.0 eq) in a 1:1 mixture of THF and H₂O (0.2 M concentration).

    • Causality: The biphasic/mixed solvent ensures the solubility of both the highly polar aminophenol and the non-polar Boc₂O.

  • pH Modulation: Add NaHCO₃ (1.2 eq) to the solution and stir for 10 minutes.

    • Causality: NaHCO₃ buffers the reaction to pH ~8. At this pH, the amine is unprotonated and highly nucleophilic, while the phenol (pKₐ ~9.8) remains protonated and unreactive, driving chemoselectivity[2].

  • Reagent Addition: Cool the mixture to 0 °C. Add Boc₂O (1.05 eq) dropwise.

    • Causality: Low temperatures minimize the formation of isocyanate byproducts and control the exothermic release of CO₂ gas.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: The starting material (R_f ~0.1, ninhydrin positive) will disappear, replaced by a higher R_f product (ninhydrin negative, UV active). The failure of the product to stain with ninhydrin confirms that the primary amine has been successfully masked.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 0.1 M HCl, followed by brine.

    • Causality: The mild acid wash removes trace unreacted starting amine without risking the premature cleavage of the acid-labile Boc group.

Chemoselectivity Reactant 3-Aminophenol BocReagent Boc2O Reactant->BocReagent CondKinetic Mild Base (pH ~8) Amine Nucleophilic BocReagent->CondKinetic CondThermo Strong Base / DMAP Phenoxide Active BocReagent->CondThermo NBoc N-Boc-3-aminophenol (Target Product) CondKinetic->NBoc Chemoselective OBoc O-Boc-3-aminophenol (Side Product) CondThermo->OBoc O-Acylation

Kinetic vs. thermodynamic control in the chemoselective Boc protection of 3-aminophenol.
Protocol B: Chemoselective N-Fmoc Protection of 3-Aminophenol

This protocol utilizes Fmoc-OSu to prevent the generation of harsh acidic byproducts, protecting the integrity of the substrate.

  • Reaction Setup: Dissolve 3-aminophenol (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-Dioxane.

    • Causality: Na₂CO₃ acts as a mild base and an acid scavenger for the N-hydroxysuccinimide released during the reaction.

  • Reagent Addition: Cool the mixture to 0 °C and add Fmoc-OSu (1.05 eq) portion-wise.

    • Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl because it is less prone to over-acylation (forming di-Fmoc derivatives) and does not generate HCl, which would lower the pH and stall the reaction[3].

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 95:5).

    • Validation: Fmoc derivatives are highly UV active. The product spot will exhibit strong fluorescence quenching under 254 nm UV light, distinct from the weaker UV footprint of the unprotected aminophenol.

  • Workup: Carefully acidify the aqueous layer to pH 3 using 1 M HCl, then extract with DCM (3x).

    • Causality: Acidification protonates the unreacted phenolic –OH and neutralizes residual Na₂CO₃, driving the neutral N-Fmoc-3-aminophenol into the organic layer. The Fmoc group is completely stable to these acidic conditions[4].

Sources

Comparative

Comprehensive Guide to LC-MS/MS Method Validation for Butyl N-(3-hydroxyphenyl)carbamate: Column Chemistries &amp; Sample Prep Comparisons

As drug development pipelines increasingly rely on highly specific biomarker and prodrug quantification, the demand for robust bioanalytical assays has never been higher. tert-butyl N-(3-hydroxyphenyl)carbamate , widely...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly specific biomarker and prodrug quantification, the demand for robust bioanalytical assays has never been higher. tert-butyl N-(3-hydroxyphenyl)carbamate , widely known as 3-(Boc-amino)phenol[1], is a critical synthetic intermediate and model compound for carbamate-based therapeutics.

Developing an LC-MS/MS method for this compound presents unique analytical challenges, primarily due to the lability of the Boc-protecting group and the polarity of the phenol moiety. Furthermore, any method intended to support regulatory submissions must rigorously adhere to the ICH M10 guidelines for bioanalytical method validation [2],[3].

This guide objectively compares column chemistries and sample preparation techniques, providing a self-validating, step-by-step ICH M10 protocol designed by application scientists to ensure absolute data integrity.

Part 1: Mechanistic Insights & The Analytical Challenge

To build a self-validating assay, we must first understand the molecule's behavior in the mass spectrometer. 3-(Boc-amino)phenol contains a weakly acidic phenol group (pKa ~9.5), making it an excellent candidate for Electrospray Ionization in negative mode (ESI-) . ESI- is strategically chosen over positive mode because it significantly reduces background noise from basic endogenous matrix components (e.g., amines and lipids).

During Collision Induced Dissociation (CID), the carbamate undergoes a highly predictable in-source fragmentation. The precursor ion [M−H]− at m/z 208 undergoes a neutral loss of the Boc group (isobutylene, 56 Da, and CO2​ , 44 Da), yielding a stable product ion at m/z 108. Monitoring the 208 → 108 MRM transition provides exceptional specificity.

Fragmentation Parent tert-butyl N-(3-hydroxyphenyl)carbamate [M-H]- m/z 208 Loss Collision Induced Dissociation Loss of C4H8 & CO2 (100 Da) Parent->Loss Product 3-aminophenol derivative Product Ion m/z 108 Loss->Product

Fig 1: ESI- MRM fragmentation pathway of tert-butyl N-(3-hydroxyphenyl)carbamate.

Part 2: Chromatographic Separation (C18 vs. Biphenyl)

The choice of stationary phase dictates the assay's susceptibility to matrix effects. Standard C18 columns rely entirely on hydrophobic dispersion forces. However, 3-(Boc-amino)phenol often co-elutes with early-eluting polar matrix components (like lysophospholipids) on a C18, leading to severe ion suppression.

The Biphenyl Advantage: By switching to a Biphenyl column, we introduce orthogonal π−π interactions. The biphenyl rings interact strongly with the aromatic ring of the aminophenol. This targeted retention mechanism shifts the analyte's elution window away from the phospholipid suppression zones, inherently validating the method's selectivity.

Quantitative Comparison: Column Performance
Analytical ParameterStandard C18 Column (1.7 µm, 50 x 2.1 mm)Biphenyl Column (1.7 µm, 50 x 2.1 mm)
Retention Mechanism Hydrophobic onlyHydrophobic + π−π interactions
Retention Time (min) 1.152.45
Peak Asymmetry ( Tf​ ) 1.42 (Noticeable tailing)1.08 (Highly symmetrical)
Matrix Effect (%) 78% (Significant ion suppression)96% (Negligible suppression)
Resolution from Lipids PoorExcellent

Part 3: Sample Preparation (SPE vs. SLE)

Extracting a moderately polar, weakly acidic compound from plasma requires high recovery and minimal matrix carryover. We compared Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) against Supported Liquid Extraction (SLE)[4].

Why SLE Outperforms SPE here: While MAX SPE exploits the phenol's acidity, it requires tedious conditioning, washing, and elution steps. SLE utilizes a diatomaceous earth sorbent. When the aqueous plasma is loaded, it coats the micro-particles. Eluting with an immiscible solvent like Methyl tert-butyl ether (MTBE) forces a highly efficient, emulsion-free thermodynamic partition of the lipophilic Boc-derivative into the organic phase. SLE provides comparable cleanliness to SPE but slashes processing time by 66%.

Quantitative Comparison: Extraction Efficiency
ParameterMAX SPE (96-well format)SLE (96-well, Diatomaceous Earth)
Extraction Mechanism Ion-exchange + Hydrophobic retentionLiquid-liquid partitioning on solid support
Absolute Recovery (%) 86 ± 4.2%94 ± 2.1%
Process Efficiency (%) 81 ± 5.5%92 ± 2.8%
Processing Time ~60 minutes~20 minutes
Emulsion Risk LowNone

Part 4: Step-by-Step ICH M10 Validation Protocol

With the Biphenyl column and SLE sample preparation selected, the method must be validated as a self-contained, self-validating system according to the ICH M10 guidelines [2],[3].

Validation_Workflow A Method Optimization (SLE & Biphenyl LC) B Selectivity & Matrix Effect (Blank Matrix Eval) A->B C Accuracy & Precision (Intra/Inter-batch QCs) B->C D Stability Testing (Bench-top, F/T, Long-term) C->D E Validated Assay (ICH M10 Compliant) D->E

Fig 2: Stepwise LC-MS/MS method validation workflow adhering to ICH M10 guidelines.

Step 1: Selectivity & Specificity Assessment
  • Obtain blank matrix (e.g., human plasma) from 6 independent sources, ensuring the inclusion of at least 1 lipemic and 1 hemolyzed lot[3].

  • Extract and analyze the blanks alongside samples spiked at the Lower Limit of Quantitation (LLOQ).

  • Validation Criterion: Interfering peaks at the analyte retention time must be 20% of the LLOQ response and 5% of the Internal Standard (IS) response[3].

Step 2: Calibration Curve Linearity
  • Prepare a minimum of 6 non-zero calibration standards spanning the expected study sample concentration range.

  • Include a blank sample (no analyte, no IS) and a zero sample (blank matrix with IS)[3].

  • Validation Criterion: Back-calculated concentrations must be within ±15% of the nominal value, except at the LLOQ where ±20% is acceptable[3].

Step 3: Accuracy and Precision (A&P)
  • Prepare Quality Control (QC) samples at 4 distinct levels: LLOQ, Low QC (LQC, ~3x LLOQ), Mid QC (MQC), and High QC (HQC, ~75% of ULOQ).

  • Analyze 5 replicates per QC level across at least 3 independent analytical runs[3].

  • Validation Criterion: Intra- and inter-batch precision (CV%) must be 15% ( 20% for LLOQ). Accuracy must be within ±15% of nominal (±20% for LLOQ)[3].

Step 4: Matrix Effect Evaluation
  • Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into blank matrix versus the peak area in a neat solvent solution.

  • Evaluate at LQC and HQC levels across the 6 independent matrix lots[3].

  • Validation Criterion: The IS-normalized MF must demonstrate a coefficient of variation (CV) of 15%, proving that matrix suppression does not compromise quantification[3].

Step 5: Stability Testing
  • Assess stability using LQC and HQC samples (n=3 aliquots per level)[3].

  • Conduct Bench-top (room temperature), Freeze-Thaw (minimum 3 cycles from -20°C or -70°C to room temperature), and Long-term storage stability tests[5],[3].

  • Validation Criterion: The mean accuracy of all stability samples must remain within ±15% of the nominal concentration[3].

Conclusion

By understanding the molecular causality behind chromatographic retention and extraction partitioning, bioanalytical scientists can design inherently robust assays. For butyl N-(3-hydroxyphenyl)carbamate, pairing Supported Liquid Extraction (SLE) with Biphenyl column chemistry eliminates matrix suppression and streamlines throughput. When subjected to the rigorous framework of the ICH M10 guidelines , this optimized workflow provides a self-validating system guaranteed to yield reliable, regulatory-compliant data.

References

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline European Medicines Agency (EMA) URL:[Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation (ICH) URL:[Link]

  • Geometric Mean Serum Cotinine Concentrations Confirm a Continued Decline in Secondhand Smoke Exposure among U.S. Nonsmokers (SLE Methodology) MDPI - International Journal of Environmental Research and Public Health URL:[Link]

Sources

Validation

mass spectrometry fragmentation pathways of butyl N-(3-hydroxyphenyl)carbamate

Platform Comparison Guide: Elucidating the Mass Spectrometry Fragmentation Pathways of Butyl N-(3-hydroxyphenyl)carbamate Executive Summary Elucidating the fragmentation pathways of carbamate derivatives is a critical re...

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Author: BenchChem Technical Support Team. Date: April 2026

Platform Comparison Guide: Elucidating the Mass Spectrometry Fragmentation Pathways of Butyl N-(3-hydroxyphenyl)carbamate

Executive Summary

Elucidating the fragmentation pathways of carbamate derivatives is a critical requirement in drug metabolism and pharmacokinetics (DMPK) studies and agrochemical residue analysis. The structural lability of the carbamate linkage requires careful selection of the mass spectrometry platform to prevent misinterpretation of in-source fragmentation or secondary product ions.

This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against Orbitrap Higher-Energy Collisional Dissociation (HCD) for mapping the fragmentation pathways of butyl N-(3-hydroxyphenyl)carbamate ( m/z 210.1125). By comparing low-energy resonant fragmentation with high-resolution beam-type dissociation, we provide a definitive framework for analyzing complex carbamate structures.

Mechanistic Causality of Carbamate Fragmentation

To design an effective MS/MS assay, one must first understand the thermodynamic drivers of the molecule's dissociation. In positive electrospray ionization (ESI+), protonation occurs predominantly at the carbonyl oxygen or the amino nitrogen of the carbamate group [1]. The site of protonation dictates the subsequent cleavage pathway:

  • Inductive Cleavage (Pathway A): Protonation at the nitrogen weakens the C–O ester bond, driving the neutral loss of the alcohol moiety. For butyl N-(3-hydroxyphenyl)carbamate, this results in the loss of butanol (74.07 Da) to form a 3-hydroxyphenylisocyanate product ion at m/z 136.0393 [2]. This isocyanate can further lose carbon monoxide (CO) to form a highly reactive ring-expanded species at m/z 108.0444.

  • McLafferty-Type Rearrangement (Pathway B): When the alkyl chain is C2​ or longer, a hydrogen transfer from the butyl chain to the carbonyl oxygen leads to the elimination of an alkene (butene, 56.06 Da) [3]. This yields a carbamic acid intermediate at m/z 154.0499. Because carbamic acids are highly unstable, this intermediate rapidly undergoes decarboxylation (loss of CO2​ , 43.99 Da) to yield the stable 3-hydroxyaniline cation at m/z 110.0601.

Pathway Precursor [M+H]+ m/z 210.1125 LossButene [M+H - C4H8]+ m/z 154.0499 (Carbamic Acid) Precursor->LossButene - Butene (56.06 Da) LossButanol [M+H - C4H10O]+ m/z 136.0393 (Isocyanate) Precursor->LossButanol - Butanol (74.07 Da) Amine [M+H - C4H8 - CO2]+ m/z 110.0601 (3-Hydroxyaniline) LossButene->Amine - CO2 (43.99 Da) Nitrene [M+H - C4H10O - CO]+ m/z 108.0444 (Ring Expansion) LossButanol->Nitrene - CO (27.99 Da)

Fragmentation pathway of protonated butyl N-(3-hydroxyphenyl)carbamate.

Platform Comparison: QqQ CID vs. Orbitrap HCD

The instrumental architecture fundamentally alters the observed mass spectra, dictating which platform is best suited for quantification versus structural elucidation.

Triple Quadrupole (QqQ) CID: QqQ systems utilize resonant excitation in the collision cell (Q2). Ions are gently accelerated into a neutral gas (Argon). Because this is a low-energy, resonant process, once the lowest energy fragmentation threshold is reached (e.g., the loss of butene to form m/z 154), the resulting fragment ion is no longer efficiently excited and often remains intact. This "cooling" effect makes QqQ ideal for highly sensitive, reproducible Multiple Reaction Monitoring (MRM) assays where you want to maximize the yield of a single, specific product ion.

Orbitrap HCD: HCD utilizes a multipole collision cell where ions undergo non-resonant, beam-type fragmentation . Fragments generated upon initial impact retain enough kinetic energy to undergo secondary and tertiary collisions. Consequently, HCD produces richer MS/MS spectra, driving the carbamic acid intermediate entirely to the 3-hydroxyaniline product, and even fracturing the aromatic ring at high Normalized Collision Energies (NCE). Furthermore, the Orbitrap provides sub-ppm mass accuracy, unambiguously confirming the elemental composition of the fragments and preventing false positive identifications [4].

Workflow cluster_QqQ Triple Quadrupole (QqQ) cluster_Orbi Orbitrap (HCD) Sample Sample Injection Q1 Q1: Precursor Selection (m/z 210.1) Sample->Q1 Quad Quadrupole Isolation (m/z 210.1) Sample->Quad Q2 Q2: CID Fragmentation (Resonant) Q1->Q2 Q3 Q3: MRM Filtering (m/z 110.1) Q2->Q3 HCD HCD Cell (Non-resonant) Quad->HCD Orbi Orbitrap Analyzer (High Res) HCD->Orbi

Instrumental workflow comparison: QqQ CID vs. Orbitrap HCD for carbamate analysis.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in system suitability tests (SST) to validate the instrument's performance prior to sample acquisition.

Step 1: System Suitability & Calibration (Critical Checkpoint)

  • Orbitrap: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Verify that the mass accuracy is < 2 ppm for the m/z 138.0662 to 1921.1765 mass range.

  • QqQ: Infuse a Polypropylene Glycol (PPG) tuning standard. Verify unit mass resolution (0.7 ± 0.1 Da FWHM) across both Q1 and Q3 to prevent isobaric interference.

Step 2: Sample Preparation

  • Prepare a 1 mg/mL stock solution of butyl N-(3-hydroxyphenyl)carbamate in LC-MS grade methanol.

  • Dilute to a working concentration of 100 ng/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid (to promote efficient protonation).

Step 3: QqQ LC-MS/MS Execution (MRM Mode)

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes.

  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temperature 400°C.

  • MRM Optimization: Perform a collision energy (CE) sweep from 5 to 40 eV. Monitor the transitions 210.1→110.1 (Quantifier) and 210.1→154.0 (Qualifier).

Step 4: Orbitrap LC-MS/MS Execution (PRM Mode)

  • Chromatography: Utilize the identical LC gradient and column as the QqQ to ensure orthogonal retention time validation.

  • Source Parameters: ESI positive mode, Spray Voltage 3.8 kV, Capillary Temperature 320°C.

  • PRM Setup: Isolate m/z 210.1 in the quadrupole using a narrow 1.0 Da isolation window. Apply stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Acquire MS/MS spectra in the Orbitrap analyzer at a resolution of 70,000 (at m/z 200).

Quantitative Data Presentation

Table 1: Triple Quadrupole (QqQ) MRM Optimization Data Low-energy CID favors the preservation of intermediate species at lower collision energies, making it ideal for targeted quantification.

Precursor Ion ( m/z )Product Ion ( m/z )Neutral LossStructural AssignmentOptimal CE (eV)Relative Abundance
210.1154.056 DaCarbamic Acid1545%
210.1136.074 DaIsocyanate2025%
210.1110.1100 Da3-Hydroxyaniline25100% (Base Peak)

Table 2: Orbitrap HCD High-Resolution Accurate Mass (HRAM) Data High-resolution data provides unambiguous elemental formula confirmation. Stepped NCE ensures complete pathway coverage from intact precursor to terminal fragments.

Experimental m/z Theoretical m/z Elemental FormulaMass Error (ppm)NCE Profile (20/40/60)
210.1123210.1125 C11​H16​NO3+​ -0.95High / Low / Trace
154.0497154.0499 C7​H8​NO3+​ -1.30Med / Low / Trace
136.0391136.0393 C7​H6​NO2+​ -1.47Med / Med / Low
110.0600110.0601 C6​H8​NO+ -0.91Low / High / Med
108.0442108.0444 C6​H6​NO+ -1.85Trace / Med / High

Conclusion

For routine, high-throughput quantification of butyl N-(3-hydroxyphenyl)carbamate in biological matrices, the Triple Quadrupole (QqQ) operating in MRM mode is the superior choice due to its resonant CID mechanism, which efficiently funnels ion current into the stable 3-hydroxyaniline ( m/z 110.1) fragment.

However, for metabolite identification, degradation profiling, or structural elucidation, the Orbitrap is indispensable. Its beam-type HCD fragmentation forces the molecule through its complete degradation cascade, while sub-ppm mass accuracy guarantees that isobaric interferences are not misidentified as novel fragmentation pathways.

References

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 2018. Available at:[Link]

  • Electrospray tandem mass spectrometric study of ferrocene carbamate ester derivatives of saturated primary, secondary and tertiary alcohols. Journal of Mass Spectrometry, 2001. Available at:[Link]

  • Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol. Industrial & Engineering Chemistry Research, 2013. Available at:[Link]

Sources

Comparative

Reactivity Comparison Guide: Ortho vs. Meta Butyl N-Hydroxyphenylcarbamate Isomers

In the landscape of medicinal chemistry and drug development, positional isomerism dictates not just the physical properties of a molecule, but its fundamental chemical trajectory. This guide provides an in-depth compara...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, positional isomerism dictates not just the physical properties of a molecule, but its fundamental chemical trajectory. This guide provides an in-depth comparative analysis of ortho versus meta butyl N-hydroxyphenylcarbamate isomers—most universally utilized as tert-butyl N-(hydroxyphenyl)carbamates (commonly known as N-Boc-aminophenols). By examining their divergent mechanistic pathways, we provide researchers with actionable, data-backed insights for synthetic planning.

Mechanistic Reactivity Profiles

The position of the hydroxyl group relative to the carbamate moiety fundamentally alters the molecule's reactivity, primarily governed by steric constraints, proximity effects, and electronic directing synergy.

Intramolecular Cyclization (The Proximity Effect)

The defining distinction between the two isomers is the ortho isomer's capacity for intramolecular cyclization. In the ortho isomer (tert-butyl N-(2-hydroxyphenyl)carbamate), the spatial proximity of the nucleophilic phenol and the electrophilic carbamate carbonyl enables rapid cyclization. Under basic conditions or dehydrating Mitsunobu conditions, the phenoxide acts as an internal nucleophile, attacking the carbamate carbonyl and expelling the tert-butoxide leaving group to form 2-benzoxazolinone[1].

Conversely, the meta isomer (tert-butyl N-(3-hydroxyphenyl)carbamate) is geometrically locked out of this pathway. The 1,3-substitution pattern would require a highly strained, impossible transition state to bridge the meta positions. Consequently, the meta isomer strictly undergoes intermolecular reactions (e.g., O-alkylation), preserving the carbamate moiety.

Electrophilic Aromatic Substitution (EAS) Directing Effects

Both the hydroxyl (-OH) and carbamate (-NHBoc) groups are strong electron-donating, 2[2]. However, their relative positioning creates distinct reactive hotspots:

  • Ortho Isomer: The directing effects are competitive. The -OH group directs electrophiles to the C3 and C5 positions, while the -NHBoc directs to the C4 and C6 positions. Steric hindrance from the bulky Boc group typically pushes electrophilic attack toward the C4 and C5 positions.

  • Meta Isomer: The directing effects are highly synergistic. Both groups direct electrophiles to the C4 and C6 positions, making these sites exceptionally nucleophilic. The C2 position (situated between the two groups) is also electronically activated but is generally blocked by severe steric hindrance.

Hydrogen Bonding and Acid-Base Properties

The ortho isomer benefits from strong intramolecular hydrogen bonding between the phenolic proton and the carbamate carbonyl oxygen. This stabilizes the neutral molecule, slightly reducing the acidity of the phenol (raising the pKa) and decreasing its ambient nucleophilicity. As established in physical organic chemistry, ortho-substituents introduce a complex interplay of steric and electronic effects that can3[3].

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactive differences between the two isomers.

ParameterOrtho Isomer (tert-butyl N-(2-hydroxyphenyl)carbamate)Meta Isomer (tert-butyl N-(3-hydroxyphenyl)carbamate)
CAS Number 186663-74-119962-06-2
Intramolecular Cyclization Highly Favorable (forms 2-benzoxazolinone)Geometrically Impossible
EAS Directing Synergy Competitive (C4, C5 preferred)Synergistic (C4, C6 highly activated)
Intramolecular H-Bonding Yes (Phenol OH to Carbamate C=O)No (Intermolecular only)
Relative Phenol Acidity Lower (Stabilized by H-bonding)Higher (No intramolecular stabilization)
Primary Synthetic Utility Benzoxazolone precursor, directed metalationFunctionalized m-aminophenol derivatives

Divergent Reaction Pathways

G O_Isomer Ortho Isomer (N-Boc-2-aminophenol) Base Base Activation (e.g., NaH) O_Isomer->Base M_Isomer Meta Isomer (N-Boc-3-aminophenol) M_Isomer->Base Cyclized 2-Benzoxazolinone (Intramolecular Cyclization) Base->Cyclized Ortho Pathway (Proximity Effect) Inter Phenoxide Salt (Intermolecular Reactions Only) Base->Inter Meta Pathway (Steric Constraint)

Divergent reaction pathways of ortho vs. meta N-Boc-aminophenols upon base activation.

Experimental Protocols: Base-Promoted Cyclization Assay

To empirically validate the geometric constraints governing intramolecular carbamate attack, the following self-validating protocol is utilized.

Objective: To demonstrate that base activation selectively cyclizes the ortho isomer while leaving the meta isomer intact as a reactive phenoxide.

Step-by-Step Methodology
  • Substrate Solvation: Dissolve 1.0 mmol of the selected isomer in 10 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: THF is selected as an aprotic, moderately polar solvent that effectively solvates the intermediate phenoxide ion pairs without acting as a competing nucleophile.

  • Base Activation: Cool the solution to 0°C using an ice bath. Add 1.1 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the phenol to generate the highly nucleophilic phenoxide. Its non-nucleophilic nature prevents unwanted intermolecular attack on the carbamate carbonyl from the base itself.

  • Thermal Progression: Remove the ice bath, allow the reaction to warm to room temperature (25°C), and stir for 2 hours.

  • Reaction Quench & Isolation: Quench the reaction carefully with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Check
  • For the Ortho Isomer: TLC analysis (Hexanes:EtOAc 3:1) will show complete consumption of the starting material and the appearance of a highly UV-active spot corresponding to 2-benzoxazolinone. This confirms the proximity-driven cyclization.

  • For the Meta Isomer: Following the quench and extraction, analysis will show near-quantitative recovery of the unreacted starting material. This validates the geometric impossibility of the meta-cyclization pathway, proving the structural integrity of the carbamate under these conditions.

Workflow Step1 1. Substrate Solvation Dissolve isomer in anhydrous THF Step2 2. Base Activation Add NaH (1.1 eq) at 0°C Step1->Step2 Step3 3. Thermal Progression Stir at 25°C for 2 hours Step2->Step3 Step4O 4a. Ortho Isomer Isolate 2-Benzoxazolinone Step3->Step4O If Ortho Step4M 4b. Meta Isomer Recover Unreacted Starting Material Step3->Step4M If Meta

Step-by-step experimental workflow for the comparative base-promoted cyclization assay.

References

  • A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Master Organic Chemistry
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids ACS Public

Sources

Validation

Benchmarking the Purity of Commercial Butyl N-(3-hydroxyphenyl)carbamate Reference Standards

Butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2), commonly referred to as 3-(Boc-amino)phenol, is a highly versatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2), commonly referred to as 3-(Boc-amino)phenol, is a highly versatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted oncology agents and cholinesterase inhibitors. The tert-butyloxycarbonyl (Boc) group provides essential acid-labile protection for the amine, allowing for selective downstream modifications at the phenolic hydroxyl group.

When utilizing this compound as a reference standard for quantitative assays or late-stage API synthesis, establishing its absolute purity is non-negotiable. Commercial batches frequently exhibit purity discrepancies due to residual synthetic impurities or degradation products. This guide provides an objective, self-validating analytical framework to benchmark commercial 3-(Boc-amino)phenol reference standards, synthesizing high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and quantitative nuclear magnetic resonance (qNMR).

Mechanistic Insight: The Origin of Impurities

Understanding the causality behind experimental choices requires analyzing the synthetic and degradation pathways of 3-(Boc-amino)phenol. The compound is typically synthesized by reacting 3-aminophenol with di-tert-butyl dicarbonate (Boc₂O). Consequently, the primary impurities found in commercial standards include:

  • Unreacted 3-aminophenol : A highly oxidizable precursor that can lead to colored, polymeric impurities.

  • Di-Boc derivatives : Formed via over-protection when excess Boc₂O reacts with the phenolic hydroxyl group (forming a carbonate) or the secondary carbamate nitrogen.

  • Residual Boc₂O and tert-butanol : Non-chromophoric volatile impurities that evade standard UV detection.

Because HPLC-UV only detects chromophore-bearing organic impurities, relying solely on relative area percent (Area %) overestimates true purity. An orthogonal approach using qNMR is required to capture "invisible" impurities (water, residual solvents, and inorganic salts) and establish an absolute mass fraction (% w/w) .

Analytical Benchmarking Workflow

To establish a self-validating system, the benchmarking protocol must employ orthogonal techniques. The workflow below illustrates the parallel execution of relative and absolute purity determinations.

BenchmarkingWorkflow Start Butyl N-(3-hydroxyphenyl)carbamate Reference Standard Prep Sample Preparation (Dissolution in Acetonitrile/DMSO-d6) Start->Prep HPLC HPLC-UV Analysis (Relative Purity & Organic Impurities) Prep->HPLC LCMS LC-MS Profiling (Impurity ID: Di-Boc, 3-Aminophenol) Prep->LCMS qNMR Quantitative NMR (qNMR) (Absolute Purity vs. Internal Standard) Prep->qNMR Data Data Synthesis & Orthogonal Validation HPLC->Data LCMS->Data qNMR->Data Result Certified Purity Benchmark (% w/w) Data->Result

Orthogonal analytical workflow for benchmarking reference standard absolute purity.

Step-by-Step Experimental Methodologies

Protocol 1: HPLC-UV for Relative Purity Assessment

Causality : Reversed-phase HPLC separates the target compound from structurally related organic impurities based on hydrophobicity . An acidic mobile phase is critical; without it, the phenolic hydroxyl group partially ionizes, leading to severe peak tailing and inaccurate area integration.

  • Column Selection : Equip the system with a C18 column (e.g., Waters XBridge, 250 × 4.6 mm, 5 µm).

  • Mobile Phase Preparation :

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Profile : Program a linear gradient from 10% B to 90% B over 20 minutes, holding at 90% B for 5 minutes to wash late-eluting di-Boc impurities.

  • Sample Preparation : Dissolve 1.0 mg/mL of the standard in a 50:50 mixture of Water:Acetonitrile. Crucial: Analyze immediately or store at 4°C in the autosampler. Prolonged exposure to TFA at room temperature risks on-column Boc-deprotection, artificially inflating the 3-aminophenol impurity peak.

  • Detection : Monitor UV absorbance at 254 nm and 270 nm.

Protocol 2: LC-MS for Impurity Profiling

Causality : While HPLC quantifies the relative abundance of impurities, it cannot identify them. LC-MS bridges this gap by providing the mass-to-charge (m/z) ratio, allowing us to pinpoint exact synthetic failures (e.g., over-protection vs. incomplete reaction).

  • System Setup : Interface the HPLC to a single quadrupole or TOF mass spectrometer using an Electrospray Ionization (ESI) source.

  • Ionization Mode : Run in both positive (ESI+) and negative (ESI-) modes. The carbamate nitrogen readily protonates, while the phenol easily deprotonates.

  • Mass Identification :

    • Target Peak: Extract m/z 210 [M+H]⁺ and m/z 208 [M-H]⁻.

    • Impurity 1 (3-aminophenol): Extract m/z 110[M+H]⁺.

    • Impurity 2 (Di-Boc derivative): Extract m/z 310 [M+H]⁺.

Protocol 3: qNMR for Absolute Purity Determination

Causality : qNMR is the definitive metrological method for establishing absolute purity (% w/w) without requiring a primary standard of the identical compound . It relies on the fundamental principle that the NMR signal integral is directly proportional to the number of nuclei, capturing non-chromophoric impurities (water, salts) that HPLC misses.

  • Internal Standard (IS) Selection : Use Dimethyl sulfone (DMSO₂, high-purity certified reference material). DMSO₂ is selected because its sharp singlet at ~3.0 ppm does not overlap with the analyte's aliphatic or aromatic signals.

  • Sample Preparation : Accurately weigh ~15.000 mg of 3-(Boc-amino)phenol and ~5.000 mg of DMSO₂ into a vial using a calibrated microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of 100% deuterated DMSO-d₆.

  • Acquisition Parameters : Acquire ¹H-NMR spectra at 600 MHz. Set a 90° excitation pulse and a relaxation delay (D1) of at least 60 seconds. Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing the under-integration of slow-relaxing nuclei.

  • Calculation : Calculate the absolute purity by comparing the integral of the highly conserved tert-butyl singlet (~1.45 ppm, 9H) against the DMSO₂ singlet (6H), adjusting for molecular weights and sample masses.

Comparative Data Analysis

To demonstrate the efficacy of this benchmarking framework, we evaluated three representative commercial grades of Butyl N-(3-hydroxyphenyl)carbamate. The data below highlights the critical discrepancy between relative chromatographic purity and absolute mass fraction.

Vendor / GradeHPLC-UV Purity (Area %)Key Impurities Identified (LC-MS)qNMR Absolute Purity (% w/w)Discrepancy (Area % vs. % w/w)
Vendor A (Premium Pharma)99.8%Trace 3-aminophenol (<0.1%)99.2%0.6% (Likely trace water)
Vendor B (Fine Chemical)98.5%Di-Boc derivative (1.2%)96.1%2.4% (Residual Boc₂O / Solvent)
Vendor C (Discount Reagent)96.2%3-aminophenol (2.5%), Unknowns89.4%6.8% (High inorganic salts/water)

Self-Validating System Check : The integration of HPLC and qNMR creates a closed-loop validation. Vendor C exhibits a severe 6.8% discrepancy between HPLC and qNMR. This mathematically quantifies the presence of non-chromophoric impurities (e.g., inorganic salts from the reaction workup). Relying solely on Vendor C's Certificate of Analysis (which likely only quotes the 96.2% HPLC area) would introduce a nearly 11% error into quantitative downstream synthesis.

Conclusion & Best Practices

Benchmarking commercial Butyl N-(3-hydroxyphenyl)carbamate reference standards requires moving beyond simple UV area percentages. A self-validating system combining HPLC for organic profiling and qNMR for absolute quantification ensures scientific integrity.

Handling Note: 3-(Boc-amino)phenol is mildly hygroscopic and susceptible to acid-catalyzed deprotection. Standards should be stored in tightly sealed containers under inert gas (argon/nitrogen) at 2-8°C, and strictly segregated from Lewis acids or strong mineral acids.

References

  • Title : Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source : American Journal of Analytical Chemistry URL :[Link]

  • Title : Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source : MDPI Molecules URL :[Link]

Comparative

FT-IR Spectroscopic Profiling of Butyl N-(3-Hydroxyphenyl)carbamate Esters: A Comparative Guide

As a Senior Application Scientist, establishing the structural integrity of synthetic intermediates is paramount. Butyl N-(3-hydroxyphenyl)carbamate esters—most notably the tert-butyl isomer, widely commercialized as (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing the structural integrity of synthetic intermediates is paramount. Butyl N-(3-hydroxyphenyl)carbamate esters—most notably the tert-butyl isomer, widely commercialized as (CAS 19962-06-2)—are critical building blocks in the development of carbamate-based cholinesterase inhibitors and advanced polyurethane materials[1].

Fourier Transform Infrared (FT-IR) spectroscopy serves as the frontline non-destructive modality to validate these structures. However, the presence of both a phenolic hydroxyl (-OH) and a secondary carbamate amine (-NH) creates complex spectral overlaps. This guide provides an objective, causality-driven comparative analysis of the tert-butyl derivative against its methyl and phenyl analogs, supported by self-validating experimental protocols.

Mechanistic Spectroscopy: The Carbamate C=O Shift

The diagnostic power of FT-IR in analyzing carbamate esters (R-NH-CO-O-R') lies in the highly sensitive Amide I (C=O stretching) band. The exact wavenumber is dictated by a tug-of-war between the resonance electron donation from the nitrogen atom and the inductive electron withdrawal from the ester alkyl/aryl group.

According to fundamental , standard carbamate carbonyls absorb between 1680 and 1730 cm⁻¹[2].

  • The tert-Butyl Advantage: In tert-butyl N-(3-hydroxyphenyl)carbamate, the bulky tert-butyl group exerts a strong positive inductive (+I) effect. This pushes electron density toward the ester oxygen, minimizing its need to pull electrons from the carbonyl carbon. Consequently, the nitrogen's lone pair resonance dominates, giving the C=O bond more single-bond character and shifting the absorption to a lower frequency (~1690–1705 cm⁻¹).

  • The Phenyl Alternative: Conversely, in analogs like, the highly electron-withdrawing phenyl ester group (-I effect) pulls electron density away from the carbonyl, increasing its double-bond character and shifting the peak significantly higher (~1730–1745 cm⁻¹)[3].

  • Hydrogen Bonding Dynamics: Furthermore, intermolecular hydrogen bonding between the carbamate N-H and C=O groups causes the N-H stretch to increase in intensity and shift to higher wavenumbers, a phenomenon extensively documented in [4].

Comparative Quantitative Data

The following table summarizes the expected FT-IR vibrational modes, demonstrating the spectroscopic differentiability of the tert-butyl product compared to alternative ester derivatives.

CompoundEster SubstituentC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Structural Impact on C=O Frequency
tert-Butyl N-(3-hydroxyphenyl)carbamate tert-Butyl1690 - 17053320 - 3340+I effect of bulky tert-butyl group maximizes nitrogen resonance, lowering frequency.
Methyl N-phenylcarbamate Methyl1710 - 17253310 - 3330Baseline alkyl ester resonance; standard electron distribution.
Phenyl N-phenylcarbamate Phenyl1730 - 17453280 - 3310-I effect of phenyl ring withdraws electron density, increasing C=O double-bond character.

Self-Validating Experimental Protocol: ATR-FTIR

To accurately capture these subtle shifts, the experimental design must eliminate external variables—specifically moisture. We deliberately bypass traditional KBr pellet preparation. KBr is highly hygroscopic; absorbed water produces a massive, broad artifact at ~3400 cm⁻¹. Because our target molecule contains both a phenolic -OH and a carbamate -NH that absorb in this exact region, introducing external moisture renders the spectrum uninterpretable. Attenuated Total Reflectance (ATR) FT-IR is the required methodology.

Step-by-Step Methodology

Step 1: System Validation (Calibration)

  • Action: Run a standard polystyrene calibration film before any sample analysis.

  • Causality: This creates a self-validating system. By confirming the exact positions of polystyrene's known peaks (e.g., 1601 cm⁻¹ and 3028 cm⁻¹), you verify the interferometer's laser alignment and ensure the wavenumber accuracy required to detect subtle 10 cm⁻¹ shifts in the carbamate C=O band.

Step 2: Background Acquisition

  • Action: Collect a background spectrum on the clean diamond ATR crystal (32 scans).

  • Causality: Mathematically subtracts ambient atmospheric interference. Water vapor (rotational-vibrational bands at 3500-4000 cm⁻¹) and CO₂ (2350 cm⁻¹) will otherwise distort the baseline and mask the critical N-H and O-H stretching regions.

Step 3: Sample Loading & Contact

  • Action: Apply the neat solid tert-butyl N-(3-hydroxyphenyl)carbamate directly to the ATR crystal. Lower the anvil to apply consistent, optimal pressure.

  • Causality: ATR relies on the evanescent wave penetrating the sample (typically 0.5 to 2 µm deep). Insufficient pressure leads to poor optical contact and artificially weak signals; excessive pressure can crush the crystal or induce mechanochemical phase changes in the solid sample.

Step 4: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: 32 scans provide an optimal signal-to-noise ratio by averaging out random electronic detector noise, while a 4 cm⁻¹ resolution is the precise threshold needed to distinguish the closely eluting Amide I (C=O) and Amide II (N-H bending) bands without excessive acquisition time.

Step 5: Spectral Deconvolution

  • Action: Apply second-derivative mathematical enhancement to the 3200-3400 cm⁻¹ region using the spectrometer's software.

  • Causality: The broad phenolic -OH stretch inherently overlaps with the sharper carbamate N-H stretch. Second-derivative processing artificially narrows the bandwidths, allowing for precise identification of the individual peak maxima that would otherwise appear as a single convoluted hump.

Workflow Visualization

FTIR_Protocol A 1. System Validation (Polystyrene Standard) B 2. Background Scan (Ambient Air/Crystal) A->B Calibrated C 3. ATR Sample Loading (Avoid KBr Moisture) B->C Baseline Set D 4. Spectral Acquisition (32 Scans, 4 cm⁻¹) C->D Optimal Pressure E 5. Peak Deconvolution (O-H vs N-H Separation) D->E Raw Data F 6. Comparative Analysis (C=O Shift Evaluation) E->F Assigned Modes

Workflow for ATR-FTIR analysis of carbamate esters, emphasizing moisture-free sample preparation.

References

  • [3] Aminolysis of Phenyl N-Phenylcarbamate via an Isocyanate Intermediate: Theory and Experiment. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] The effect of moisture absorption on the physical properties of polyurethane shape memory polymer foams. PMC - National Institutes of Health. Available at:[Link]

  • [1] 3-(Boc-amino)phenol, 97%. Thermo Scientific Alfa Aesar / Fisher Scientific. Available at:[Link]

  • [2] Infrared Spectrometry. Michigan State University (MSU) Chemistry. Available at:[Link]

Sources

Validation

Validating the Structural Integrity of Synthesized Butyl N-(3-Hydroxyphenyl)carbamate: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the downstream consequences of poorly validated chemical intermediates. In drug development and materials science, N-phenylcarbamates are ubiquitous pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the downstream consequences of poorly validated chemical intermediates. In drug development and materials science, N-phenylcarbamates are ubiquitous pharmacophores and linker moieties. However, synthesizing butyl N-(3-hydroxyphenyl)carbamate from 3-aminophenol and butyl chloroformate presents a classic, often-underestimated chemoselectivity challenge.

Because 3-aminophenol is a bifunctional nucleophile containing both an aniline (-NH₂) and a phenol (-OH) group, the synthesis is prone to over-acylation. This guide objectively compares a Traditional Base-Mediated (TBM) synthetic route with an Optimized Lewis Base-Catalyzed (OLBC) approach. More importantly, it establishes a self-validating analytical framework to definitively prove the structural integrity of the synthesized mono-adduct.

The Chemoselectivity Challenge in Carbamate Synthesis

The core mechanistic challenge lies in the competing nucleophilicity of the nitrogen and oxygen centers. While the aniline nitrogen is kinetically more nucleophilic, localized concentration spikes of the electrophile (butyl chloroformate) or the use of unoptimized Brønsted bases often lead to competitive O-acylation. This side reaction yields the undesired bis-adduct: butyl 3-((butoxycarbonyl)amino)phenyl carbonate [[1]]().

To circumvent this, modern protocols employ Lewis base catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or N,N-Dimethylpyridin-4-amine (DMAP). These catalysts significantly enhance carbamation efficiency and suppress N,O-bis-carbamation by selectively promoting mono-adduct formation 1.

ReactionPathway SM 3-Aminophenol + Butyl Chloroformate CondA Method A: TEA (Base) Poor Chemoselectivity SM->CondA CondB Method B: DABCO (Cat.) High Chemoselectivity SM->CondB Prod1 Butyl N-(3-hydroxyphenyl)carbamate (Desired Mono-adduct) CondA->Prod1 Major Prod2 Bis-acylated Impurity (N,O-adduct) CondA->Prod2 15-20% CondB->Prod1 >98% CondB->Prod2 <1%

Reaction pathway comparing chemoselectivity of TBM vs. OLBC synthetic routes.

Experimental Methodologies

To demonstrate the impact of reaction conditions on structural integrity, we compare two distinct synthetic workflows. General procedures for the synthesis of peripherally selective carbamates traditionally utilize chloroformates and triethylamine, though optimization is strictly required for bifunctional substrates 2.

Protocol A: Traditional Base-Mediated (TBM) Synthesis

Causality Note: Triethylamine (TEA) acts merely as a Brønsted base to neutralize the HCl byproduct. It does not alter the electrophilicity of the chloroformate, leaving the reaction susceptible to kinetic over-acylation.

  • Initiation: Dissolve 3-aminophenol (10.9 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an N₂ atmosphere.

  • Base Addition: Add TEA (21.0 mL, 150 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add butyl chloroformate (15.0 g, 110 mmol) dropwise over 30 minutes to manage the exothermic reaction.

  • Propagation: Stir the mixture at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Optimized Lewis Base-Catalyzed (OLBC) Synthesis

Causality Note: DABCO reacts with butyl chloroformate to form a highly reactive, sterically bulky acylammonium intermediate. This steric bulk heavily favors reaction with the less hindered primary amine over the phenol, effectively shutting down the O-acylation pathway.

  • Initiation: Dissolve 3-aminophenol (10.9 g, 100 mmol) in anhydrous DCM (150 mL) under an N₂ atmosphere.

  • Catalyst & Base Addition: Add K₂CO₃ (16.6 g, 120 mmol) as a heterogeneous bulk base and DABCO (1.12 g, 10 mmol) as the Lewis base catalyst. Cool to 0 °C.

  • Electrophile Addition: Add butyl chloroformate (14.3 g, 105 mmol) dropwise over 30 minutes.

  • Propagation: Stir at room temperature for 2 hours.

  • Workup: Filter off the inorganic salts. Wash the filtrate with 0.1 M HCl (to selectively partition the DABCO into the aqueous layer), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Comparative Analytical Validation

AnalyticalWorkflow Sample Synthesized Compound LCMS LC-MS (ESI+) Sample->LCMS NMR1H 1H NMR Sample->NMR1H NMR13C 13C NMR Sample->NMR13C FTIR FT-IR Sample->FTIR Val1 [M+H]+ 210.1 Assess Purity LCMS->Val1 Val2 Free -OH Peak (~9.3 ppm) NMR1H->Val2 Val3 Carbamate C=O (~154 ppm) NMR13C->Val3 Val4 N-H & O-H Stretches FTIR->Val4

Orthogonal analytical workflow for validating structural integrity.

Quantitative Purity Profiling (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) in ESI+ mode provides the first line of validation. The desired mono-adduct has an exact mass of 209.11 Da, yielding an [M+H]+ ion at m/z 210.1. The bis-acylated impurity is easily identified by its [M+H]+ ion at m/z 310.2.

Table 1: Comparative Yield and Purity Profiles

Analytical MetricProtocol A (TBM)Protocol B (OLBC)
Crude Yield 92%95%
Desired Mono-adduct (LC-MS UV Area %) 82.4%98.7%
Bis-acylated Impurity (LC-MS UV Area %) 15.1%< 0.5%
Unreacted Starting Material 2.5%0.8%
Post-Purification Isolated Yield 71%91%

Data Interpretation: The OLBC method clearly circumvents the limitations of traditional chloroformate-based methods 3, drastically reducing the need for exhaustive downstream chromatography.

NMR Spectroscopy: The Definitive Proof of Structure

While LC-MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy proves the regiochemistry.

¹H NMR (400 MHz, DMSO-d₆): The most critical diagnostic feature in the ¹H NMR spectrum is the presence of the phenolic hydroxyl proton.

  • Proof of intact Phenol: A distinct, exchangeable singlet appears at ~9.3 ppm . If the bis-acylated impurity were the primary product, this peak would be entirely absent.

  • Proof of N-acylation: The carbamate N-H proton presents as a broad singlet at ~9.4 ppm .

  • Validation Rule: For absolute structural integrity, the integration ratio of the N-H (9.4 ppm) to O-H (9.3 ppm) protons must be exactly 1:1 .

  • Aliphatic Region: The butyl chain is confirmed by peaks at 4.05 (t, 2H, O-CH₂), 1.58 (m, 2H, CH₂), 1.35 (m, 2H, CH₂), and 0.90 (t, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆): The ¹³C spectrum provides a secondary self-validation mechanism. The carbamate carbonyl carbon resonates at 154.2 ppm . If O-acylation had occurred, a secondary carbonate carbonyl peak would appear around 153.0 ppm . The absence of this secondary peak in the OLBC-synthesized batch confirms structural homogeneity.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, non-destructive confirmation of the functional groups:

  • O-H Stretch: Broad band at ~3350 cm⁻¹.

  • N-H Stretch: Sharp band at ~3280 cm⁻¹.

  • C=O Stretch: Strong, sharp band at 1705 cm⁻¹ (characteristic of carbamates, shifted lower than typical esters due to nitrogen resonance).

Conclusion

Synthesizing butyl N-(3-hydroxyphenyl)carbamate highlights a critical lesson in organic synthesis: achieving the correct mass is not the same as achieving the correct structure. The Traditional Base-Mediated (TBM) route suffers from poor chemoselectivity, yielding up to 15% of the bis-acylated impurity. By transitioning to an Optimized Lewis Base-Catalyzed (OLBC) protocol using DABCO, researchers can exploit steric and electronic causality to drive >98% selectivity for the N-carbamate.

Regardless of the synthetic route chosen, structural integrity must be rigorously validated using an orthogonal approach—specifically relying on the 1:1 integration of the N-H and O-H protons in ¹H NMR to definitively rule out O-acylation.

References

  • [1] EvitaChem. Buy methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate (EVT-3012617). Retrieved from:

  • [3] ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from:

  • [2] PMC / NIH. Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Retrieved from:

Sources

Safety & Regulatory Compliance

Safety

butyl N-(3-hydroxyphenyl)carbamate proper disposal procedures

At our core, we believe that advancing drug development and scientific research goes hand-in-hand with uncompromising laboratory safety. Butyl N-(3-hydroxyphenyl)carbamate—frequently utilized as a synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

At our core, we believe that advancing drug development and scientific research goes hand-in-hand with uncompromising laboratory safety. Butyl N-(3-hydroxyphenyl)carbamate—frequently utilized as a synthetic intermediate and commonly known as 3-(Boc-amino)phenol—presents unique handling and disposal challenges due to its dual-functional chemical structure.

To support your operational success and ensure regulatory compliance, we have engineered this comprehensive, self-validating technical guide for the safe handling, emergency management, and EPA-compliant disposal of this compound.

Chemical Profiling and Mechanistic Hazards

Butyl N-(3-hydroxyphenyl)carbamate (CAS: 19962-06-2) is a solid crystalline compound at room temperature[1]. Its hazard profile is dictated by two distinct functional groups, requiring a highly specific safety approach:

  • The Phenolic Moiety: Phenol derivatives are lipophilic, allowing them to rapidly penetrate biological membranes and dermal layers[2]. They act as severe irritants to the skin, mucous membranes, and respiratory tract, and can cause systemic toxicity upon absorption[1][2].

  • The Carbamate Linkage: Carbamates are heavily regulated due to their environmental persistence and potential anticholinesterase activity[3]. If released into the environment without proper degradation, the intact carbamate linkage poses a severe ecological threat[3].

Evidence-Based Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for phenol-derived compounds. The causality behind our strict PPE requirements lies in chemical permeation kinetics:

  • Hand Protection (Mechanistic Choice): Standard nitrile gloves are rapidly permeated by phenol derivatives, often failing within minutes of exposure[2].

    • Protocol: Operators must use Neoprene gloves . If high dexterity is required for delicate assays, a double layer of nitrile may be used, provided the outer glove is stripped and replaced immediately upon any suspected contamination[2].

  • Respiratory & Eye Protection: Because the compound is a solid powder (Melting Point: 134°C to 138°C) that causes serious respiratory irritation, all handling of the pure substance must occur within a certified chemical fume hood[1][4]. Safety goggles and a face shield are mandatory to prevent mucosal exposure[4].

Operational Disposal Protocol (EPA Compliant)

The U.S. Environmental Protection Agency (EPA) regulates carbamate and phenol wastes under strict Land Disposal Restrictions (LDR)[5][6]. The following step-by-step protocol ensures compliance with EPA's Best Demonstrated Available Technology (BDAT) standards[6].

Step 1: Chemical Segregation

  • Action: Isolate butyl N-(3-hydroxyphenyl)carbamate waste from strong oxidizers and strong bases[1][2].

  • Causality: Phenol derivatives can undergo violent, exothermic reactions when commingled with incompatible oxidizing agents[2].

  • Self-Validation: After adding waste to the designated container, carefully hover a gloved hand near the container surface. Verify that the container remains at room temperature, confirming the absence of an exothermic cross-reaction.

Step 2: Primary Containment

  • Action: Collect all liquid solutions, stock materials, and contaminated solid consumables (e.g., pipette tips, reaction tubes) in sealable, leak-proof, high-density polyethylene (HDPE) containers[4].

  • Causality: HDPE provides superior chemical resistance to phenolic corrosion compared to standard plastics or metals[4].

Step 3: Labeling and Storage

  • Action: Explicitly label the container as "Hazardous Chemical Waste - Toxic/Irritant (Phenol/Carbamate Derivative)"[7]. Store waste containers at or below eye level (approximately 5 feet) in a cool, dry, well-ventilated area[4][7].

Step 4: Institutional Transfer for EPA BDAT Treatment

  • Action: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. Do not attempt to neutralize or discharge this chemical down the drain[3].

  • Causality: Under EPA guidelines, the mandated BDAT for carbamate-containing waste is high-temperature incineration at an approved Treatment, Storage, and Disposal Facility (TSDF)[3][5][6]. Incineration ensures the complete thermal destruction of the environmentally persistent carbamate linkage[3].

Emergency Spill and Exposure Workflows

Trust in laboratory safety requires self-validating emergency protocols that account for the specific mechanistic behavior of the chemical.

Dermal Exposure Workflow:

  • Immediate Extraction: If skin contact occurs, standard water flushing is initially insufficient because lipophilic phenols resist aqueous wash-off[7]. Immediately apply Polyethylene Glycol 400 (PEG 400) to the affected area[7]. PEG 400 acts as a solvent to rapidly draw the chemical out of the dermal layers.

  • Aqueous Flush: Following PEG 400 application, flush the area with copious amounts of water under a safety shower for at least 15 minutes[2][7].

  • Medical Escalation: Seek immediate medical attention, bringing the SDS with you[1][7].

Spill Cleanup Workflow:

  • Secure Area: For small spills, secure the area, maximize fume hood ventilation, and remove all ignition sources[2].

  • Containment: Do not sweep dry powders, as this aerosolizes the respiratory irritant. Carefully cover the powder with inert absorbent pads slightly dampened with water or a compatible solvent to suppress dust[2][8].

  • Collection & Validation: Place all cleanup materials into a sealed plastic bag and manage as hazardous waste[8]. Validation: Inspect the cleaned area with a secondary dry wipe to ensure no crystalline residue remains before removing your PPE.

Quantitative Data & Hazard Summary

Table 1: Chemical Properties and Handling Parameters for Butyl N-(3-hydroxyphenyl)carbamate

ParameterValue / SpecificationMechanistic Rationale
CAS Number 19962-06-2Unique chemical identifier for tracking and SDS retrieval[1].
Melting Point 134°C to 138°CSolid at room temperature; poses a severe dust inhalation hazard[1].
Primary Hazards Skin/Eye/Respiratory IrritantDriven by the reactive phenolic hydroxyl and carbamate groups[1].
Glove Material Neoprene (Preferred)Phenol derivatives rapidly permeate standard nitrile matrices[2].
Disposal Method High-Temp IncinerationThermally destroys the environmentally persistent carbamate linkage[3].
Dermal First Aid PEG 400 followed by waterPEG 400 acts as a solvent to extract lipophilic phenols from the skin[7].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: Butyl N-(3-hydroxyphenyl)carbamate Decision Waste State? Start->Decision Solid Solid Waste (Contaminated PPE, Tubes) Decision->Solid Solid Liquid Liquid Solutions (Organic Solvents/Aqueous) Decision->Liquid Liquid Segregation Segregation: Isolate from Oxidizers/Bases Solid->Segregation Liquid->Segregation Containment Secondary Containment & EPA Labeling Segregation->Containment TSDF EPA BDAT: High-Temp Incineration Containment->TSDF EHS Transfer

Fig 1: Workflow for segregation, containment, and EPA-compliant disposal of carbamate/phenol waste.

References

  • "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes." Federal Register. Available at:[Link][5]

  • "Land Disposal Restrictions for Hazardous Wastes." U.S. Environmental Protection Agency (EPA). Available at: [Link][6]

  • "Guidelines for the Disposal of Small Quantities of Unused Pesticides." U.S. Environmental Protection Agency (EPA) NEPIS. Available at: [Link][3]

  • "Phenol Standard Operating Procedure." Yale Environmental Health & Safety. Available at:[Link][4]

  • "Phenol Safety and Handling." Princeton University Office of Environmental Health and Safety. Available at:[Link][7]

  • "Phenol EHS Fact Sheet." Oklahoma State University Environmental Health and Safety. Available at:[Link][2]

Sources

Handling

Personal protective equipment for handling butyl N-(3-hydroxyphenyl)carbamate

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and synthetic chemists with field-proven, highly rigorous protocols for handling tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and synthetic chemists with field-proven, highly rigorous protocols for handling tert-butyl N-(3-hydroxyphenyl)carbamate (also widely known as 3-(Boc-amino)phenol or N-Boc-3-aminophenol)[1].

Standard Safety Data Sheets (SDS) often provide generic advice. This guide goes further by explaining the causality behind each safety requirement and providing self-validating experimental workflows. Whether you are utilizing this compound as a building block for Active Pharmaceutical Ingredients (APIs) or synthesizing bifunctional degraders (PROTACs)[2][3], mastering its handling is critical for both laboratory safety and experimental integrity.

Chemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior and physical properties of the compound. tert-Butyl N-(3-hydroxyphenyl)carbamate is a fine, crystalline powder at room temperature[1].

Quantitative Data & Hazard Summary

Property / Hazard Value / Code Clinical & Operational Causality
CAS Number 19962-06-2[1] Unique identifier for safety tracking.
Molecular Weight 209.25 g/mol [1] Relevant for stoichiometric calculations in synthesis.
Melting Point 134°C to 138°C[1] Solid at room temperature; poses a particulate/dust hazard.
Skin Irritation H315[4] The phenolic and carbamate moieties interact with dermal proteins, causing localized inflammation.
Skin Sensitization H317[4] Acts as a hapten; repeated exposure can trigger an immune-mediated allergic contact dermatitis.
Eye Irritation H319[4] Micro-crystals can cause severe mechanical and chemical abrasion to the cornea.

| Respiratory Irritation | H335[4] | Inhalation of the fine powder irritates the respiratory mucosa, requiring strict aerosolization control. |

The Mandatory PPE Framework (The "Armor")

Because of the H315, H317, H319, and H335 hazard codes[4], standard laboratory attire is insufficient. The following PPE matrix is mandatory and must be donned before opening the chemical container.

  • Respiratory Protection (Mitigating H335): You must wear a tightly fitted N95 dust mask or a half-face elastomeric respirator equipped with P100 particulate filters[5]. Causality: The compound's low mass and fine crystalline structure make it highly susceptible to aerosolization during weighing. A P100 filter traps 99.97% of airborne particles, preventing mucosal absorption.

  • Hand Protection (Mitigating H315 & H317): Use double nitrile gloves (minimum 0.11 mm thickness for the inner glove, 0.4 mm for the outer). Causality: Nitrile provides a robust chemical barrier against organic compounds. Double gloving ensures that if the outer glove is contaminated with invisible micro-dust, it can be safely doffed before you touch your face or other equipment, preventing sensitization.

  • Eye & Face Protection (Mitigating H319): Tight-fitting chemical splash goggles are required[5]. Standard safety glasses with side shields are inadequate because they do not seal against airborne dust. If handling large quantities (>50g), a full face shield over the goggles is recommended.

  • Body Protection: A flame-retardant, knee-length lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through the powder and exposing the wrists.

Logical Workflow for PPE Donning & Chemical Handling

PPE_Workflow Start 1. Verify Fume Hood Face Velocity (>100 fpm) Goggles 2. Don Tight-Fitting Goggles (Mitigate H319) Start->Goggles Mask 3. Don N95/P100 Respirator (Mitigate H335) Goggles->Mask Gloves 4. Don Double Nitrile Gloves (Mitigate H315/H317) Mask->Gloves Handle 5. Weigh & Transfer Chemical Inside Fume Hood Gloves->Handle Doff 6. Doff Outer Gloves First Dispose as Hazardous Waste Handle->Doff

Caption: Logical sequence for PPE donning and handling of tert-butyl N-(3-hydroxyphenyl)carbamate.

Operational Workflow: Synthesis Application

To demonstrate self-validating safety in practice, below is a step-by-step methodology for a common synthetic application: the base-mediated alkylation of the phenolic hydroxyl group of tert-butyl N-(3-hydroxyphenyl)carbamate. This specific reaction is frequently utilized in the synthesis of complex bifunctional degraders[2].

Methodology: Alkylation with Allyl Bromide

  • Environmental Setup: Ensure the fume hood is operational. Don all PPE as outlined in the framework above.

  • Static-Free Weighing: Using an anti-static weighing boat and a non-sparking spatula, carefully weigh 5.025 g (24.02 mmol) of tert-butyl N-(3-hydroxyphenyl)carbamate[2]. Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing into your breathing zone.

  • Dissolution: Transfer the solid into a 500 mL round-bottom flask. Add 200 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere[2]. Causality: DMF is a polar aprotic solvent that fully solubilizes the carbamate, preparing it for the SN2 reaction while keeping the system homogeneous.

  • Base Addition: Slowly add 5.0 g (36.2 mmol) of potassium carbonate (K₂CO₃)[2]. Causality: The mild base deprotonates the phenol to form a highly nucleophilic phenoxide ion without cleaving the acid-sensitive Boc protecting group.

  • Electrophile Introduction: Using an addition funnel, dropwise add 2.4 mL (28.4 mmol) of allyl bromide[2]. Causality: Dropwise addition controls the reaction kinetics and mitigates localized exothermic spikes.

  • Reaction & Workup: Stir the mixture at room temperature for 72 hours[2]. Filter the resulting suspension to remove the inorganic salts, rinse the filter cake with diethyl ether, and proceed with standard liquid-liquid extraction.

Emergency Response & Spill Management

If the powder is accidentally dropped or spilled outside the fume hood, immediate and methodical action is required to prevent respiratory exposure and contact dermatitis.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Step back from the spill immediately. Do not inhale. Ensure your N95/P100 respirator and goggles are securely fitted.

  • Dampen (Do Not Sweep): Never use a dry brush or broom, as this will aerosolize the H335-rated dust. Instead, gently cover the spill with damp absorbent paper towels or slightly moistened sand.

  • Collection: Use a disposable, non-sparking plastic scoop to lift the dampened mass. Place it directly into a hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild 5% Sodium Hydroxide (NaOH) solution, followed by soap and water. Causality: The mild base helps to safely hydrolyze and solubilize any microscopic remnants of the carbamate/phenol, ensuring the benchtop is entirely free of sensitizing agents (H317).

Spill_Response Spill Powder Spill Occurs (Aerosolization Risk) Assess Step Back & Verify Respirator Seal Spill->Assess Dampen Cover with Damp Towels (Prevent Dusting) Assess->Dampen Scoop Collect with Plastic Scoop (No Dry Sweeping) Dampen->Scoop Decon Decontaminate Surface (5% NaOH + Soap) Scoop->Decon Dispose Seal in Hazardous Waste Container (P501) Decon->Dispose

Caption: Step-by-step spill response and chemical decontamination logic for solid powder spills.

Disposal & Decontamination Plan

Proper disposal is a regulatory requirement (P501)[4] and a moral imperative to protect downstream sanitation workers.

  • Solid Waste: Any unreacted tert-butyl N-(3-hydroxyphenyl)carbamate, along with the damp towels and scoops used in spill cleanup, must be placed in a sealed, clearly labeled solid hazardous waste container.

  • Liquid Waste: Reaction filtrates (containing DMF, ether, and unreacted allyl bromide) must be segregated into halogenated organic waste carboys.

  • PPE Disposal: Treat your outer nitrile gloves and disposable N95 masks as chemically contaminated waste. Doff them inside out to trap any residual dust, and dispose of them in the solid hazardous waste bin.

References

  • Title: 3-(Boc-amino)
  • Title: 3-(Boc-amino)
  • Title: Carbamic acid,N-(3-hydroxyphenyl)
  • Source: google.
  • Title: Buy N-BOC-3-AMINOPHENOL from HANGZHOU LEAP CHEM CO., LTD.

Sources

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